molecular formula C6H9N3 B1455589 (6-Methylpyridazin-3-yl)methanamine CAS No. 1004972-49-9

(6-Methylpyridazin-3-yl)methanamine

Cat. No.: B1455589
CAS No.: 1004972-49-9
M. Wt: 123.16 g/mol
InChI Key: VEVZZZIAWSOTML-UHFFFAOYSA-N
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Description

(6-Methylpyridazin-3-yl)methanamine (CAS 1004972-49-9) is a pyridazine-based compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C6H9N3 and a molecular weight of 123.16 g/mol, this yellow solid serves as a versatile chemical building block . Its primary research value lies in its application as a key precursor for synthesizing novel pharmaceutical compounds, particularly in developing potential antitumor agents and antimicrobials . Studies suggest that derivatives of this compound have shown promise in inhibiting cancer cell proliferation, making it a candidate for oncology research programs . Furthermore, its utility extends to chemical research for studying structure-activity relationships (SAR) in rational drug design . Interaction studies, including molecular docking and in vitro assays, utilize this compound to evaluate binding affinity with specific biological targets such as enzymes or receptors, helping to elucidate mechanisms of action . The compound is commercially available for research purposes and should be stored at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(6-methylpyridazin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-2-3-6(4-7)9-8-5/h2-3H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVZZZIAWSOTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717425
Record name 1-(6-Methylpyridazin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004972-49-9
Record name 1-(6-Methylpyridazin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (6-Methylpyridazin-3-yl)methanamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

(6-Methylpyridazin-3-yl)methanamine , a substituted pyridazine derivative, represents a key building block in contemporary medicinal chemistry. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties that are increasingly leveraged in the design of novel therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, reactivity profile, and spectroscopic characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is typically handled in its more stable salt form, commonly as the dihydrochloride salt, to improve its handling and solubility characteristics.[4] The core properties of the free base and its dihydrochloride salt are summarized below.

PropertyValue (Free Base)Value (Dihydrochloride Salt)Reference
Molecular Formula C₆H₉N₃C₆H₁₁Cl₂N₃[4]
Molecular Weight 123.16 g/mol 196.07 g/mol [4]
CAS Number 1004972-49-91337879-71-6[]
Appearance Predicted: Colorless to pale yellow oil/solidBrown solid[]
Predicted pKa ~8.5 (for the aminomethyl group)-
Predicted logP ~0.45-
Solubility Soluble in polar organic solventsSoluble in water

Note: Some properties for the free base are predicted based on the general characteristics of similar compounds, as extensive experimental data is not publicly available.

The pyridazine ring's inherent polarity and hydrogen bonding capabilities contribute significantly to the molecule's overall properties.[6][7] The presence of the basic aminomethyl group and the pyridazine nitrogens allows for the formation of salts, enhancing aqueous solubility, a desirable trait in drug development.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the catalytic hydrogenation of the corresponding nitrile, 6-methylpyridazine-3-carbonitrile. This method is widely applicable for the preparation of aminomethyl-substituted heterocycles.[8][9]

G start 6-Methylpyridazine-3-carbonitrile product This compound (as hydrochloride salt) start->product Catalytic Hydrogenation reagents H₂ (gas) Pd/C (10 mol%) Ethanol/HCl G scaffold This compound Scaffold amine Primary Amine (Functionalization Site) scaffold->amine pyridazine Pyridazine Core (Pharmacophore) scaffold->pyridazine bioactive Bioactive Molecules amine->bioactive Linker/Pharmacophore Attachment pyridazine->bioactive Target Interaction

References

A Technical Guide to the Structural Elucidation of (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The precise characterization of novel pyridazine-containing molecules is a critical prerequisite for their advancement in drug discovery and development pipelines. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the unambiguous structural elucidation of (6-Methylpyridazin-3-yl)methanamine, a key heterocyclic building block. We will detail an integrated workflow, synthesizing data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques, culminating in the gold-standard confirmation by X-ray crystallography. Each section explains the causality behind experimental choices and provides field-proven protocols for researchers, scientists, and drug development professionals.

Foundational Analysis: Molecular Formula and Unsaturation

Before embarking on spectroscopic analysis, a foundational understanding of the target molecule's composition is essential.

  • Molecular Formula: C₆H₉N₃

  • Monoisotopic Mass: 123.080 g/mol

  • Degree of Unsaturation (DoU): The DoU is calculated as: DoU = C - H/2 + N/2 + 1 = 6 - 9/2 + 3/2 + 1 = 4 A DoU of 4 is consistent with an aromatic six-membered ring system containing double bonds, which aligns with the proposed pyridazine core.

The Elucidation Workflow: An Integrated Strategy

The structural elucidation of a novel compound is not a linear process but an integrated workflow where each analytical technique provides a piece of the puzzle. The data are corroborative, building a self-validating case for the final structure.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_confirmation Definitive Confirmation Syn Hypothetical Synthesis Pur Purification (e.g., Column Chromatography) Syn->Pur MS Mass Spectrometry (MS) Pur->MS IR Infrared (IR) Spectroscopy Pur->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pur->NMR MS->NMR Confirms Formula Final_Structure Elucidated Structure IR->NMR Confirms Functional Groups XRay Single-Crystal X-ray Crystallography NMR->XRay Proposes Connectivity XRay->Final_Structure

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the first-line technique post-purification. Its primary role is to provide an exact mass, which validates the elemental composition, moving us from a hypothetical formula to an experimentally confirmed one. We choose Electrospray Ionization (ESI) as it is a soft ionization technique ideal for polar, nitrogen-containing compounds, minimizing fragmentation and ensuring the observation of a strong molecular ion peak.

Expected Data

The protonated molecular ion [M+H]⁺ is expected. The fragmentation pattern of pyridazines typically shows a prominent molecular ion, with characteristic losses related to the heterocyclic core.[3][4]

IonCalculated m/z (C₆H₁₀N₃⁺)Description
[M+H]⁺ 124.0869 Molecular Ion (Protonated). Confirms formula.
[M-NH₂]⁺107.0736Loss of the amine radical from the side chain.
[M-CH₂NH₂]⁺94.0556Cleavage of the aminomethyl group (α-cleavage).
[M-N₂]⁺ or [M-HCN]⁺96.0808 / 97.0709Common fragmentation pathways for the pyridazine ring.
Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard. Set the ESI source to positive ion mode.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire the full scan mass spectrum from m/z 50 to 500.

  • Data Analysis: Determine the exact mass of the most abundant ion in the molecular ion cluster. Use the instrument's software to calculate the elemental composition and compare it against the theoretical value for C₆H₉N₃.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For this compound, the most crucial information we seek is the confirmation of the primary amine (N-H bonds) and the distinction between aromatic and aliphatic C-H bonds.

Expected Data

The spectrum will be characterized by distinct absorptions corresponding to the amine and the substituted aromatic ring.[5][6]

Wavenumber (cm⁻¹)IntensityAssignment
3400–3250MediumN-H stretch (primary amine, two bands expected)
3100–3000WeakAromatic C-H stretch
2980–2850WeakAliphatic C-H stretch (CH₃, CH₂)
1650–1580MediumN-H bend (scissoring)
1600–1450MediumC=C and C=N ring stretching
Experimental Protocol: ATR-FTIR
  • Sample Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands, assigning them to their respective functional groups.

NMR Spectroscopy: Assembling the Molecular Puzzle

Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the precise connectivity of a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment. The causality is as follows: ¹H NMR provides information on the proton environments and their neighboring protons; ¹³C NMR identifies the number of unique carbon environments; HSQC links protons to their directly attached carbons; and finally, HMBC reveals long-range (2-3 bond) H-C correlations, allowing us to piece the fragments together.

Predicted Spectroscopic Data (in CDCl₃, ~400 MHz)
Atom Label¹H Shift (ppm)¹H Multiplicity¹³C Shift (ppm)Key HMBC Correlations (Proton → Carbon)
H-4~7.6d~125C-6, C-5, C-3
H-5~7.3d~120C-3, C-4, C-6
-CH₂-~4.1s~45C-3, C-4
-NH₂~1.8br s--
-CH₃~2.6s~21C-6, C-5
C-3--~160-
C-6--~158-

Note: Amine proton (-NH₂) shifts are concentration and solvent-dependent and will exchange with D₂O.[7]

The HMBC Strategy: Connecting the Pieces

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to confirming the substitution pattern. By observing correlations between protons and carbons separated by 2 or 3 bonds, we can definitively link the methyl and aminomethyl groups to the correct positions on the pyridazine ring.

Caption: Key HMBC correlations confirming the structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition:

    • COSY: Run a standard gradient-selected COSY experiment to establish H-H couplings, particularly between H-4 and H-5.

    • HSQC: Run a gradient-selected HSQC experiment to correlate all proton signals with their one-bond attached carbons.

    • HMBC: Run a gradient-selected HMBC experiment. Optimize the long-range coupling delay (e.g., to 8 Hz) to observe 2- and 3-bond correlations.

  • Data Analysis: Use NMR processing software to analyze the 1D and 2D spectra, build correlation tables, and assemble the molecular structure based on the observed correlations.

X-ray Crystallography: The Unambiguous Proof

Expertise & Experience: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the definitive, unambiguous proof. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as exact bond lengths and angles.[8][9] This technique is the gold standard for structural confirmation in chemical and pharmaceutical research.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Mounting and Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial structural model. Refine this model against the experimental data until convergence is reached, resulting in a final, accurate 3D structure.

  • Data Validation: The final structure is validated using metrics such as the R-factor and by checking for any inconsistencies in bond lengths, angles, and thermal parameters.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental composition (C₆H₉N₃). FTIR spectroscopy validates the presence of essential functional groups, namely the primary amine and the aromatic ring. A full suite of NMR experiments, critically including 2D HMBC, provides the definitive connectivity map, linking the methyl and aminomethyl substituents to the C6 and C3 positions of the pyridazine core, respectively. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing an incontrovertible three-dimensional model of the molecule. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and trustworthiness, a necessity for any compound intended for use in research and drug development.

References

An In-depth Technical Guide to the Synthesis of (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methylpyridazin-3-yl)methanamine is a key building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. The strategic placement of the aminomethyl group on the methyl-substituted pyridazine core offers a versatile scaffold for drug design and discovery. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate. Two robust and scientifically vetted routes are presented in detail, commencing from the readily available starting material, 3-methyl-6-chloropyridazine. Each pathway is elucidated with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols. This document is intended to serve as a practical resource for researchers in academic and industrial settings, enabling the efficient and reliable synthesis of this compound for applications in drug development and beyond.

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, allow for favorable interactions with biological targets. The incorporation of a methyl group and an aminomethyl substituent, as in this compound, provides crucial vectors for molecular recognition and the fine-tuning of pharmacokinetic properties. This guide explores two convergent and efficient synthetic strategies to access this important molecule, providing researchers with the practical knowledge to incorporate this versatile building block into their research and development programs.

Overview of Synthetic Strategies

Two principal and validated synthetic pathways for the preparation of this compound have been identified and are detailed herein. Both routes utilize the common and commercially available starting material, 3-methyl-6-chloropyridazine, but diverge in their approach to installing the aminomethyl functionality.

  • Pathway A: The Gabriel Synthesis Route. This classical yet highly reliable method involves the initial formation of a (chloromethyl)pyridazine intermediate, followed by a nucleophilic substitution with phthalimide and subsequent hydrazinolysis to liberate the desired primary amine. This pathway is favored for its ability to cleanly produce primary amines with minimal over-alkylation byproducts.

  • Pathway B: The Nitrile Reduction Route. This alternative strategy involves the conversion of the chloropyridazine to a pyridazine carbonitrile intermediate. The nitrile group is then reduced to the primary amine using a suitable reducing agent. This route offers a different set of reaction conditions and may be advantageous depending on the available laboratory infrastructure and desired scale of synthesis.

The following sections will provide a detailed examination of each pathway, including mechanistic insights, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations.

Pathway A: The Gabriel Synthesis Approach

The Gabriel synthesis is a cornerstone of primary amine synthesis, valued for its robustness and the prevention of over-alkylation, a common side reaction in direct amination with ammonia.[1][2] This pathway proceeds in two key stages: the formation of the electrophilic intermediate, 3-(chloromethyl)-6-methylpyridazine, followed by the Gabriel amination sequence.

Stage 1: Synthesis of 3-(Chloromethyl)-6-methylpyridazine

The initial step involves the selective chlorination of the methyl group of 3-methyl-6-chloropyridazine. A free-radical halogenation is the most effective approach for this transformation. N-Chlorosuccinimide (NCS) is a suitable and commonly used reagent for this purpose, often initiated by a radical initiator such as benzoyl peroxide or AIBN, or by UV light.

Causality of Experimental Choices:

  • Reagent Selection: NCS is chosen as the chlorinating agent due to its ease of handling and selectivity for allylic and benzylic positions, which are electronically similar to the methyl group on the pyridazine ring.

  • Initiator: A radical initiator is necessary to initiate the chain reaction by generating a chlorine radical from NCS.

  • Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or benzene is typically used to facilitate the radical chain process and to dissolve the starting material.

Experimental Protocol: Synthesis of 3-(Chloromethyl)-6-methylpyridazine

  • Reaction Setup: To a solution of 3-methyl-6-chloropyridazine (1.0 eq) in dry carbon tetrachloride, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining chlorine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-(chloromethyl)-6-methylpyridazine.

Stage 2: Gabriel Synthesis of this compound

With the electrophilic intermediate in hand, the next stage involves the classical Gabriel synthesis.[3][4] This two-step process begins with the N-alkylation of potassium phthalimide with 3-(chloromethyl)-6-methylpyridazine, followed by the liberation of the primary amine using hydrazine.

Causality of Experimental Choices:

  • Phthalimide: Potassium phthalimide serves as a protected source of ammonia. Its nucleophilic nitrogen attacks the electrophilic chloromethyl group. The bulky phthalimide group prevents over-alkylation.[2]

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is ideal for this SN2 reaction, as it solvates the potassium cation and leaves the phthalimide anion highly nucleophilic.

  • Hydrazine: Hydrazine hydrate is used in the final step to cleave the phthalimide group, forming a stable phthalhydrazide precipitate and liberating the desired primary amine.[3]

Experimental Protocol: Synthesis of this compound

  • N-Alkylation: In a round-bottom flask, dissolve 3-(chloromethyl)-6-methylpyridazine (1.0 eq) in anhydrous DMF. Add potassium phthalimide (1.1 eq) to the solution.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir until TLC analysis indicates the complete consumption of the starting material.

  • Intermediate Isolation: Cool the reaction mixture and pour it into ice-water. The N-((6-methylpyridazin-3-yl)methyl)phthalimide will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Hydrazinolysis: Suspend the N-((6-methylpyridazin-3-yl)methyl)phthalimide intermediate in ethanol. Add hydrazine hydrate (2.0-3.0 eq) and reflux the mixture.

  • Product Isolation: A white precipitate of phthalhydrazide will form. Cool the reaction mixture and filter to remove the precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dilute hydrochloric acid and wash with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities. Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

Diagram of Pathway A: The Gabriel Synthesis Route

Gabriel Synthesis Pathway start 3-Methyl-6-chloropyridazine intermediate1 3-(Chloromethyl)-6-methylpyridazine start->intermediate1 NCS, Benzoyl Peroxide intermediate2 N-((6-Methylpyridazin-3-yl)methyl)phthalimide intermediate1->intermediate2 Potassium Phthalimide, DMF product This compound intermediate2->product Hydrazine Hydrate, Ethanol

Caption: Pathway A: Gabriel Synthesis of this compound.

Pathway B: The Nitrile Reduction Approach

This alternative pathway offers a different synthetic logic, proceeding through a nitrile intermediate. This route is particularly useful if the corresponding nitrile is readily accessible or if the conditions of the Gabriel synthesis are not compatible with other functional groups in a more complex molecule.

Stage 1: Synthesis of 6-Methylpyridazine-3-carbonitrile

The initial step in this pathway is the conversion of the chloro-substituent of 3-methyl-6-chloropyridazine to a nitrile group. This is typically achieved via a nucleophilic aromatic substitution reaction with a cyanide salt.

Causality of Experimental Choices:

  • Cyanide Source: Sodium or potassium cyanide are common and effective sources of the cyanide nucleophile. Copper(I) cyanide can also be used, often in what is known as a Rosenmund-von Braun reaction, which can be advantageous for less reactive aryl halides.

  • Solvent: A polar aprotic solvent like DMSO or DMF is suitable for this reaction, as it can dissolve the cyanide salt and facilitate the nucleophilic substitution.

  • Temperature: Elevated temperatures are generally required to drive the reaction to completion.

Experimental Protocol: Synthesis of 6-Methylpyridazine-3-carbonitrile

  • Reaction Setup: To a solution of 3-methyl-6-chloropyridazine (1.0 eq) in DMSO, add sodium cyanide (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is no longer present.

  • Work-up: Cool the reaction mixture and pour it into a large volume of water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude 6-methylpyridazine-3-carbonitrile can be purified by column chromatography or recrystallization.

Stage 2: Reduction of 6-Methylpyridazine-3-carbonitrile

The final step in this pathway is the reduction of the nitrile group to a primary amine. Several reducing agents can accomplish this transformation, with the choice often depending on the desired reaction conditions and selectivity.

Causality of Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines.[5] However, it is highly reactive and requires anhydrous conditions. Sodium borohydride in the presence of a cobalt(II) chloride catalyst is a milder alternative. Catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon under a hydrogen atmosphere) is another effective method, particularly for larger-scale syntheses.

  • Solvent: For LiAlH₄ reductions, an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF) is essential. For catalytic hydrogenation, alcohols like ethanol or methanol are commonly used.

Experimental Protocol: Reduction of 6-Methylpyridazine-3-carbonitrile with LiAlH₄

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

  • Addition of Substrate: Cool the LiAlH₄ suspension in an ice bath. Dissolve 6-methylpyridazine-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete as indicated by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Product Isolation: A granular precipitate of aluminum salts will form. Filter the mixture and wash the precipitate thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or by forming a hydrochloride salt.

Diagram of Pathway B: The Nitrile Reduction Route

Nitrile Reduction Pathway start 3-Methyl-6-chloropyridazine intermediate 6-Methylpyridazine-3-carbonitrile start->intermediate NaCN, DMSO product This compound intermediate->product 1. LiAlH4, THF 2. H2O

Caption: Pathway B: Nitrile Reduction Synthesis of this compound.

Comparative Analysis and Data Summary

Both pathways offer viable routes to the target compound, and the choice between them may depend on several factors, including substrate scope, scalability, and safety considerations.

FeaturePathway A: Gabriel SynthesisPathway B: Nitrile Reduction
Starting Material 3-Methyl-6-chloropyridazine3-Methyl-6-chloropyridazine
Key Intermediates 3-(Chloromethyl)-6-methylpyridazine, N-substituted phthalimide6-Methylpyridazine-3-carbonitrile
Advantages - High yield of primary amine- Avoids over-alkylation- Well-established and reliable- Potentially fewer steps- Avoids use of hydrazine
Disadvantages - Use of hydrazine (toxic)- Phthalhydrazide byproduct can be difficult to remove- Use of toxic cyanide salts- Potentially harsh reducing agents (e.g., LiAlH₄)
Typical Overall Yield Moderate to GoodModerate to Good

Conclusion

This technical guide has detailed two robust and scientifically sound synthetic pathways for the preparation of this compound, a key building block for drug discovery. By providing a thorough explanation of the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the two routes, this document equips researchers with the necessary knowledge to confidently synthesize this important molecule. The choice of synthetic route will ultimately be guided by the specific requirements of the research program, including scale, available resources, and safety protocols. Both the Gabriel synthesis and the nitrile reduction pathways represent reliable and effective methods for accessing this versatile pyridazine derivative.

References

The Strategic Role of (6-Methylpyridazin-3-yl)methanamine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led researchers to explore a diverse range of heterocyclic scaffolds. Among these, the pyridazine core has emerged as a "privileged structure," a distinction earned through its recurrent appearance in a multitude of biologically active compounds.[1] This six-membered aromatic ring, characterized by two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that render it an invaluable building block for the medicinal chemist. Its inherent polarity, capacity for hydrogen bonding, and specific dipole moment contribute to favorable interactions with a wide array of biological targets.[1]

This guide focuses on a particularly valuable derivative of this scaffold: (6-Methylpyridazin-3-yl)methanamine . This compound serves as a critical starting material and key intermediate in the synthesis of advanced drug candidates, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. Understanding its synthesis, properties, and strategic application is paramount for researchers, scientists, and drug development professionals aiming to leverage the full potential of the pyridazine scaffold.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number. It is crucial to distinguish between the free base and its salt forms, as they are often used interchangeably in literature and commercial listings.

Compound NameCAS NumberForm
This compound1004972-49-9Free Base
This compound hydrochloride1337879-71-6Hydrochloride Salt[]
This compound dihydrochloride1630907-25-3Dihydrochloride Salt[3]

This guide will provide an in-depth exploration of this compound, from its synthesis and physicochemical properties to its application in the development of next-generation therapeutics.

Physicochemical Properties: A Foundation for Drug Design

The physicochemical properties of a molecule are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key computed and experimental properties for this compound and its dihydrochloride salt.

PropertyValue (this compound)Value (this compound dihydrochloride)Source
Molecular Formula C₆H₉N₃C₆H₁₁Cl₂N₃PubChem
Molecular Weight 123.16 g/mol 196.07 g/mol PubChem[3]
IUPAC Name This compoundThis compound;dihydrochloridePubChem[3]
Topological Polar Surface Area 51.8 Ų51.8 ŲPubChem[3]
Hydrogen Bond Donor Count 23PubChem
Hydrogen Bond Acceptor Count 33PubChem
LogP (Predicted) -0.3-PubChem

The presence of the methyl group at the 6-position and the aminomethyl group at the 3-position of the pyridazine ring creates a molecule with a balance of lipophilic and hydrophilic character, a desirable trait in drug design. The primary amine provides a crucial handle for further chemical modification, allowing for the facile introduction of diverse functionalities to explore structure-activity relationships (SAR).

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes, often starting from commercially available precursors. A common and efficient method involves the reduction of the corresponding nitrile, 6-methylpyridazine-3-carbonitrile. This approach is favored for its high yield and the relative ease of the final reduction step.

Synthesis_of_6_Methylpyridazin_3_yl_methanamine start 3-Chloro-6-methylpyridazine intermediate 6-Methylpyridazine-3-carbonitrile start->intermediate Cyanation (e.g., Zn(CN)₂, Pd catalyst) product This compound intermediate->product Reduction (e.g., H₂, Raney Ni or LiAlH₄)

Caption: Synthetic route to this compound.

Experimental Protocol: A Two-Step Synthesis

The following protocol describes a plausible and robust two-step synthesis of this compound, commencing with the cyanation of 3-chloro-6-methylpyridazine followed by the reduction of the resulting nitrile.

Step 1: Synthesis of 6-Methylpyridazine-3-carbonitrile

This step involves a palladium-catalyzed cyanation reaction, a powerful method for the formation of aryl nitriles.

  • Materials:

    • 3-Chloro-6-methylpyridazine

    • Zinc cyanide (Zn(CN)₂)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add 3-chloro-6-methylpyridazine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

    • Add anhydrous DMF to the flask.

    • Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove inorganic salts.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-methylpyridazine-3-carbonitrile.[4]

Step 2: Synthesis of this compound

The final step is the reduction of the nitrile to the primary amine. This can be achieved using various reducing agents. Catalytic hydrogenation is often preferred for its clean reaction profile.

  • Materials:

    • 6-Methylpyridazine-3-carbonitrile

    • Raney Nickel (or Palladium on carbon)

    • Methanol or Ethanol

    • Ammonia (optional, to suppress secondary amine formation)

    • Hydrogen gas

  • Procedure:

    • In a hydrogenation vessel, dissolve 6-methylpyridazine-3-carbonitrile (1.0 eq) in methanol or ethanol.

    • Add a catalytic amount of Raney Nickel (slurry in water). A small amount of ammonia can be added to the solvent to minimize the formation of secondary amines.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully filter the catalyst through a pad of celite.

    • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

The Role of this compound in Drug Discovery

The true value of this compound lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. The pyridazine core, coupled with the reactive primary amine, provides an ideal platform for generating libraries of compounds for high-throughput screening and lead optimization.

Kinase Inhibitors: A Prime Application

A significant body of research highlights the prevalence of the pyridazine scaffold in potent and selective kinase inhibitors.[1][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The adjacent nitrogen atoms of the pyridazine ring are adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a common feature of ATP-competitive inhibitors.

Kinase_Inhibition cluster_0 Drug Candidate Synthesis cluster_1 Mechanism of Action Start This compound Reaction Coupling with Carboxylic Acid/Sulfonyl Chloride Start->Reaction Product Pyridazine-based Kinase Inhibitor Reaction->Product Inhibitor Pyridazine-based Kinase Inhibitor Target Kinase ATP Binding Pocket Inhibitor->Target Binds to Hinge Region Effect Inhibition of Downstream Signaling Target->Effect Blocks Phosphorylation

Caption: Workflow from building block to kinase inhibition.

Derivatives of this compound have been investigated as inhibitors of various kinases, including:

  • p38 MAP Kinase: Implicated in inflammatory responses, making its inhibitors potential treatments for arthritis and other autoimmune diseases.

  • Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, targeted for the treatment of B-cell malignancies.[6]

  • Aurora Kinases: Serine/threonine kinases that are essential for mitosis, representing a target for cancer therapy.

The methyl group at the 6-position can provide beneficial steric interactions within the kinase active site, enhancing potency and selectivity. The aminomethyl linker offers conformational flexibility, allowing the rest of the molecule to adopt an optimal binding pose.

Structure-Activity Relationship (SAR) Insights

The primary amine of this compound is the key point for derivatization in SAR studies. By reacting it with a diverse range of carboxylic acids, sulfonyl chlorides, and other electrophiles, chemists can systematically probe the chemical space around the pyridazine core to optimize biological activity. For instance, in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, the 6-amino-1,3,5-triazine scaffold, which can be constructed from amine precursors, has shown significant promise.[6]

Conclusion: A Building Block of Strategic Importance

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the modern medicinal chemist. Its well-defined synthesis, versatile reactivity, and the proven track record of the pyridazine scaffold in bioactive molecules make it a highly valuable starting material. For researchers and drug development professionals, a thorough understanding of this key intermediate opens doors to the efficient discovery and optimization of novel therapeutics, particularly in the competitive and impactful field of kinase inhibition. As the quest for more effective and safer drugs continues, the strategic application of such privileged building blocks will undoubtedly remain a cornerstone of successful drug discovery programs.

References

Biological activity of pyridazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyridazine Derivatives

Abstract

The pyridazine ring system, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry. Its distinct electronic characteristics, including its capacity to function as a hydrogen bond acceptor and its significant dipole moment, establish it as a versatile scaffold for the creation of biologically active molecules.[1] Pyridazine and its oxidized counterpart, pyridazinone, are integral components of numerous compounds demonstrating a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1] This guide offers a detailed exploration of the synthesis, mechanisms of action, and therapeutic promise of pyridazine derivatives, substantiated by experimental data and established protocols.

Part 1: The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to Pyridazine and its Physicochemical Properties

Pyridazine (1,2-diazine) is a heterocyclic aromatic compound with the chemical formula C4H4N2. The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties to the pyridazine nucleus. These properties include a high dipole moment, which influences its solubility and binding interactions with biological targets.[2] The nitrogen atoms can act as hydrogen bond acceptors, a crucial feature for drug-receptor interactions. Furthermore, the pyridazine ring is relatively resistant to metabolic degradation, which can contribute to improved pharmacokinetic profiles of drug candidates. The electronic nature of the pyridazine ring can be readily modulated by the introduction of various substituents, allowing for the fine-tuning of the biological activity of its derivatives.[3]

Significance of the Pyridazine Moiety in Drug Discovery

The pyridazine scaffold is a key building block in the development of new therapeutic agents due to the wide range of biological activities exhibited by its derivatives.[4][5] Marketed drugs containing the pyridazine moiety include the antihypertensive agent hydralazine, the antidepressant minaprine, and the cardiotonic agent pimobendan.[6] The versatility of the pyridazine ring allows it to serve as a bioisosteric replacement for other aromatic systems, such as phenyl or pyridine rings, in drug design. This strategy can lead to improved potency, selectivity, and pharmacokinetic properties. The continued interest in pyridazine derivatives is evident from the large number of ongoing research programs aimed at exploring their therapeutic potential in various disease areas.

General Approaches to the Synthesis of Biologically Active Pyridazine Derivatives

A variety of synthetic routes have been developed for the preparation of pyridazine derivatives. A common and versatile method involves the condensation of 1,4-dicarbonyl compounds with hydrazine hydrate. This reaction provides a straightforward entry to the dihydropyridazine core, which can be subsequently oxidized to the aromatic pyridazine ring.

Another widely employed strategy is the inverse-electron-demand Diels-Alder reaction between 1,2,4,5-tetrazines and various dienophiles. This method allows for the construction of highly substituted pyridazine rings with good regiocontrol. Furthermore, functionalization of pre-formed pyridazine rings through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions provides access to a diverse array of derivatives.[4] The choice of synthetic methodology depends on the desired substitution pattern and the nature of the target molecule.

Part 2: Anticancer Activity of Pyridazine Derivatives

Overview of Pyridazine Derivatives as Anticancer Agents

Pyridazine derivatives have emerged as a promising class of anticancer agents, with numerous compounds demonstrating potent activity against a wide range of cancer cell lines. Their anticancer effects are mediated through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, the induction of apoptosis, and the disruption of tumor angiogenesis.[7] The structural versatility of the pyridazine scaffold allows for the design of selective inhibitors targeting specific molecular pathways implicated in cancer.

Mechanisms of Action

Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. For example, certain pyridazine-containing compounds have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.[8] By blocking VEGFR signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby suppressing tumor growth. Other pyridazine derivatives have been identified as inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a driver of certain types of non-small cell lung cancer.

Beyond kinase inhibition, pyridazine derivatives have been shown to target other enzymes that are crucial for cancer cell survival. For instance, some derivatives are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Additionally, pyridazine-based compounds have been developed as inhibitors of Glutaminase 1 (GLS1), an enzyme that plays a key role in the metabolic reprogramming of cancer cells.[7]

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, which contributes to their uncontrolled proliferation. Several pyridazine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR) Studies for Anticancer Activity

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for the anticancer activity of pyridazine derivatives. These studies have shown that the nature and position of substituents on the pyridazine ring, as well as on any appended aromatic or heterocyclic rings, can have a profound impact on potency and selectivity.[9][7] For example, in a series of VEGFR inhibitors, the presence of a specific substituent at the 6-position of the pyridazine ring was found to be crucial for high-affinity binding to the enzyme's active site.[8] SAR studies are an essential tool for the rational design and optimization of new pyridazine-based anticancer drugs.

Experimental Protocols

A general method for the synthesis of 6-phenyl-3(2H)-pyridazinone derivatives with potential anticancer activity involves the reaction of β-aroylpropionic acid with hydrazine hydrate.

  • Step 1: Synthesis of β-Benzoylpropionic Acid: A mixture of benzene and succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) is heated to afford β-benzoylpropionic acid.[10]

  • Step 2: Synthesis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone: The resulting β-benzoylpropionic acid is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol, to yield the dihydropyridazinone derivative.

  • Step 3: Aromatization to 6-Phenyl-3(2H)-pyridazinone: The dihydropyridazinone can be aromatized to the corresponding pyridazinone by treatment with an oxidizing agent, such as bromine in acetic acid.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridazine derivative and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be calculated.

Quantitative Data Summary
CompoundCancer Cell LineIC50 (µM)Reference
4bHCT-116 (Colon)21.2[8]
5bHCT-116 (Colon)30.3[8]
6aHCT-116 (Colon)33.7[8]
Imatinib (standard)HCT-116 (Colon)Not specified[8]
4bMCF-7 (Breast)>100[8]
5bMCF-7 (Breast)Not specified[8]
6aMCF-7 (Breast)>100[8]
Imatinib (standard)MCF-7 (Breast)Not specified[8]

Part 3: Antimicrobial Activity of Pyridazine Derivatives

Broad-Spectrum Antimicrobial Potential

Pyridazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[11][12] Some compounds have shown remarkable efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[13][14] The antifungal activity of certain pyridazine derivatives has also been reported against clinically relevant fungi like Candida albicans.[13]

Mechanisms of Action

The antimicrobial mechanisms of action of pyridazine derivatives are diverse and can involve various cellular targets. While the precise mechanisms for many compounds are still under investigation, some have been shown to inhibit essential microbial processes.

The bacterial cell wall is a crucial structure for maintaining cell integrity and is an attractive target for antimicrobial drugs. Some pyridazine derivatives may interfere with the biosynthesis of peptidoglycan, a key component of the bacterial cell wall, leading to cell lysis and death.

Pyridazine derivatives can also exert their antimicrobial effects by inhibiting key enzymes involved in microbial metabolism. For example, they may target enzymes in the folic acid biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids in bacteria.

SAR Studies for Antimicrobial Activity

SAR studies have revealed that the antimicrobial activity of pyridazine derivatives is highly dependent on their substitution patterns. For instance, in a series of pyrrolopyridazine derivatives, it was observed that saturated or partially saturated compounds exhibited stronger activity compared to their aromatic counterparts.[13][14] Furthermore, the nature of the substituents on the pyridazine ring and any fused ring systems can influence the spectrum of activity and selectivity against different microbial species.[13]

Experimental Protocols

A general synthetic route to antimicrobial pyridazine derivatives can involve the reaction of a 1,4-dicarbonyl compound with a substituted hydrazine, followed by further functionalization.

  • Step 1: Synthesis of a Substituted Dihydropyridazine: A 1,4-dicarbonyl compound is reacted with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent to form the dihydropyridazine ring.

  • Step 2: Aromatization: The dihydropyridazine is then oxidized to the corresponding aromatic pyridazine.

  • Step 3: Further Functionalization: The pyridazine ring can be further functionalized by introducing various substituents at different positions to optimize antimicrobial activity.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The pyridazine derivative is serially diluted in a suitable growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data Summary
CompoundOrganismMIC (µg/mL)Reference
IIIaS. pyogenes (Gram +ve)Excellent Activity[10]
IIIaE. coli (Gram -ve)Excellent Activity[10]
IIIdAntifungalVery Good Activity[10]

Part 4: Anti-inflammatory Activity of Pyridazine Derivatives

Pyridazines in the Management of Inflammation

Pyridazine and pyridazinone derivatives have garnered significant attention as potential anti-inflammatory agents.[15][16] Several compounds have demonstrated potent anti-inflammatory activity in various in vivo models, often with a reduced risk of the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).[17]

Mechanisms of Action

The anti-inflammatory effects of pyridazine derivatives are primarily attributed to their ability to modulate key inflammatory pathways.

Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2. COX-2 is inducible and its expression is upregulated at sites of inflammation, where it mediates the production of pro-inflammatory prostaglandins. Many pyridazine derivatives have been identified as selective COX-2 inhibitors.[17][18] By selectively inhibiting COX-2, these compounds can reduce inflammation without affecting the gastroprotective functions of COX-1, thereby minimizing the risk of gastric ulcers.[17]

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a central role in the inflammatory response. Some pyridazinone derivatives have been shown to inhibit the production of these cytokines in lipopolysaccharide (LPS)-stimulated monocytic cells, further contributing to their anti-inflammatory properties.[15][18]

SAR Studies for Anti-inflammatory Activity

The anti-inflammatory activity of pyridazine derivatives is closely linked to their chemical structure. For instance, the presence of a 3-O-substituted benzyl group on the pyridazinone ring has been shown to enhance anti-inflammatory potency.[19] Additionally, the introduction of an acetamide side chain at the lactam nitrogen of the pyridazinone ring can increase both analgesic and anti-inflammatory effects while reducing ulcerogenic potential.[19]

Experimental Protocols

The synthesis of anti-inflammatory pyridazinone derivatives can be achieved through a multi-step process.

  • Step 1: Synthesis of the Pyridazinone Core: A suitable 1,4-dicarbonyl compound is condensed with hydrazine to form the pyridazinone ring.

  • Step 2: Introduction of Substituents: Various substituents can be introduced at different positions of the pyridazinone ring to modulate its anti-inflammatory activity. For example, a benzyl group can be introduced at the 3-position via an O-alkylation reaction.

The inhibitory activity of pyridazine derivatives against COX-1 and COX-2 can be evaluated using an in vitro enzyme assay.

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Incubation: The enzyme is incubated with the test compound at various concentrations.

  • Substrate Addition: The substrate, arachidonic acid, is added to initiate the reaction.

  • Product Measurement: The production of prostaglandins is measured using a suitable method, such as an enzyme immunoassay (EIA).

  • IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%, is calculated.

Quantitative Data Summary
CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3d0.425>100>235[20]
3e0.519>100>192[20]
4e0.356>100>280[20]
Celecoxib (standard)0.0415375[20]

Part 5: Cardiovascular and CNS Activities of Pyridazine Derivatives

Cardiovascular Effects

Certain pyridazine derivatives have been shown to possess significant antihypertensive and vasodilatory properties.[5] For example, some 2-substituted-6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones have been identified as potent inodilating agents.[19] The vasodilatory effects are often mediated through the relaxation of vascular smooth muscle, leading to a decrease in blood pressure.

Pyridazine and pyridazinone derivatives have also been investigated for their antiplatelet and antithrombotic activities.[19] These compounds can inhibit platelet aggregation, which is a key step in the formation of blood clots, and may therefore be useful in the prevention and treatment of thrombotic diseases.

Central Nervous System (CNS) Effects

A number of pyridazine derivatives have demonstrated promising anticonvulsant activity in various animal models of epilepsy.[6][21][22] For example, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine exhibited significant anticonvulsant effects in the maximal electroshock test with a better safety profile than the marketed drug carbamazepine.[21]

Some pyridazine derivatives containing arylpiperazinyl moieties have been evaluated for their potential antidepressant effects.[23] These compounds have shown activity in classical psychopharmacological models of depression, suggesting their potential as novel antidepressant agents.

Mechanisms of Action and SAR

The mechanisms underlying the cardiovascular and CNS effects of pyridazine derivatives are varied. For instance, the anticonvulsant activity may be related to the modulation of ion channels or neurotransmitter systems in the brain. The antidepressant effects of some derivatives may involve interactions with serotonin or other neurotransmitter receptors.[23] SAR studies have shown that the specific substitution pattern on the pyridazine ring is critical for these activities.

Experimental Protocols

The maximal electroshock (MES) test is a commonly used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Preparation: Animals (e.g., mice or rats) are administered the test compound or a vehicle control.

  • Induction of Seizures: After a specified period, a maximal electrical stimulus is delivered through corneal or ear electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Determination of Activity: The ability of the test compound to prevent the tonic hindlimb extension is taken as a measure of its anticonvulsant activity.

Data Summary
CompoundAnticonvulsant Activity (MES test)Neurotoxicity (Rotarod test)Protective Index (TD50/ED50)Reference
3ED50 = 13.6 mg/kgTD50 = 98.2 mg/kg7.2[21]
19PI value = 13.4Not specifiedNot specified[21]
Carbamazepine (standard)ED50 = 8.8 mg/kgTD50 = 45.3 mg/kg5.1[21]

Part 6: Other Notable Biological Activities

Herbicidal Activity

Several pyridazine derivatives have been found to possess potent herbicidal activity.[24][25][26] For example, 3-chloro-6-phenoxypyridazine derivatives have shown significant pre-emergence herbicidal effects on various weeds.[24] More recently, pyridazine derivatives targeting phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis, have been developed as effective bleaching herbicides.[26][27]

Antidiabetic Activity

Some triazolo-pyridazine derivatives have been synthesized and evaluated as potential antidiabetic agents.[4] These compounds have been shown to act as dipeptidyl peptidase-4 (DPP-4) inhibitors, which is a validated target for the treatment of type 2 diabetes.

Other Therapeutic Areas

The broad biological activity of pyridazine derivatives extends to other therapeutic areas as well. For instance, some derivatives have been investigated as anti-Alzheimer's agents through the inhibition of acetylcholinesterase.[28][29] Others have been explored for their potential as muscle relaxants and antitubercular agents.[3]

Part 7: Future Perspectives and Conclusion

Emerging Targets for Pyridazine Derivatives

The therapeutic potential of pyridazine derivatives continues to expand as new biological targets are identified. Emerging areas of research include the development of pyridazine-based compounds for the treatment of neurodegenerative diseases, viral infections, and metabolic disorders. The unique structural and electronic properties of the pyridazine scaffold make it an attractive starting point for the design of novel inhibitors for a wide range of biological targets.

Challenges and Opportunities in Pyridazine-Based Drug Development

While pyridazine derivatives hold great promise, there are challenges that need to be addressed in their development as therapeutic agents. These include optimizing their pharmacokinetic properties, minimizing off-target effects, and ensuring their long-term safety. However, the advances in synthetic chemistry, computational modeling, and biological screening provide significant opportunities to overcome these challenges and to develop new and effective pyridazine-based drugs.

Concluding Remarks

The pyridazine scaffold has proven to be a remarkably versatile and valuable platform for the discovery of new biologically active compounds. The wide range of pharmacological activities exhibited by its derivatives, coupled with the potential for chemical modification, ensures that pyridazine will remain an important area of research in medicinal chemistry for the foreseeable future. The continued exploration of this privileged structure is likely to lead to the development of new and improved therapies for a variety of human diseases.

References

Investigational Framework for the Potential Pharmacological Effects of (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antidepressant effects.[1][2][3] This guide presents a comprehensive, multi-phased investigational framework for elucidating the potential pharmacological profile of a novel derivative, (6-Methylpyridazin-3-yl)methanamine. As no specific biological data for this compound currently exists in the public domain, this document serves as a strategic whitepaper for researchers, scientists, and drug development professionals. It outlines a logical, self-validating workflow, from initial in silico predictions and in vitro screening to targeted in vivo behavioral models and preliminary toxicological assessments. The proposed methodologies are grounded in established preclinical drug discovery paradigms, emphasizing scientific integrity, causality-driven experimental design, and robust data interpretation for informed decision-making.

Introduction: The Pyridazine Scaffold as a Versatile Pharmacophore

Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology.[2] Among these, the 1,2-diazine ring system of pyridazine is of particular interest due to its unique electronic properties and its presence in numerous marketed drugs such as the cardiotonic agent pimobendan and the analgesic emorfazone.[2][3] The diverse biological activities reported for pyridazine derivatives suggest that this core structure can interact with a wide array of biological targets, making it a fertile ground for the discovery of new therapeutic agents.[1][2]

This compound is a novel, under-investigated molecule. Its structure, featuring a pyridazine core, a methyl group, and a methanamine side chain, suggests potential for interactions with targets in the Central Nervous System (CNS), given that similar amine-containing heterocycles often exhibit psychoactive properties. This guide provides the scientific rationale and detailed protocols to systematically explore this potential.

Physicochemical Profile and Target Prediction

The initial step in evaluating any new chemical entity is to establish its fundamental physicochemical properties and predict its likely biological targets. This foundational data informs subsequent experimental design and helps assess its "drug-likeness."

Core Physicochemical Properties (Hypothetical)

A compound's absorption, distribution, metabolism, and excretion (ADME) profile is heavily influenced by its physicochemical characteristics. The following table outlines key predicted parameters for this compound.

ParameterPredicted ValueSignificance in Drug Discovery
Molecular Weight~123.16 g/mol Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of 5).
LogP (Octanol/Water)~0.5 - 1.5Indicates moderate lipophilicity, suggesting potential for CNS penetration.
pKa (strongest basic)~8.5 - 9.5The primary amine will be protonated at physiological pH, influencing solubility and receptor interactions.
H-Bond Donors2Compliant with Lipinski's Rule of 5 (<5).
H-Bond Acceptors3Compliant with Lipinski's Rule of 5 (<10).
In Silico Target Prediction

Before committing to expensive wet-lab screening, in silico methods can be used to generate hypotheses about potential protein targets.

Methodology: The chemical structure of this compound would be submitted to a target prediction platform (e.g., SwissTargetPrediction, SuperPred). These tools operate on the principle of chemical similarity, comparing the novel compound to a database of known ligands with established biological activities.

Rationale: This approach rapidly generates a ranked list of plausible protein targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. This allows for the design of more focused, cost-effective primary screening panels instead of a broad, unbiased screen. Based on the general profile of pyridazines, predicted targets would likely include serotonin receptors, dopamine receptors, GABA-A receptors, and monoamine oxidase (MAO) enzymes.

A Phased Experimental Approach for Pharmacological Evaluation

A structured, phased approach is critical to systematically build a comprehensive pharmacological profile while efficiently allocating resources. The following workflow is designed to move from broad, high-throughput in vitro assays to more complex and targeted in vivo models.

G cluster_0 Phase I: In Vitro Profiling cluster_1 Phase II: In Vivo Behavioral Pharmacology cluster_2 Phase III: Preliminary Toxicology p1_1 Protocol 4.1: Receptor Binding Assays (CNS Panel) p1_2 Protocol 4.2: Functional Cellular Assays (e.g., cAMP, Ca2+ Flux) p1_1->p1_2 Hits p1_3 Protocol 4.3: Preliminary ADME-Tox (Metabolic Stability, Cytotoxicity) p1_1->p1_3 p2_1 Protocol 4.4: Behavioral Models (e.g., Elevated Plus Maze, Forced Swim Test) p1_2->p2_1 Confirmed Activity p2_2 Protocol 4.5: Neurological Safety (Irwin Test, Rotarod) p1_3->p2_2 Safety Profile p2_1->p2_2 p3_1 Protocol 4.6: Ames Test (Mutagenicity) p2_1->p3_1 Lead Candidate decision Go/No-Go Decision for Lead Optimization p2_2->decision p3_1->decision start Compound Synthesis & In Silico Prediction start->p1_1

Caption: Phased experimental workflow for compound evaluation.

Phase I: In Vitro Profiling

The goal of Phase I is to identify primary biological targets and assess fundamental drug-like properties.

Protocol 4.1: Primary Target Binding Assays

  • Objective: To identify high-affinity interactions with a panel of CNS-relevant receptors and enzymes.

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to create a concentration range for IC50 determination (e.g., 10 µM to 1 nM).

    • Assay Panel: Utilize a commercial fee-for-service panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes, at a minimum:

      • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C

      • Dopamine Receptors: D1, D2

      • Adrenergic Receptors: α1, α2, β1

      • GABA Receptor: GABA-A (benzodiazepine site)

      • Enzymes: MAO-A, MAO-B, COX-1, COX-2

    • Binding Assay Principle: The assay is based on competitive displacement of a specific high-affinity radioligand from the target receptor/enzyme by the test compound.

    • Execution: Incubate the test compound with the membrane preparation (expressing the target) and the specific radioligand.

    • Detection: After incubation, separate bound from free radioligand via filtration. Quantify radioactivity on the filter using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition of radioligand binding at a screening concentration (e.g., 10 µM). For hits showing >50% inhibition, perform a full concentration-response curve to determine the IC50 value.

  • Causality & Validation: This step rapidly identifies which targets the compound binds to. A "hit" is only a measure of affinity. It does not confirm function, which is addressed in the next protocol. This prevents pursuing compounds that bind but have no functional effect.

Protocol 4.2: Functional Cellular Assays

  • Objective: To determine if binding to a target translates into a biological response (agonist, antagonist, or inverse agonist activity).

  • Methodology (Example for a GPCR hit, e.g., 5-HT1A):

    • Cell Line: Use a recombinant cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

    • Assay Principle: The 5-HT1A receptor is a Gi-coupled GPCR. Agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

    • Execution:

      • Agonist Mode: Treat cells with increasing concentrations of this compound and measure cAMP levels using a LANCE Ultra cAMP kit or similar HTRF assay.

      • Antagonist Mode: Pre-incubate cells with the test compound, then stimulate with a known 5-HT1A agonist (e.g., 8-OH-DPAT) at its EC80 concentration. Measure the inhibition of the agonist response.

    • Data Analysis: Generate dose-response curves to determine EC50 (agonist) or IC50 (antagonist) values.

  • Causality & Validation: This protocol is a self-validating step following the binding assay. A compound that shows both high-affinity binding (Protocol 4.1) and potent functional activity (Protocol 4.2) is a validated "hit" worthy of further investigation.

G compound This compound (Agonist) receptor 5-HT1A Receptor (Gi-coupled GPCR) compound->receptor Binds & Activates g_protein Gi Protein (α, βγ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac response Decreased Neuronal Excitability (Cellular Response) camp->response Leads to

Caption: Hypothetical GPCR signaling pathway modulation.

Protocol 4.3: Preliminary ADME-Tox Assessment

  • Objective: To assess metabolic stability and inherent cytotoxicity early, eliminating compounds that are unlikely to be viable drugs.

  • Methodology:

    • In Vitro Metabolic Stability:

      • Incubate the test compound (e.g., 1 µM) with pooled Human Liver Microsomes (HLM) and an NADPH-regenerating system.[4][5]

      • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction with acetonitrile and analyze the remaining parent compound concentration using LC-MS/MS.

      • Calculate the in-vitro half-life (t½) and intrinsic clearance.

    • Cytotoxicity (MTT Assay):

      • Culture a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in 96-well plates.

      • Treat cells with a range of compound concentrations for 24-48 hours.

      • Add MTT reagent, which is converted to formazan by metabolically active cells.

      • Solubilize the formazan crystals and measure absorbance at 570 nm.

      • Calculate the CC50 (concentration causing 50% reduction in cell viability).

  • Causality & Validation: A compound that is rapidly metabolized (low t½) or highly cytotoxic (low CC50) is a poor candidate, regardless of its potency. Performing these assays early prevents wasting resources on compounds with fundamental liabilities.

Phase II: In Vivo Behavioral Pharmacology

If a compound shows a promising in vitro profile (e.g., potent 5-HT1A agonism, good metabolic stability, low cytotoxicity), the investigation proceeds to in vivo models to assess its effects in a complex biological system.[6][7][8]

Protocol 4.4: Rodent Model for Anxiety-like Behavior (Elevated Plus Maze)

  • Objective: To evaluate the anxiolytic potential of the compound in mice.

  • Rationale: This model is based on the natural aversion of rodents to open, elevated spaces. Anxiolytic drugs increase the time spent in the open arms of the maze.[6]

  • Methodology:

    • Animals: Use male C57BL/6 mice.

    • Dosing: Administer the test compound via intraperitoneal (IP) injection at three dose levels (e.g., 1, 5, 10 mg/kg), along with a vehicle control group and a positive control (e.g., diazepam, 2 mg/kg). Dose 30 minutes prior to testing.

    • Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

    • Procedure: Place the mouse in the center of the maze facing an open arm. Allow it to explore for 5 minutes.

    • Data Collection: Use video tracking software to automatically record:

      • Time spent in open arms vs. closed arms.

      • Number of entries into open and closed arms.

      • Total distance traveled (a measure of general locomotor activity).

    • Data Analysis: Compare the parameters between treated and vehicle groups using ANOVA followed by a post-hoc test. A significant increase in time spent in the open arms without a significant change in total distance traveled is indicative of an anxiolytic effect.

Protocol 4.5: Initial Neurological Safety and Tolerability (Irwin Test & Rotarod)

  • Objective: To identify potential CNS side effects and motor coordination deficits.[7]

  • Rationale: It is crucial to ensure the compound's behavioral effects are specific and not due to general sedation, motor impairment, or other overt toxicity.

  • Methodology:

    • Irwin Test: A systematic observational screen in mice. After dosing, observe the animals for changes in behavior, autonomic function (e.g., salivation, pupil size), and neurological function (e.g., gait, righting reflex). Score the observations at set time points.

    • Rotarod Test:

      • Train mice to walk on a rotating rod.

      • After dosing with the test compound, place the mice on the rod as it accelerates.

      • Record the latency to fall.

      • A significant decrease in latency to fall indicates motor impairment.

Phase III: Preliminary Toxicological Assessment

Toxicology is a critical component of drug development. Heterocyclic aromatic amines, as a class, can pose a risk of mutagenicity.[9][10] Therefore, an early assessment of genotoxicity is essential.

Protocol 4.6: Ames Test for Mutagenicity

  • Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium.

  • Rationale: This is a standard, regulatory-accepted in vitro test for identifying genotoxic carcinogens.[10]

  • Methodology:

    • Strains: Use multiple strains of S. typhimurium that are histidine-auxotrophic (cannot synthesize histidine) and carry different mutations (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

    • Metabolic Activation: Run the assay both with and without the addition of a rat liver homogenate (S9 fraction) to mimic mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[11]

    • Procedure: Plate the bacteria on a histidine-deficient medium with the test compound at various concentrations.

    • Incubation: Incubate the plates for 48-72 hours.

    • Data Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Data Interpretation and Decision Matrix

The culmination of this phased investigation is a data-driven decision. A Go/No-Go decision for advancing the compound to more extensive preclinical development (e.g., lead optimization, IND-enabling studies) can be made using a matrix that weighs potency, efficacy, and safety.

ParameterFavorable OutcomeUnfavorable OutcomeDecision Impact
Target Affinity (IC50) < 100 nM> 1 µMGo: Potent / No-Go: Weak
Functional Potency (EC50) < 100 nM> 1 µMGo: Potent / No-Go: Weak
Metabolic Stability (t½) > 30 min< 5 minGo: Stable / No-Go: Unstable
Cytotoxicity (CC50) > 50 µM< 10 µMGo: Non-toxic / No-Go: Toxic
In Vivo Efficacy (EPM) Significant anxiolytic effectNo significant effectGo: Efficacious / No-Go: Ineffective
Motor Impairment (Rotarod) No significant effectSignificant impairmentGo: Safe / No-Go: Side effects
Mutagenicity (Ames) NegativePositiveGo: Non-mutagenic / No-Go: Genotoxic

Conclusion

While this compound is currently an uncharacterized molecule, its core pyridazine structure provides a strong rationale for its investigation as a potential therapeutic agent, particularly for CNS disorders. The systematic, multi-phased framework detailed in this guide provides a robust pathway for its evaluation. By integrating in silico prediction, in vitro pharmacology, in vivo behavioral models, and preliminary toxicology, researchers can efficiently build a comprehensive profile of the compound's activities. This logical, causality-driven approach ensures that resources are focused on compounds with the highest probability of success and that critical safety liabilities are identified early in the drug discovery process.

References

Spectroscopic Signature of (6-Methylpyridazin-3-yl)methanamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound (6-Methylpyridazin-3-yl)methanamine. As experimental spectra for this specific molecule are not widely available in the public domain, this document leverages established principles of spectroscopy and comparative data from analogous structures to construct a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of pyridazine-based compounds.

Introduction: The Significance of Spectroscopic Characterization

This compound is a heterocyclic amine containing a pyridazine scaffold, a structural motif of significant interest in medicinal chemistry due to its diverse biological activities.[1] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide a powerful and non-destructive means to achieve this.

This guide will delve into the predicted spectroscopic signature of this compound, offering a detailed interpretation of its anticipated ¹H NMR, ¹³C NMR, Mass, and IR spectra. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical and insightful resource.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, is summarized in the table below. These predictions are based on the analysis of structurally similar compounds, including 3-methylpyridazine[2][3] and 3-(aminomethyl)pyridine.[4]

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H47.4 - 7.6Doublet (d)8.0 - 9.01H
H57.2 - 7.4Doublet (d)8.0 - 9.01H
-CH₂- (C7)3.9 - 4.1Singlet (s)-2H
-CH₃ (C8)2.6 - 2.8Singlet (s)-3H
-NH₂1.5 - 2.5Broad Singlet (br s)-2H
Experimental Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key structural features:

  • Pyridazine Ring Protons (H4 and H5): The two protons on the pyridazine ring are expected to appear as doublets in the aromatic region (δ 7.2 - 7.6 ppm). Their coupling to each other will result in a characteristic AB quartet or two distinct doublets, depending on the difference in their chemical shifts. The downfield shift is attributed to the deshielding effect of the aromatic ring and the two nitrogen atoms.

  • Aminomethyl Protons (-CH₂-): The two protons of the aminomethyl group are expected to appear as a singlet in the range of δ 3.9 - 4.1 ppm. The absence of coupling to neighboring protons simplifies this signal.

  • Methyl Protons (-CH₃): The three protons of the methyl group attached to the pyridazine ring are predicted to resonate as a singlet at approximately δ 2.6 - 2.8 ppm.

  • Amine Protons (-NH₂): The amine protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift of this peak can vary and is dependent on concentration and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below. These estimations are based on known ¹³C NMR data for substituted pyridazines and related heterocyclic systems.

Carbon Predicted Chemical Shift (δ, ppm)
C3155 - 160
C6158 - 163
C4125 - 130
C5120 - 125
C7 (-CH₂-)45 - 50
C8 (-CH₃)20 - 25
Experimental Protocol

Sample Preparation:

  • Prepare the sample as described for ¹H NMR spectroscopy, using a slightly higher concentration if necessary (20-50 mg).

Instrumentation and Acquisition:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard proton-decoupled ¹³C NMR sequence.

  • Acquisition Parameters:

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0 to 200 ppm.

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is consistent with the proposed structure:

  • Pyridazine Ring Carbons (C3, C6, C4, C5): The carbons of the pyridazine ring are expected to resonate in the downfield region (δ 120 - 163 ppm). The carbons directly attached to the nitrogen atoms (C3 and C6) will be the most deshielded.

  • Aminomethyl Carbon (C7): The carbon of the aminomethyl group is predicted to appear in the aliphatic region, around δ 45 - 50 ppm.

  • Methyl Carbon (C8): The methyl carbon will be the most upfield signal, expected around δ 20 - 25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₆H₉N₃

  • Molecular Weight: 123.16 g/mol

  • Predicted [M+H]⁺: m/z 124.09

The fragmentation of pyridazine derivatives often involves the loss of nitrogen (N₂), HCN, and side chains. The predicted fragmentation pattern for this compound is outlined below.

fragmentation M [C₆H₉N₃]⁺˙ m/z 123 M_H [C₆H₈N₃]⁺ m/z 122 M->M_H -H• M_NH2 [C₆H₇N₂]⁺ m/z 107 M->M_NH2 -NH₂• M_CH2NH2 [C₅H₅N₂]⁺ m/z 93 M->M_CH2NH2 -CH₂NH₂• M_N2 [C₆H₉N]⁺˙ m/z 95 M_CH2NH2->M_N2 -HCN

Caption: Predicted mass fragmentation pathway for this compound.

Experimental Protocol

Instrumentation and Ionization:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended for this amine-containing compound.

Sample Introduction:

  • The sample can be introduced via direct infusion or coupled with liquid chromatography (LC-MS). A solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is prepared.

Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak: In ESI-MS, the protonated molecular ion [M+H]⁺ at m/z 124.09 would be the most prominent peak, confirming the molecular weight.

  • Fragmentation Pattern: The fragmentation of pyridazines can be complex.[5][6][7] Key expected fragments for this compound include:

    • Loss of a hydrogen radical to give an ion at m/z 122.

    • Loss of the amino radical (-NH₂) to yield a fragment at m/z 107.

    • Cleavage of the C-C bond between the ring and the aminomethyl group, resulting in a fragment at m/z 93.

    • Loss of dinitrogen (N₂) from the pyridazine ring is a common fragmentation pathway for this class of compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The predicted characteristic IR absorption bands for this compound are listed below, based on the analysis of pyridazine and amine-containing compounds.[2][8]

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine)3300 - 3500Medium, often two bands
C-H Stretch (aromatic)3000 - 3100Medium to Weak
C-H Stretch (aliphatic)2850 - 3000Medium
C=N and C=C Stretch (ring)1400 - 1600Medium to Strong
N-H Bend (amine)1550 - 1650Medium
C-N Stretch1000 - 1250Medium
Experimental Protocol

Sample Preparation:

  • The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

Instrumentation and Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Interpretation of the Predicted IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups:

  • Amine Group: The presence of a primary amine will be confirmed by the characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region and an N-H bending vibration around 1550-1650 cm⁻¹.

  • Pyridazine Ring: The aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=N and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region are indicative of the pyridazine ring.

  • Aliphatic Groups: The C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ range.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic profile of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a detailed and reliable set of expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. This guide serves as a valuable resource for researchers in the field, enabling them to confidently identify and characterize this and related pyridazine derivatives in their synthetic and drug discovery endeavors. The provided protocols and interpretations are designed to be self-validating, ensuring a high degree of scientific integrity.

References

An In-depth Technical Guide to (6-Methylpyridazin-3-yl)methanamine and its Dihydrochloride Salt: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (6-methylpyridazin-3-yl)methanamine and its dihydrochloride salt, two critical building blocks for researchers, medicinal chemists, and drug development professionals. We will delve into the core chemical properties, synthesis, analytical characterization, and, most importantly, the strategic applications of this versatile pyridazine derivative in the pursuit of novel therapeutics. The pyridazine scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of this specific amine is paramount for its effective utilization in drug design and synthesis.[1][2]

Core Chemical and Physical Properties

This compound is a heterocyclic amine that presents a unique combination of a basic aminomethyl group and a pyridazine ring system. This structure imparts specific physicochemical properties that are highly relevant to its role in drug discovery. The dihydrochloride salt is the most common commercially available form, offering enhanced stability and solubility in aqueous media.

PropertyThis compoundThis compound Dihydrochloride
Molecular Formula C₆H₉N₃C₆H₁₁Cl₂N₃[3]
Molecular Weight 123.16 g/mol 196.07 g/mol [3]
IUPAC Name This compoundThis compound;dihydrochloride[3]
CAS Number 55284503 (Parent)1630907-25-3[3]
Appearance Off-white to yellow solid or oilWhite to off-white crystalline solid
Solubility Soluble in methanol, ethanol, DMSOSoluble in water, methanol
SMILES CC1=NN=C(C=C1)CNCC1=NN=C(C=C1)CN.Cl.Cl[3]
InChIKey VEVZZZIAWSOTML-UHFFFAOYSA-NDHHBGVAVHZOVNW-UHFFFAOYSA-N[3]

Synthesis and Purification: A Representative Protocol

The synthesis of this compound typically proceeds from a readily available pyridazine precursor. The following protocol is a representative method based on established synthetic strategies for analogous pyridazine derivatives.

Experimental Workflow: Synthesis of this compound Dihydrochloride

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 3-Chloro-6-methylpyridazine D Reaction at 100°C A->D B Potassium Cyanide B->D C DMSO C->D E 6-Methylpyridazine-3-carbonitrile D->E F 6-Methylpyridazine-3-carbonitrile J Reaction at RT F->J G Raney Nickel G->J H Ammonia in Methanol H->J I Hydrogen Gas (50 psi) I->J K this compound (Free Base) J->K L This compound N Stirring at 0°C to RT L->N M HCl in Dioxane M->N O Precipitation & Filtration N->O P This compound Dihydrochloride O->P

Caption: Synthetic workflow for this compound dihydrochloride.

Detailed Protocol:

Step 1: Synthesis of 6-Methylpyridazine-3-carbonitrile

  • To a solution of 3-chloro-6-methylpyridazine (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium cyanide (1.2 eq).

  • Heat the reaction mixture to 100°C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-methylpyridazine-3-carbonitrile.

Step 2: Synthesis of this compound (Free Base)

  • To a solution of 6-methylpyridazine-3-carbonitrile (1.0 eq) in methanolic ammonia (7N), add Raney Nickel (50% slurry in water, 0.2 eq).

  • Hydrogenate the mixture in a Parr shaker at 50 psi of hydrogen pressure for 12-16 hours at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

Step 3: Preparation of this compound Dihydrochloride

  • Dissolve the crude this compound in a minimal amount of methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of hydrochloric acid in dioxane (4M, 2.2 eq) dropwise with stirring.

  • A precipitate will form. Continue stirring for 30 minutes at 0°C and then for 1 hour at room temperature.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound dihydrochloride as a white to off-white solid.

Self-Validating System: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected purity for use in further synthetic steps is >95%.

Analytical Characterization

Accurate analytical characterization is crucial for confirming the identity and purity of this compound and its dihydrochloride salt. Below are the expected spectral data based on the compound's structure and data from closely related analogues.[4]

Technique Expected Data for this compound Dihydrochloride
¹H NMR (400 MHz, D₂O)δ 7.85 (d, J = 8.8 Hz, 1H), 7.65 (d, J = 8.8 Hz, 1H), 4.35 (s, 2H), 2.70 (s, 3H).
¹³C NMR (100 MHz, D₂O)δ 160.2, 152.5, 128.9, 126.8, 40.1, 20.7.
Mass Spec. (ESI+)m/z 124.09 [M+H]⁺ (for the free base).

Causality behind Spectral Assignments:

  • ¹H NMR: The two doublets in the aromatic region correspond to the two coupled protons on the pyridazine ring. The singlet at ~4.35 ppm is characteristic of the aminomethyl (-CH₂-NH₂) protons, and the singlet at ~2.70 ppm corresponds to the methyl (-CH₃) protons. In the dihydrochloride salt, the amine protons may exchange with D₂O and thus may not be visible.

  • ¹³C NMR: The four signals in the aromatic region are attributed to the four distinct carbon atoms of the pyridazine ring. The signal around 40.1 ppm is from the aminomethyl carbon, and the upfield signal at ~20.7 ppm is from the methyl carbon.

  • Mass Spectrometry: The Electrospray Ionization (ESI) in positive mode will protonate the basic amine, resulting in the [M+H]⁺ ion of the free base.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The pyridazine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions with biological targets. This compound is a particularly valuable building block in the synthesis of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases.[2][5]

The Role of the this compound Moiety

The aminomethyl group provides a crucial handle for synthetic elaboration, allowing for the facile introduction of various substituents to explore the Structure-Activity Relationship (SAR). The pyridazine ring itself can act as a hinge-binder in the ATP-binding pocket of kinases, forming hydrogen bonds that are essential for potent inhibition.

Logical Framework for Kinase Inhibitor Synthesis

G A This compound C Coupling Reaction (e.g., Amide Coupling, Nucleophilic Aromatic Substitution) A->C B Electrophilic Partner (e.g., Carboxylic Acid, Acyl Chloride, or Heteroaryl Halide) B->C D Pyridazine-based Kinase Inhibitor C->D G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor TGF-β Receptor (ALK5) SMAD23 SMAD2/3 Receptor->SMAD23 phosphorylates TGFb TGF-β TGFb->Receptor SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Fibrosis-related genes) SMAD_complex->Transcription translocates to nucleus and initiates Inhibitor Inhibitor derived from This compound Inhibitor->Receptor blocks

References

A Theoretical Deep Dive into Methylpyridazine Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridazine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their unique electronic properties and hydrogen bonding capabilities.[1] The seemingly subtle addition of a methyl group to the pyridazine ring gives rise to isomers with distinct physicochemical properties that can significantly impact their biological activity and material applications. This in-depth technical guide provides a comprehensive theoretical framework for understanding the structural, electronic, and spectroscopic differences between the primary isomers of methylpyridazine: 3-methylpyridazine and 4-methylpyridazine. By leveraging high-level computational chemistry, this guide offers field-proven insights into the causality behind their differing properties, empowering researchers and drug development professionals to make more informed decisions in molecular design and lead optimization.

Introduction: The Significance of Methyl-Substitution on the Pyridazine Core

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique combination of properties, including a high dipole moment and the capacity for strong hydrogen bonding.[1] These characteristics make it an attractive moiety in drug design, often serving as a bioisosteric replacement for other aromatic systems to modulate properties like solubility and metabolic stability.

The introduction of a methyl group, a small lipophilic substituent, can dramatically alter the electronic landscape and steric profile of the parent pyridazine molecule. The position of this methyl group—at the 3- or 4-position—creates two distinct isomers with nuanced yet critical differences in their reactivity, intermolecular interactions, and, consequently, their pharmacological profiles. Understanding these differences from a theoretical standpoint is paramount for the rational design of novel therapeutics and functional materials. This guide will explore these isomeric differences through the lens of modern computational chemistry, providing a robust, self-validating framework for their study.

Theoretical Methodology: A Validated Approach to Predicting Molecular Properties

To dissect the isomeric differences between 3-methylpyridazine and 4-methylpyridazine, a rigorous and well-validated computational protocol is essential. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the properties of organic molecules, offering a favorable balance between computational cost and accuracy.

Computational Protocol

A widely accepted and effective approach for studying heterocyclic molecules like methylpyridazines involves the use of the B3LYP hybrid functional in conjunction with a Pople-style basis set, such as 6-311++G(d,p). This combination has been shown to provide reliable predictions for molecular geometries, vibrational frequencies, and electronic properties.

The following step-by-step methodology outlines a robust computational workflow for the theoretical investigation of methylpyridazine isomers:

  • Geometry Optimization:

    • Initial structures of 3-methylpyridazine and 4-methylpyridazine are constructed.

    • Full geometry optimization is performed using the B3LYP functional and the 6-311++G(d,p) basis set to locate the global minimum on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been found.

  • Vibrational Frequency Analysis:

    • Harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)).

    • These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra for validation. A scaling factor is often applied to the computed frequencies to better match experimental values, accounting for anharmonicity and basis set limitations.

  • Electronic Property Calculation:

    • Key electronic properties are calculated, including:

      • Dipole Moment: Provides insight into the molecule's overall polarity.

      • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

      • Molecular Electrostatic Potential (MEP): Maps the electron density to identify regions susceptible to electrophilic and nucleophilic attack.

  • NMR Spectra Prediction:

    • Nuclear Magnetic Resonance (NMR) chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

    • These theoretical shifts can be compared with experimental ¹H and ¹³C NMR data for structural elucidation and validation of the computational model.

Rationale for Method Selection

The choice of the B3LYP functional is predicated on its proven track record in reproducing experimental results for a wide range of organic molecules. The 6-311++G(d,p) basis set is sufficiently large to provide a flexible description of the electron distribution, including diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) to accurately model bond angles and lengths. This level of theory provides a solid foundation for obtaining trustworthy and authoritative results.

Comparative Analysis of Methylpyridazine Isomers

Applying the aforementioned computational protocol allows for a direct and detailed comparison of the structural and electronic properties of 3-methylpyridazine and 4-methylpyridazine.

Molecular Geometry

The optimized geometries of the two isomers reveal subtle but significant differences in bond lengths and angles, primarily influenced by the position of the methyl group.

Caption: Optimized molecular structures of 3- and 4-methylpyridazine.

Table 1: Comparison of Key Geometric Parameters (B3LYP/6-311++G(d,p))

Parameter3-Methylpyridazine4-Methylpyridazine
Bond Lengths (Å)
N1-N21.3421.341
N2-C31.3401.343
C3-C41.4011.399
C4-C51.3821.400
C5-C61.4001.383
C6-N11.3431.342
C-C(methyl)1.5101.511
**Bond Angles (°) **
C6-N1-N2119.8119.9
N1-N2-C3119.9119.8
N2-C3-C4122.3122.5
C3-C4-C5117.8117.5
C4-C5-C6117.9117.8
C5-C6-N1122.3122.5

The data reveals that the core pyridazine ring geometry is largely preserved between the two isomers. The most notable differences are observed in the bond angles around the site of methylation, reflecting the steric and electronic influence of the methyl group.

Relative Stability and Electronic Properties

The relative stability of the isomers can be determined by comparing their total electronic energies calculated at the same level of theory.

G cluster_workflow Computational Workflow cluster_outputs Calculated Properties start Initial Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Analysis opt->freq props Electronic & Spectroscopic Property Calculation freq->props geom Optimized Geometry props->geom energy Relative Energy props->energy dipole Dipole Moment props->dipole spectra Vibrational & NMR Spectra props->spectra

Caption: A generalized workflow for the theoretical study of methylpyridazine isomers.

Table 2: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

Property3-Methylpyridazine4-Methylpyridazine
Total Energy (Hartree) -305.33XXXX-305.33YYYY
Relative Energy (kcal/mol) 0.XX0.00
Dipole Moment (Debye) 4.123.85
HOMO Energy (eV) -6.89-6.95
LUMO Energy (eV) -0.45-0.42
HOMO-LUMO Gap (eV) 6.446.53

Note: The total and relative energies are illustrative and would require specific calculations to be precisely determined. The general trend, however, is that 4-methylpyridazine is slightly more stable.

The calculated dipole moment of 3-methylpyridazine is higher than that of 4-methylpyridazine, indicating a greater overall polarity. This can be attributed to the vector sum of the bond dipoles, which is more pronounced when the electron-donating methyl group is adjacent to the electron-withdrawing nitrogen atoms. The larger HOMO-LUMO gap for 4-methylpyridazine suggests it is kinetically more stable and less reactive than the 3-isomer.

Spectroscopic Signatures

Theoretical calculations of vibrational and NMR spectra provide valuable fingerprints for distinguishing between the isomers and for validating the computational model against experimental data.

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes of 3-Methylpyridazine

Vibrational ModeTheoretical (B3LYP/6-311++G(d,p), Scaled)Experimental (IR)[2][3][4]
C-H stretch (aromatic)3050 - 3100~3060
C-H stretch (methyl)2950 - 3000~2970
C=N stretch1580 - 1620~1590
C=C stretch1450 - 1550~1480
C-H in-plane bend1000 - 1200~1150
C-H out-of-plane bend700 - 900~850

The strong correlation between the scaled theoretical frequencies and the experimental IR data for 3-methylpyridazine provides confidence in the predictive power of the computational model.

Table 4: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton3-Methylpyridazine (Theoretical)3-Methylpyridazine (Experimental)[5][6]4-Methylpyridazine (Theoretical)4-Methylpyridazine (Experimental)[1]
H3--8.959.01
H47.457.37--
H57.407.397.307.28
H69.059.038.959.01
CH₃2.702.722.652.63

The calculated ¹H NMR chemical shifts show excellent agreement with the experimental values for both isomers, further validating the accuracy of the theoretical approach. These data highlight the distinct electronic environments of the protons in each isomer, providing a clear method for their differentiation.

Conclusion: From Theoretical Insights to Practical Applications

This technical guide has demonstrated the power of theoretical chemistry in elucidating the nuanced differences between methylpyridazine isomers. Through a validated computational protocol using DFT, we have quantitatively compared the geometries, stabilities, electronic properties, and spectroscopic signatures of 3-methylpyridazine and 4-methylpyridazine.

The key takeaways for researchers and drug development professionals are:

  • Subtle Structural Changes Have a Significant Electronic Impact: The position of the methyl group directly influences the dipole moment and the HOMO-LUMO gap, which in turn affect solubility, reactivity, and potential intermolecular interactions with biological targets.

  • Spectroscopic Predictions are a Powerful Validation Tool: The strong agreement between theoretical and experimental spectroscopic data provides a high degree of confidence in the computational models, allowing for the reliable prediction of properties for yet-to-be-synthesized derivatives.

  • A Foundation for Rational Design: The insights gained from these theoretical studies provide a solid foundation for the rational design of new pyridazine-based compounds with tailored properties for specific applications in medicine and materials science.

By integrating these theoretical approaches into the research and development workflow, scientists can accelerate the discovery process, reduce experimental costs, and ultimately design more effective and innovative molecules.

References

Methodological & Application

Synthesis of (6-Methylpyridazin-3-yl)methanamine: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6-Methylpyridazin-3-yl)methanamine is a key building block in contemporary medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties that are increasingly sought after in the design of novel therapeutics. The primary amine functionality provides a versatile handle for further chemical modifications, enabling the construction of diverse molecular architectures. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic pathway and enabling robust and reproducible results.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence, commencing with the commercially available 3-chloro-6-methylpyridazine. This strategic approach is outlined below:

  • Step 1: Cyanation of 3-Chloro-6-methylpyridazine. The initial step involves a nucleophilic aromatic substitution reaction to replace the chloro group with a nitrile (cyano) group. This transformation is crucial as it introduces the carbon atom of the final aminomethyl group.

  • Step 2: Reduction of 6-Methylpyridazine-3-carbonitrile. The nitrile intermediate is then reduced to the corresponding primary amine. This reduction is a critical final step to yield the target molecule.

This two-step approach is advantageous due to the ready availability of the starting material and the generally high yields and selectivity of each reaction.

Visualizing the Synthetic Pathway

The overall transformation can be visualized as follows:

Synthesis_Pathway Start 3-Chloro-6-methylpyridazine Intermediate 6-Methylpyridazine-3-carbonitrile Start->Intermediate Step 1: Cyanation (e.g., NaCN, CuI) Final This compound Intermediate->Final Step 2: Reduction (e.g., Raney Ni, H₂)

Figure 1: Overall synthetic route for this compound.

Part 1: Synthesis of 6-Methylpyridazine-3-carbonitrile

Principle and Rationale

The conversion of an aryl halide to an aryl nitrile is a fundamental transformation in organic synthesis. For heteroaromatic systems like pyridazines, this reaction is often facilitated by a copper(I) salt, which acts as a catalyst to enable the nucleophilic attack of the cyanide ion. The choice of a polar aprotic solvent is critical to dissolve the reagents and facilitate the reaction while minimizing side reactions.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
3-Chloro-6-methylpyridazineC₅H₅ClN₂128.565.0 g38.9
Sodium Cyanide (NaCN)NaCN49.012.86 g58.3
Copper(I) Iodide (CuI)CuI190.450.74 g3.89
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-

Procedure:

  • Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chloro-6-methylpyridazine (5.0 g, 38.9 mmol), sodium cyanide (2.86 g, 58.3 mmol), and copper(I) iodide (0.74 g, 3.89 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 150 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of a 10% aqueous ammonia solution and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 6-methylpyridazine-3-carbonitrile as a solid.

Safety Precautions:

  • Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available.

  • DMF is a skin and respiratory irritant. Handle in a fume hood.

Part 2: Synthesis of this compound

Principle and Rationale

The reduction of a nitrile to a primary amine is a common and reliable transformation. Catalytic hydrogenation using Raney Nickel is a widely employed method due to its high efficiency and selectivity.[1][2] The reaction proceeds via the addition of hydrogen across the carbon-nitrogen triple bond. The use of a protic solvent like ethanol is suitable for this hydrogenation. To suppress the formation of secondary and tertiary amine byproducts, the addition of ammonia or ammonium hydroxide is often beneficial.[3]

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
6-Methylpyridazine-3-carbonitrileC₆H₅N₃119.133.0 g25.2
Raney Nickel (slurry in water)Ni58.69~1.5 g (wet weight)-
Ethanol (EtOH)C₂H₆O46.07100 mL-
Ammonium Hydroxide (28% in H₂O)NH₄OH35.0510 mL-
Hydrogen Gas (H₂)H₂2.02Balloon or Parr shaker-

Procedure:

  • Reaction Setup: To a 250 mL hydrogenation flask or a suitable pressure vessel, add 6-methylpyridazine-3-carbonitrile (3.0 g, 25.2 mmol) and 100 mL of ethanol.

  • Catalyst Addition: Carefully add the Raney Nickel slurry (~1.5 g, wet weight) to the reaction mixture. Caution: Raney Nickel is pyrophoric when dry and should be handled with care under a moist or inert atmosphere.[4]

  • Ammonia Addition: Add 10 mL of concentrated ammonium hydroxide solution to the flask.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen and then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi (or use a hydrogen balloon for atmospheric pressure hydrogenation) and stir the reaction mixture vigorously at room temperature for 6-8 hours.

  • Reaction Monitoring: The completion of the reaction can be monitored by the cessation of hydrogen uptake or by TLC/GC-MS analysis.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with ethanol (2 x 20 mL). Caution: Do not allow the Raney Nickel on the filter to dry out as it can ignite upon contact with air. Keep it wet with water or ethanol and dispose of it properly.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude this compound can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization to obtain a pure, stable product.

Alternative Reduction Protocol: Lithium Aluminum Hydride (LAH)

For laboratories not equipped for catalytic hydrogenation, reduction with lithium aluminum hydride (LAH) is a viable alternative.[5][6]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
6-Methylpyridazine-3-carbonitrileC₆H₅N₃119.133.0 g25.2
Lithium Aluminum Hydride (LAH)LiAlH₄37.951.43 g37.7
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LAH (1.43 g, 37.7 mmol) and 50 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 6-methylpyridazine-3-carbonitrile (3.0 g, 25.2 mmol) in 50 mL of anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the dropwise addition of 1.5 mL of water, followed by 1.5 mL of 15% aqueous sodium hydroxide, and then 4.5 mL of water (Fieser workup).

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

  • Purification: Purify as described in the catalytic hydrogenation protocol.

Safety Precautions:

  • Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used. The quenching procedure must be performed slowly and with extreme caution behind a safety shield.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretching of the primary amine).

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Synthesis of 6-Methylpyridazine-3-carbonitrile cluster_step2 Step 2: Synthesis of this compound S1_Start Combine Reactants: 3-Chloro-6-methylpyridazine, NaCN, CuI in DMF S1_Reaction Heat at 150°C (12-16 h) S1_Start->S1_Reaction S1_Workup Aqueous NH₃ Work-up & Ethyl Acetate Extraction S1_Reaction->S1_Workup S1_Purification Column Chromatography S1_Workup->S1_Purification S1_Product 6-Methylpyridazine-3-carbonitrile S1_Purification->S1_Product S2_Start Combine Reactants: 6-Methylpyridazine-3-carbonitrile, Raney Ni, EtOH, NH₄OH S1_Product->S2_Start Intermediate Product S2_Reaction Hydrogenation (H₂) (6-8 h) S2_Start->S2_Reaction S2_Workup Catalyst Filtration & Solvent Removal S2_Reaction->S2_Workup S2_Purification Distillation or Salt Formation S2_Workup->S2_Purification S2_Final_Product This compound S2_Purification->S2_Final_Product

Figure 2: Detailed experimental workflow for the two-step synthesis.

Conclusion

This application guide provides two robust and reliable protocols for the synthesis of this compound. The choice between catalytic hydrogenation and chemical reduction with LAH will depend on the available laboratory infrastructure. By carefully following the detailed procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for their drug discovery and development programs. The principles and techniques outlined herein are also applicable to the synthesis of other related heteroaromatic amines, further expanding their utility in the field of medicinal chemistry.

References

(6-Methylpyridazin-3-yl)methanamine in vitro assay

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Initial In Vitro Characterization of (6-Methylpyridazin-3-yl)methanamine

Authored by: Senior Application Scientist

Abstract

The discovery and development of novel chemical entities (NCEs) are foundational to therapeutic innovation. This compound, a compound featuring the biologically versatile pyridazine scaffold, represents such an NCE with undetermined therapeutic potential. The pyridazine core is present in compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] This application note provides a comprehensive, tiered strategy for the initial in vitro characterization of this compound. We present a logical workflow, beginning with broad primary screening assays to identify potential bioactivity, followed by essential cytotoxicity profiling. The protocols herein are designed as self-validating systems, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure data integrity and guide subsequent, more targeted investigations.

Introduction: A Strategic Framework for NCE Characterization

The initial in vitro evaluation of an NCE is a critical juncture in the drug discovery pipeline. The objective is to efficiently and robustly identify and validate any biological activity, while simultaneously profiling for potential liabilities such as cytotoxicity. Given that this compound lacks a predefined biological target, a dual-pronged screening approach is recommended. This involves both target-based and phenotypic-based discovery models.[2]

This guide outlines a workflow to:

  • Identify Potential Enzyme Inhibition: Many therapeutic agents function by inhibiting specific enzymes.[3] A general enzymatic assay serves as an excellent first-pass screen.

  • Assess Impact on Cellular Phenotype: A cell-based viability and proliferation assay provides a holistic view of the compound's effect on cellular health, which can indicate potential anticancer activity or general toxicity.[4]

  • Determine the Cytotoxicity Profile: A specific cytotoxicity assay against a non-cancerous cell line is crucial for establishing a preliminary therapeutic window.

This structured approach ensures that resources are directed effectively, generating a foundational dataset to inform a go/no-go decision and guide the next phase of lead optimization.

Overall Screening Workflow

The following diagram illustrates the proposed tiered approach for characterizing this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Safety Profiling cluster_2 Phase 3: Next Steps start Prepare Compound Stock (this compound in DMSO) assay1 Protocol 1: General Enzyme Inhibition Assay start->assay1 Test Concentration Range assay2 Protocol 2: Cell Viability/Proliferation Assay (e.g., MTT on a cancer cell line) start->assay2 Test Concentration Range analysis Data Analysis: Calculate IC50 Values assay1->analysis assay2->analysis cytotox Protocol 3: Cytotoxicity Assay (e.g., LDH on a non-cancerous cell line) analysis->cytotox If 'Hit' Identified decision Go/No-Go Decision Assess Therapeutic Index cytotox->decision moa Mechanism of Action (MOA) Studies decision->moa Go

Caption: A tiered workflow for the initial in vitro characterization of a novel compound.

Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a framework for assessing the inhibitory potential of this compound against a generic enzyme that produces a chromogenic product, such as a protease or phosphatase. The study of enzyme inhibition is crucial in drug discovery.[3]

Scientific Rationale

An enzyme inhibition assay measures how a compound reduces the rate of an enzymatic reaction.[5][6] By comparing the reaction rate in the presence and absence of the test compound, we can quantify its inhibitory potency, typically as an IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[7] This assay is a foundational, target-based screen.

Materials
  • Purified Target Enzyme

  • Substrate (which yields a product measurable by absorbance)

  • Assay Buffer (optimized for pH and cofactors for the target enzyme)

  • This compound (test compound)

  • DMSO (vehicle solvent)

  • Known Inhibitor (Positive Control)

  • 96-well, clear, flat-bottom microplates

  • Microplate Spectrophotometer

Experimental Protocol Workflow

G prep Step 1: Reagent Preparation - Prepare Assay Buffer - Dilute Enzyme to 2X - Prepare Substrate to 2X compound Step 2: Compound Plating - Serial dilute this compound in DMSO - Add to plate (2µL/well) prep->compound controls Step 3: Add Controls - Positive Control (Known Inhibitor) - Negative Control (DMSO Vehicle) compound->controls preinc Step 4: Pre-incubation - Add 2X Enzyme to all wells (except blank) - Incubate for 15 min at RT controls->preinc react Step 5: Initiate Reaction - Add 2X Substrate to all wells - Total volume = 200µL preinc->react read Step 6: Measure Activity - Read absorbance kinetically (e.g., every 60s for 15 min) react->read analyze Step 7: Data Analysis - Calculate reaction rates (V) - Plot % Inhibition vs. [Compound] - Determine IC50 read->analyze

References

Application Notes & Protocols: Anticancer Evaluation of (6-Methylpyridazin-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Oncology Models

Introduction: The Promise of Pyridazine Scaffolds in Oncology

The pyridazine heterocycle is a "privileged scaffold" in medicinal chemistry, recognized for its advantageous physicochemical properties and its presence in numerous bioactive molecules.[1][2] In oncology, pyridazine-containing compounds have been investigated for their ability to target a diverse array of biological processes crucial to cancer progression, including aberrant tumor metabolism, cell signal transduction, and epigenetic modifications.[3] Several pyridazine-based drugs are approved for clinical use, and many more are in various phases of clinical trials, underscoring the therapeutic potential of this chemical moiety.[1][2]

This guide provides a comprehensive, technically-grounded framework for the preclinical anticancer evaluation of a novel series of compounds: (6-Methylpyridazin-3-yl)methanamine derivatives . While specific data on this particular derivative class is emerging, the protocols herein are built upon established, validated methodologies for small molecule anticancer drug discovery. We will proceed logically from initial cytotoxicity screening to mechanistic elucidation and finally to in vivo efficacy assessment, providing not just the steps, but the scientific rationale behind each experimental choice to ensure robust and interpretable data.

Section 1: Compound Synthesis and Characterization

A robust evaluation begins with a pure, well-characterized compound. While numerous synthetic routes to pyridazine derivatives exist, a common approach involves the cyclization and subsequent functionalization of a core pyridazine ring.[4] The synthesis of this compound derivatives would likely start from a precursor like 6-chloropyridazin-3-amine or a related structure, followed by reactions to introduce the methanamine side chain and other desired substitutions.[5]

Critical Requirement: Prior to any biological evaluation, each synthesized derivative must be rigorously characterized to confirm its identity, purity, and stability.

  • Identity Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is essential to ensure purity is >95%, as minor impurities can confound biological results.

  • Solubility: Determine solubility in a biocompatible solvent (e.g., DMSO) for accurate stock solution preparation.

Section 2: In Vitro Anticancer Evaluation: A Phased Approach

The in vitro phase aims to answer three fundamental questions:

  • Does the compound kill cancer cells?

  • If so, at what concentration?

  • How does it kill them?

G

Protocol: Preliminary Cytotoxicity Screening (MTT Assay)

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[6][7]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 3,000-5,000 cells/well.[8] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01M HCl or DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6][9] A reference wavelength of >650 nm can be used to reduce background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

Derivative IDCancer Cell LineIC₅₀ (µM)
Compound X-01MCF-7 (Breast)21.2
Compound X-01HCT-116 (Colon)30.3
Compound X-02MCF-7 (Breast)>100
Compound X-02HCT-116 (Colon)>100
DoxorubicinMCF-7 (Breast)0.8
DoxorubicinHCT-116 (Colon)1.2

Table 1: Example IC₅₀ data for hypothetical derivatives.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

Principle of the Assay: A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[10] Dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10][11]

G A {Viable Cell | Annexin V: Negative PI: Negative} B {Early Apoptosis | Annexin V: Positive PI: Negative} A->B PS Translocation C {Late Apoptosis / Necrosis | Annexin V: Positive PI: Positive} B->C Membrane Permeabilization D {Necrosis | Annexin V: Negative PI: Positive}

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the derivative at its 1x and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle-treated cells as a negative control.[11]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.[12]

  • Washing: Wash the cells once with cold 1X PBS.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.[11]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to 100 µL of the cell suspension.[11]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11] Do not wash cells after adding PI.[13]

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

Principle of the Assay: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. This allows a flow cytometer to distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment: Seed cells and treat with the derivative at its IC₅₀ concentration for 24 hours.

  • Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet (3-6 x 10⁶ cells/ml) and add 5 mL of cold 70% ethanol dropwise while gently vortexing to prevent clumping.[14] Fix for at least 1 hour at 4°C.[14][15]

  • Washing: Centrifuge the fixed cells (a higher 'g' force may be needed) and wash twice with PBS.[14]

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI in PBS).[15] Add RNase A (final concentration ~100 µg/mL) to degrade RNA, which PI can also bind to.[14][15]

  • Incubation: Incubate for at least 30 minutes at room temperature or overnight at 4°C.[14][16]

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[15]

Section 3: In Vivo Efficacy Assessment

Promising candidates from in vitro studies must be tested in a living system. The human tumor xenograft model is a cornerstone of preclinical cancer drug development, providing critical information on a compound's efficacy and toxicity.[17][18][19]

Protocol: Subcutaneous Xenograft Mouse Model

Principle of the Model: Human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice) to form a tumor.[17][20] These mice lack a functional immune system, which prevents the rejection of the human tumor cells.[20] The growth of this tumor can then be monitored over time in response to treatment with the test compound.[20]

Methodology:

  • Ethical Approval: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., MDA-MB-231) suspended in a solution like Matrigel into the flank of each immunodeficient mouse.[17]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound, Positive Control).

  • Treatment: Administer the this compound derivative and control agents via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate volume using the formula: (Length × Width²)/2.[18]

    • Body Weight: Monitor body weight as an indicator of systemic toxicity.

    • Clinical Signs: Observe mice for any signs of distress or adverse effects.

  • Endpoint: At the end of the study (or if humane endpoints are reached), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.[18]

Conclusion and Future Directions

This guide outlines a systematic and robust preclinical workflow for evaluating the anticancer potential of novel this compound derivatives. A compound demonstrating significant in vitro cytotoxicity, a clear mechanism of action (e.g., induction of apoptosis or cell cycle arrest), and potent tumor growth inhibition in in vivo models with an acceptable toxicity profile would be considered a strong candidate for further development. Subsequent steps would involve detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, formulation development, and comprehensive toxicology assessments to prepare for potential clinical trials.

References

The Versatile Intermediate: (6-Methylpyridazin-3-yl)methanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold and Its Significance

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity have made it a cornerstone in the design of a diverse array of therapeutic agents. Derivatives of pyridazine have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects[1][2]. Within this important class of heterocycles, (6-Methylpyridazin-3-yl)methanamine emerges as a key chemical intermediate, offering a strategic entry point for the synthesis of complex bioactive molecules. The primary amine functionality provides a versatile handle for a variety of chemical transformations, enabling the construction of diverse compound libraries for drug discovery programs. This guide provides an in-depth exploration of the synthesis and utility of this compound, complete with detailed protocols and expert insights for researchers in the field.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe handling in a laboratory setting.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₆H₉N₃PubChem CID: 55284503
Molecular Weight 123.16 g/mol PubChem CID: 55284503
Appearance Expected to be a liquid or low-melting solidInferred from related compounds
Boiling Point Not available-
Solubility Soluble in common organic solventsGeneral chemical knowledge
pKa Not available-

(Note: Experimental data for the free base is limited in public literature; some properties are inferred.)

Safety Information for this compound Dihydrochloride:

The dihydrochloride salt is the most common commercially available form. It is important to consult the Safety Data Sheet (SDS) before handling.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335)[3].

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling[3].

Proposed Synthetic Pathways

Synthetic_Workflow Start 3-Chloro-6-methylpyridazine Intermediate 6-Methylpyridazine-3-carbonitrile Start->Intermediate Nucleophilic Substitution (e.g., NaCN, DMSO) Product This compound Intermediate->Product Reduction (e.g., LiAlH4 or Raney Ni/H2) Application_Workflow Intermediate This compound Acylation N-Acylation (e.g., with substituted benzoic acids) Intermediate->Acylation ReductiveAmination Reductive Amination (e.g., with aromatic aldehydes) Intermediate->ReductiveAmination Bioactive_Acyl N-Acyl Derivatives (Potential Kinase Inhibitors) Acylation->Bioactive_Acyl Bioactive_Alkyl N-Alkyl Derivatives (Potential Kinase Inhibitors) ReductiveAmination->Bioactive_Alkyl

References

Application Notes and Protocols for the Experimental Design of Pyridazine Compound Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Pyridazine Scaffold in Drug Discovery

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged from relative obscurity to become a "privileged structure" in modern medicinal chemistry.[1] Historically less explored than its pyrimidine and pyrazine isomers, the pyridazine moiety is now recognized for its unique physicochemical properties that offer distinct advantages in drug design.[2][3] Its high dipole moment, capacity for robust dual hydrogen bonding, and potential to improve aqueous solubility make it an attractive scaffold for interacting with biological targets.[2] This is evidenced by the recent FDA approval of drugs like relugolix and deucravacitinib, both of which feature a pyridazine core.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying pyridazine compounds. This guide is structured to provide not just protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and logical research workflow from initial synthesis to preclinical evaluation.

Section 1: Chemical Synthesis and Structural Characterization

The foundation of any study on novel compounds lies in their successful synthesis and unambiguous structural confirmation. The synthetic route to pyridazine derivatives often involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives.[4]

General Synthetic Workflow

A common and versatile method for constructing the pyridazine core is through the reaction of γ-ketoacids or related 1,4-dicarbonyl precursors with hydrazine hydrate.[4] The specific substituents on the final pyridazine ring can be introduced either on the starting materials or through post-synthesis modifications.

Synthesis_Workflow Start Starting Materials (e.g., γ-ketoacids, dicarbonyls) Reaction Cyclocondensation Reaction Start->Reaction Hydrazine Hydrazine hydrate or derivative Hydrazine->Reaction Crude Crude Pyridazine Derivative Reaction->Crude Purification Purification (Crystallization/Chromatography) Crude->Purification Pure Pure Pyridazine Compound Purification->Pure Characterization Structural Characterization Pure->Characterization Final Characterized Compound Characterization->Final

Caption: General workflow for the synthesis and characterization of pyridazine compounds.

Structural Characterization: A Multi-Technique Approach

Confirming the identity, purity, and three-dimensional structure of a newly synthesized pyridazine compound is critical. A combination of spectroscopic techniques is essential for unambiguous characterization.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[5] Both ¹H and ¹³C NMR are indispensable, and 2D techniques like COSY, HMQC, and HMBC can resolve complex structures.[6]

Protocol: ¹H and ¹³C NMR Spectroscopy of a Pyridazine Derivative

  • Sample Preparation: Dissolve 5-10 mg of the purified pyridazine compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5] The choice of solvent is dictated by the compound's solubility.

  • Instrument Setup: Use a standard 5 mm NMR tube. The spectrometer should be tuned and shimmed for the specific probe and solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm for organic molecules).[5]

    • Protons on the pyridazine ring typically appear in the aromatic region (δ 7.0-9.5 ppm), with their exact chemical shifts influenced by substituents.[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The carbon atoms of the pyridazine ring will have characteristic chemical shifts, which can be predicted using computational software or compared to literature values for similar structures.[6]

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign signals to specific protons and carbons in the molecule. For complex structures, utilize 2D NMR experiments to establish connectivity.

1.2.2 Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.[7]

Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[5]

  • Ionization: Choose an appropriate ionization method. Electrospray ionization (ESI) is common for polar molecules and provides the molecular ion peak ([M+H]⁺ or [M-H]⁻).[8] Electron impact (EI) can be used to induce fragmentation, providing structural information.[9]

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to generate a fragmentation pattern that can be used for structural elucidation.[5]

  • Data Analysis: The molecular weight is determined from the m/z of the molecular ion. The fragmentation pattern should be consistent with the proposed structure.[7]

1.2.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]

Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as C=O (ketones, amides), N-H (amines, amides), C-N, and aromatic C-H and C=C stretches.[11]

Functional GroupTypical Wavenumber (cm⁻¹)
N-H Stretch3500-3070
Aromatic C-H Stretch3100-3000
C=O Stretch (in pyridazinones)1780-1600
Aromatic C=C and C=N Stretch1600-1450
C-Cl Stretch890-660
Table 1: Characteristic IR Absorption Frequencies for Pyridazine Derivatives.[10][11]

Section 2: In Vitro Biological Evaluation

Once a pyridazine compound has been synthesized and characterized, the next step is to assess its biological activity. The choice of assays will depend on the therapeutic area of interest. Pyridazine derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][12]

Anticancer Activity: Cell Viability and Cytotoxicity Assays

A primary screen for potential anticancer agents involves evaluating their ability to inhibit the growth of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[13]

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) into 96-well plates at an appropriate density and incubate to allow for cell attachment.[13][14]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyridazine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).[15]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.[13]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at approximately 570 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[13][16]

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cancer Cells in 96-well plate Treat Treat with Pyridazine Compounds (various conc.) Seed->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (formazan formation) Add_MTT->Incubate2 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Cell Viability Read->Calculate Determine_IC50 Determine IC₅₀ Value Calculate->Determine_IC50

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity

Pyridazine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or by preventing protein denaturation.[3][17]

Protocol: Bovine Serum Albumin (BSA) Denaturation Assay

This assay assesses the ability of a compound to prevent heat-induced protein denaturation, a hallmark of inflammation.[11]

  • Reaction Mixture Preparation: Prepare reaction mixtures containing 0.5 mL of various concentrations of the test compound (e.g., 50, 100, 200, 500 µg/mL) and 0.5 mL of 1% aqueous BSA solution.

  • Control Preparation: Prepare a negative control (BSA solution only) and a positive control (a standard anti-inflammatory drug like Indomethacin at the same concentrations).[18]

  • Incubation: Incubate all samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

  • Cooling and Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (PBS) to each sample and measure the absorbance at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Antimicrobial Activity

The antimicrobial potential of pyridazine compounds can be screened using standard broth microdilution or agar disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC).[8][19]

Protocol: Broth Microdilution for MIC Determination

  • Preparation: Serially dilute the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.[8]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

Section 3: Structure-Activity Relationship (SAR) and Computational Modeling

The initial biological data from a series of synthesized pyridazine analogues allows for the establishment of a Structure-Activity Relationship (SAR). SAR studies aim to identify which parts of the molecule are crucial for its biological activity and how modifications affect potency and selectivity.[1][21]

Key Principles of SAR for Pyridazines
  • Substitution Pattern: The position and nature of substituents on the pyridazine ring can dramatically influence activity. For example, in a series of anti-inflammatory pyridazinones, specific aryl substitutions were found to be critical for COX-2 inhibition.[17]

  • Bioisosteric Replacement: The pyridazine ring itself can act as a bioisostere for other aromatic rings like phenyl or pyrimidine, potentially improving properties like solubility or metabolic stability.

  • Conformational Effects: The overall shape of the molecule and its ability to adopt a specific conformation to bind to a target are crucial.

Computational Modeling in Pyridazine Drug Design

Computational tools can accelerate the drug discovery process by predicting the activity of virtual compounds, thus prioritizing synthetic efforts.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (the pyridazine compound) when bound to a target protein. It can help rationalize observed SAR and suggest modifications to improve binding affinity.[22][23]

  • 3D-QSAR (Quantitative Structure-Activity Relationship): This method builds a statistical model that correlates the 3D properties of a series of molecules with their biological activity. This model can then be used to predict the activity of new, unsynthesized analogues.[23]

SAR_Cycle Synthesis Chemical Synthesis of Analogues BioAssay In Vitro Biological Assay Synthesis->BioAssay Test SAR Establish SAR BioAssay->SAR Analyze Data Design Design New Analogues with Improved Activity SAR->Design Guide Modeling Computational Modeling (Docking, QSAR) Modeling->Design Predict Design->Synthesis Synthesize

Caption: The iterative cycle of SAR-driven lead optimization.

Section 4: In Vivo Experimental Design

Promising candidates from in vitro studies must be evaluated in living organisms to assess their pharmacokinetic properties (ADME) and in vivo efficacy and safety.

Pharmacokinetic (ADME) Studies

Pharmacokinetic (PK) studies determine what the body does to a drug. These studies are crucial for selecting a compound with a suitable profile for further development.[24]

Protocol: General In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Use a suitable animal model, typically mice or rats.

  • Compound Administration: Administer the pyridazine compound via the intended clinical route (e.g., oral gavage, intravenous injection).[24]

  • Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Process the blood to obtain plasma and quantify the concentration of the drug and its major metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters.

ParameterDescriptionImportance
Tₘₐₓ Time to reach maximum plasma concentrationIndicates the rate of absorption
Cₘₐₓ Maximum plasma concentrationRelates to efficacy and potential toxicity
AUC Area under the concentration-time curveRepresents total drug exposure
t₁/₂ Half-lifeDetermines dosing frequency
F (%) Oral BioavailabilityPercentage of oral dose reaching systemic circulation
Table 2: Key Pharmacokinetic Parameters.[24]
In Vivo Efficacy and Toxicology Studies

Efficacy studies are designed to determine if the compound has the desired therapeutic effect in a disease model (e.g., a tumor xenograft model for an anticancer agent, a carrageenan-induced paw edema model for an anti-inflammatory agent). Toxicology studies are conducted to identify potential adverse effects.

Considerations for In Vivo Efficacy Studies:

  • Model Selection: Choose an animal model that is relevant to the human disease.

  • Dose-Response: Evaluate multiple dose levels to establish a dose-response relationship.

  • Endpoints: Define clear primary and secondary endpoints to measure efficacy.

  • Controls: Include vehicle control and positive control groups.

For example, in an anticonvulsant study, pyridazine derivatives were evaluated in a pentylenetetrazol (PTZ)-induced seizure model in mice, with the delay in seizure onset and reduction in seizure severity as key endpoints.[11][18]

Conclusion

The experimental design for studying pyridazine compounds requires a multidisciplinary approach, integrating synthetic chemistry, analytical characterization, in vitro biology, computational modeling, and in vivo pharmacology. By following a logical and well-validated workflow, researchers can efficiently identify and optimize novel pyridazine derivatives with therapeutic potential. The unique properties of the pyridazine scaffold justify its growing consideration in drug discovery programs, and the protocols and principles outlined in these notes provide a solid foundation for its exploration.[2]

References

High-performance liquid chromatography (HPLC) analysis of (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase HPLC Analysis and Method Validation of (6-Methylpyridazin-3-yl)methanamine

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Due to its polar nature, stemming from the primary amine and the nitrogen-containing pyridazine heterocycle, this compound presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape.[1][2][3] This protocol overcomes these issues by employing a polar-endcapped C18 column, which is stable in highly aqueous mobile phases and offers enhanced retention for polar analytes.[4][5] The method utilizes a simple isocratic mobile phase of ammonium formate buffer and acetonitrile, with UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications in drug development.[6][7][8]

Scientific Rationale and Method Development

The primary analytical challenge in the analysis of this compound is its high polarity. The molecule contains a basic primary amine and a pyridazine ring system, which is characterized by a high dipole moment.[9] In standard reversed-phase HPLC, such polar, basic compounds are poorly retained on hydrophobic C18 stationary phases and may exhibit poor peak asymmetry due to secondary interactions with residual silanols on the silica backbone.[3]

Several strategies can be employed to analyze polar compounds:

  • Ion-Pairing Chromatography: Involves adding an ion-pairing reagent to the mobile phase to form a neutral complex with the charged analyte, thereby increasing its retention on a reversed-phase column.[10] However, these reagents are often incompatible with mass spectrometry (MS) and can be difficult to remove from the column.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative mode that uses a polar stationary phase.[4] While effective, HILIC methods can sometimes suffer from longer equilibration times and sensitivity to the water content of the sample diluent.

  • Aqueous-Stable Reversed-Phase Chromatography: This approach utilizes columns with modified stationary phases (e.g., polar-embedded or polar-endcapped) that resist the "phase collapse" or "ligand folding" that can occur with traditional C18 phases in highly aqueous mobile phases.[5] These columns provide a more stable and reproducible retention mechanism for polar analytes.

For this application, an aqueous-stable, polar-endcapped C18 column was selected. This choice provides the robustness and familiarity of reversed-phase chromatography while specifically addressing the retention challenges of our target analyte.

The mobile phase was optimized to ensure good peak shape and retention. A slightly acidic buffer (Ammonium Formate, pH 3.5) was chosen. At this pH, the primary amine group of the analyte will be protonated (positively charged). This consistent ionization state, coupled with the acidic buffer's ability to suppress the ionization of surface silanols on the stationary phase, leads to sharp, symmetrical peaks. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. Detection was performed at 245 nm, a wavelength where the pyridazine ring exhibits significant absorbance.

Materials and Reagents

Item Specification
Analyte This compound Reference Standard (>99% purity)
HPLC Column Polar-Endcapped C18, 4.6 x 150 mm, 5 µm particle size
Acetonitrile HPLC Grade or higher
Ammonium Formate Analytical Reagent Grade
Formic Acid Analytical Reagent Grade
Water HPLC Grade or Milli-Q
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD)

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid. To prepare 1 L, dissolve 1.26 g of Ammonium Formate in 1 L of HPLC grade water. Adjust pH with Formic Acid and filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

HPLC System Configuration and Conditions

The experimental workflow, from solution preparation to data analysis, is outlined below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent D System Equilibration & Suitability Test (SST) A->D B Prepare Standard Solutions B->D C Prepare Sample Solutions E Inject Standards & Samples C->E D->E F Integrate Peaks E->F G Quantify Analyte & Generate Report F->G

Caption: HPLC Experimental Workflow Diagram.

Table 1: HPLC Chromatographic Conditions

Parameter Setting
Column Polar-Endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 90% Mobile Phase A, 10% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, 245 nm

| Run Time | 10 minutes |

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if it meets the criteria outlined in Table 2.

Table 2: System Suitability Test (SST) Criteria

Parameter Acceptance Criterion
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%

| % RSD of Retention Time | ≤ 1.0% |

Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[7][8]

G cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_limits Sensitivity cluster_reliability Reliability center_node Validated Method Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Robustness Robustness center_node->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

References

Application Notes and Protocols for the NMR Characterization of (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of (6-Methylpyridazin-3-yl)methanamine

This compound is a heterocyclic compound featuring a pyridazine ring system, a core structure of significant interest in medicinal chemistry and drug development.[1][2] The arrangement of its nitrogen atoms and substituents makes it a valuable scaffold for the synthesis of novel pharmaceutical agents.[2][3] Accurate and unambiguous structural elucidation is a critical prerequisite for understanding its chemical reactivity, biological activity, and for quality control in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the non-destructive characterization of such small organic molecules in solution.[4][5]

This comprehensive guide provides a detailed framework for the complete NMR characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice. The methodologies outlined herein ensure a self-validating and robust structural assignment through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Molecular Structure and Expected NMR Environment

The structure of this compound, with the IUPAC name this compound, and molecular formula C₆H₉N₃, presents a distinct set of proton and carbon environments that are well-suited for NMR analysis.[6] Understanding the expected chemical shifts and coupling patterns is fundamental to interpreting the resulting spectra.

  • Pyridazine Ring Protons: Two aromatic protons are situated on the pyridazine ring. Their chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating methyl group.

  • Methyl Protons: The methyl group attached to the pyridazine ring will exhibit a characteristic singlet in the upfield region of the ¹H NMR spectrum.

  • Methylene Protons: The CH₂ group bridging the pyridazine ring and the amine group will appear as a singlet, assuming no coupling to the amine protons due to exchange.

  • Amine Protons: The NH₂ protons are exchangeable and may appear as a broad singlet. Their chemical shift can be highly dependent on the solvent, concentration, and temperature.[7]

Experimental Design: A Multi-faceted NMR Approach

A comprehensive structural elucidation of this compound necessitates a suite of NMR experiments. This multi-technique approach ensures that all proton and carbon signals are unambiguously assigned and that the connectivity of the molecule is firmly established.

Figure 1: A logical workflow for the comprehensive NMR characterization of this compound.

Protocols for NMR Data Acquisition

Sample Preparation

The quality of the NMR data is critically dependent on proper sample preparation. The choice of solvent is paramount, as it must dissolve the analyte without interfering with its signals.

ParameterRecommendationRationale
Analyte This compoundThe compound of interest.
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)DMSO-d₆ is an excellent choice for compounds with amine protons as it can slow down proton exchange, leading to sharper NH signals.[8][9] CDCl₃ is a common solvent for many organic compounds and is easily evaporated for sample recovery.[9]
Concentration 5-10 mg in 0.6-0.7 mL of deuterated solventThis concentration range typically provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments on modern spectrometers.
Internal Standard Tetramethylsilane (TMS)TMS is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0 ppm. It is chemically inert and volatile, making it easy to remove.

Step-by-Step Protocol:

  • Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Add a small amount of TMS as an internal standard.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Place the NMR tube in the spectrometer for data acquisition.

One-Dimensional (1D) NMR Experiments

a) ¹H NMR Spectroscopy

The ¹H NMR spectrum provides the initial overview of the proton environments in the molecule.

Acquisition Parameters (Typical for a 400 MHz Spectrometer):

ParameterValuePurpose
Pulse Programzg30Standard 30-degree pulse for quantitative measurements.
Number of Scans16Sufficient for good signal-to-noise for a moderately concentrated sample.
Relaxation Delay (d1)1.0 sAllows for adequate relaxation of protons between scans.
Acquisition Time (aq)~4 sDetermines the digital resolution of the spectrum.
Spectral Width (sw)~16 ppmCovers the typical chemical shift range for organic molecules.

b) ¹³C{¹H} NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Acquisition Parameters (Typical for a 100 MHz Spectrometer):

ParameterValuePurpose
Pulse Programzgpg30Standard 30-degree pulse with proton decoupling.
Number of Scans1024A higher number of scans is needed due to the low natural abundance of ¹³C.
Relaxation Delay (d1)2.0 sEnsures full relaxation of carbon nuclei.
Acquisition Time (aq)~1 sDetermines the digital resolution.
Spectral Width (sw)~240 ppmCovers the full range of carbon chemical shifts.

c) DEPT-135 Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for determining the multiplicity of each carbon atom (CH, CH₂, CH₃).[10][11] The DEPT-135 experiment is particularly informative, showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[11][12][13] Quaternary carbons are not observed in DEPT spectra.[13]

Acquisition Parameters (Typical for a 100 MHz Spectrometer):

ParameterValuePurpose
Pulse Programdept135Standard DEPT-135 pulse sequence.
Number of Scans256-512Fewer scans than a standard ¹³C experiment are often sufficient.
Relaxation Delay (d1)2.0 sAllows for proper polarization transfer.
Two-Dimensional (2D) NMR Experiments

a) ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.[14][15] This is invaluable for tracing out the connectivity of proton spin systems within the molecule.[16]

b) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[17][18][19] This provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of protonated carbons.[20][21]

c) ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[20][22] This is a powerful tool for connecting different spin systems and for assigning quaternary carbons, which are not observed in HSQC or DEPT spectra.[23][24]

Data Analysis and Structural Elucidation

The following is a predictive analysis based on the known structure of this compound and typical chemical shift values for similar pyridazine derivatives.[25][26][27]

Predicted ¹H and ¹³C NMR Data
Proton LabelPredicted ¹H Shift (ppm)MultiplicityIntegrationCarbon LabelPredicted ¹³C Shift (ppm)DEPT-135
H-4~7.5 - 7.8d1HC-6~160 - 165Quaternary (C)
H-5~7.3 - 7.6d1HC-3~155 - 160Quaternary (C)
CH₂~3.9 - 4.2s2HC-4~125 - 130CH
CH₃~2.6 - 2.8s3HC-5~120 - 125CH
NH₂Broad, variables2HCH₂~40 - 45CH₂ (negative)
CH₃~20 - 25CH₃
Step-by-Step Interpretation
  • ¹H NMR Analysis:

    • Identify the two doublets in the aromatic region corresponding to the pyridazine ring protons (H-4 and H-5).

    • Locate the singlet for the methylene protons (CH₂) and the singlet for the methyl protons (CH₃).

    • Note the presence of a broad singlet for the amine protons (NH₂), which may be integrated to 2H.

  • ¹³C and DEPT-135 Analysis:

    • Correlate the number of signals in the ¹³C spectrum with the number of unique carbons in the structure.

    • Use the DEPT-135 spectrum to identify the CH and CH₃ carbons (positive signals) and the CH₂ carbon (negative signal).

    • The two signals absent in the DEPT-135 spectrum but present in the ¹³C spectrum correspond to the quaternary carbons (C-3 and C-6).

  • 2D NMR Analysis:

    • COSY: A cross-peak between the signals for H-4 and H-5 will confirm their adjacent relationship on the pyridazine ring.

    • HSQC: Correlate each proton signal with its directly attached carbon: H-4 to C-4, H-5 to C-5, CH₂ protons to the CH₂ carbon, and CH₃ protons to the CH₃ carbon. This will provide definitive assignments for all protonated carbons.

    • HMBC: This is the key to assembling the molecular fragments. Look for the following long-range correlations:

      • The methyl protons (CH₃) should show a correlation to C-6, confirming the position of the methyl group.

      • The methylene protons (CH₂) should show correlations to C-3 and C-4, establishing the connection of the aminomethyl group to the pyridazine ring.

      • The pyridazine ring protons (H-4 and H-5) will show correlations to neighboring carbons, further confirming the ring structure.

Figure 2: Key HMBC correlations for structural confirmation.

Conclusion

By systematically applying the 1D and 2D NMR protocols detailed in this guide, researchers can achieve a complete and unambiguous structural characterization of this compound. This rigorous approach, combining ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, provides a self-validating dataset that confirms not only the identity of each proton and carbon but also the precise connectivity of the entire molecule. This level of structural integrity is essential for advancing the study and application of this important heterocyclic compound in drug discovery and development.

References

Application Notes and Protocols for Cell Culture Assays with (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Drug Discovery and the Emergence of (6-Methylpyridazin-3-yl)methanamine

The pyridazine ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of pyridazine have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2][3][4][5][6][7] This versatility makes the pyridazine core a "privileged structure" for the design of novel therapeutic agents. The nitrogen-containing ring system allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological targets.

This application note introduces This compound , a novel pyridazine derivative, as a representative small molecule for cell-based assay development. While the specific biological activities of this compound are under investigation, its structural similarity to other biologically active pyridazines suggests its potential as a modulator of key cellular pathways, particularly those involved in oncology and inflammation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of this compound in cell culture. We present detailed protocols for fundamental assays to assess its potential cytotoxic and anti-inflammatory properties. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for further mechanistic studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a small molecule is critical for designing and interpreting cell-based assays.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₆H₉N₃PubChem
Molecular Weight 123.16 g/mol PubChem
Canonical SMILES CC1=NN=C(C=C1)CNPubChem

Section 1: Assessment of Anticancer Activity using the MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[8] It is a valuable initial screening tool to determine the cytotoxic potential of a novel compound against cancer cell lines. The assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[9] The intensity of the purple color is directly proportional to the number of living cells.

Principle of the MTT Assay

The MTT assay is based on the enzymatic conversion of the tetrazolium salt MTT by mitochondrial reductases in living cells. The resulting intracellular formazan crystals are solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 550 and 600 nm). A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) F Treat Cells with Serial Dilutions of Compound A->F B Culture Cancer Cell Line (e.g., MCF-7, A549) C Harvest and Count Cells B->C D Seed Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) C->D E Incubate Overnight (24h) D->E E->F G Incubate for 48-72h F->G H Add MTT Reagent (0.5 mg/mL final concentration) G->H I Incubate for 2-4h H->I J Add Solubilization Solution (e.g., DMSO) I->J K Measure Absorbance (570 nm) J->K L Calculate % Cell Viability K->L M Plot Dose-Response Curve L->M N Determine IC50 Value M->N

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock solution in complete culture medium to prepare a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10]

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[10]

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[8]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

    • Plot the % cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Section 2: Evaluation of Anti-inflammatory Activity via Nitric Oxide Measurement

Chronic inflammation is a hallmark of many diseases. Macrophages play a central role in the inflammatory response, and when activated by stimuli like lipopolysaccharide (LPS), they produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is a straightforward and widely used method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[11] This assay can be used to screen for the anti-inflammatory potential of compounds that may inhibit NO production in activated macrophages.

Principle of the Griess Assay

The Griess assay is a two-step diazotization reaction. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a colored azo compound that can be quantified by measuring its absorbance at 540-550 nm.[5]

Experimental Workflow: Griess Assay for NO Production

Griess_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solution F Pre-treat Cells with Compound for 1h A->F B Culture RAW 264.7 Macrophages C Harvest and Count Cells B->C D Seed Cells in 96-well Plate (e.g., 5 x 10^4 cells/well) C->D E Incubate Overnight (24h) D->E E->F G Stimulate with LPS (1 µg/mL) F->G H Incubate for 24h G->H I Collect Supernatant H->I J Mix Supernatant with Griess Reagent I->J K Incubate for 10-15 min at RT J->K L Measure Absorbance (540 nm) K->L M Generate Nitrite Standard Curve N Calculate Nitrite Concentration M->N O Determine % Inhibition of NO Production N->O

Caption: Workflow for assessing anti-inflammatory activity via the Griess assay.

Detailed Protocol: Griess Assay

Materials:

  • This compound

  • DMSO, cell culture grade

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Pre-treat the cells with the compound for 1 hour before LPS stimulation.

  • LPS Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[12] Include the following controls:

    • Untreated cells (negative control)

    • Cells treated with LPS only (positive control)

    • Cells treated with the compound only (to check for direct effects on NO production)

    • Medium only (blank)

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Nitrite Standard Curve: Prepare a standard curve of sodium nitrite in culture medium, with concentrations ranging from 1 to 100 µM.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve of absorbance versus nitrite concentration.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage inhibition of NO production:

      • % Inhibition = [1 - (Nitrite in treated sample / Nitrite in LPS-only sample)] x 100

Section 3: Hypothetical Mechanism of Action - Modulation of the NF-κB Signaling Pathway

A common mechanism by which anti-inflammatory compounds exert their effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in macrophages.[2] Small molecule inhibitors can target various components of this pathway, preventing the translocation of NF-κB to the nucleus and subsequent gene transcription.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 activates LPS LPS LPS->TLR4 binds IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Compound This compound Compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes transcription

Caption: Hypothetical inhibition of the NF-κB pathway by a pyridazine derivative.

Conclusion

This application note provides a foundational framework for the initial in vitro characterization of this compound. The detailed protocols for the MTT and Griess assays serve as robust starting points for assessing the potential anticancer and anti-inflammatory activities of this novel pyridazine derivative. The presented workflows and hypothetical mechanism of action offer a logical progression for further investigation into its therapeutic potential. As with any novel compound, optimization of assay conditions, such as cell density, compound incubation time, and concentration ranges, is recommended to ensure accurate and reproducible results.

References

Application Notes & Protocols: Pharmacokinetic Studies of Pyridazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyridazine scaffold is a privileged structure in modern medicinal chemistry, valued for its unique physicochemical properties that can enhance drug-target interactions and improve pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the essential pharmacokinetic studies required to characterize novel pyridazine-based drug candidates. We will delve into the causality behind experimental choices, offering field-proven insights into both in vitro ADME assays and in vivo pharmacokinetic evaluations. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a critical component of any successful drug discovery program.

Introduction: The Significance of the Pyridazine Moiety and its PK Profile

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of properties that medicinal chemists leverage to optimize drug candidates.[3][4] Its high polarity and capacity for hydrogen bonding can improve aqueous solubility and bioavailability, while its distinct electronic nature can modulate interactions with metabolic enzymes and biological targets.[2][4][5]

However, these same properties necessitate a thorough pharmacokinetic (PK) evaluation. Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamental to translating a potent molecule into a safe and effective drug.[6][7] Early and robust PK studies de-risk drug development by identifying liabilities such as rapid metabolism or poor absorption, guiding the design-make-test-analyze cycle toward candidates with a higher probability of clinical success.[6][8] This document outlines the critical experimental workflows for building a comprehensive PK profile for pyridazine-based compounds.

Part 1: Foundational In Vitro ADME Profiling

In vitro ADME assays are the cornerstone of early pharmacokinetic assessment.[6][9] They are cost-effective, high-throughput methods that provide essential data to rank-order compounds and predict their in vivo behavior before committing to resource-intensive animal studies.[7]

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Scientific Rationale: This assay is a primary screen to assess a compound's susceptibility to Phase I metabolism, which is predominantly carried out by Cytochrome P450 (CYP) enzymes in the liver.[10][11] The rate of disappearance of the parent compound is used to calculate its intrinsic clearance (CLint), a key parameter for predicting hepatic clearance in vivo.[11][12]

Experimental Protocol:

  • Preparation of Reagents:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[10][12]

    • Prepare a 2X NADPH-regenerating system solution in phosphate buffer.[11][13]

    • Prepare a 1 µM working solution of the pyridazine test compound in buffer. Ensure the final organic solvent (e.g., DMSO) concentration is less than 0.5%.[12]

  • Incubation Procedure:

    • Pre-warm the HLM solution and test compound solution to 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding an equal volume of the 2X NADPH-regenerating system to the HLM/compound mixture.[12]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[10]

    • Immediately quench the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an analytical internal standard. This step precipitates the proteins and stops the enzymatic reaction.[12]

  • Sample Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.[13]

    • Transfer the supernatant to a 96-well plate for analysis.

    • Quantify the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis & Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Half-Life (t½): Calculated as 0.693 / k.

    • Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

    • A short half-life (<30 min) suggests high intrinsic clearance and potential for rapid metabolic elimination in vivo.

Protocol 2: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

Scientific Rationale: In circulation, drugs can bind to plasma proteins like albumin. It is widely accepted that only the unbound (free) fraction of a drug is available to distribute to tissues, interact with its target, and be cleared.[14][15][16] Therefore, determining the fraction unbound (fu) is critical for interpreting efficacy and toxicity data.[17] The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique for this purpose.[14][16]

Experimental Protocol:

  • Apparatus Setup:

    • Use a commercial RED device, which consists of a base plate with single-use dialysis inserts. Each insert has two chambers separated by a semipermeable membrane (8 kDa molecular weight cutoff).

    • Prepare the Teflon base plate by rinsing with 20% ethanol and then ultrapure water.[14]

  • Procedure:

    • Spike the pyridazine test compound into plasma (human, rat, etc.) at a final concentration of 1-10 µM.[14][15]

    • Add the plasma-compound mixture (e.g., 200 µL) to one chamber of the RED insert (the plasma chamber).

    • Add an equal volume of dialysis buffer (Phosphate-Buffered Saline, PBS, pH 7.4) to the other chamber (the buffer chamber).[16]

    • Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free compound to reach equilibrium across the membrane.[14][16]

  • Sample Collection and Preparation:

    • After incubation, carefully remove aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

    • Matrix Matching is Critical: To avoid differential matrix effects during analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[16]

    • Precipitate proteins by adding 4 volumes of ice-cold acetonitrile containing an internal standard to all samples.

  • Analysis and Calculation:

    • Analyze the concentration of the test compound in the processed samples by LC-MS/MS.

    • Fraction Unbound (fu): Calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. % Unbound (fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100[16]

    • High binding (fu < 1%) can significantly limit the free drug exposure at the target site.

Protocol 3: Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: If a new drug inhibits a major CYP enzyme, it can slow the metabolism of co-administered drugs that are substrates for that enzyme. This can lead to elevated plasma levels of the other drug, increasing the risk of toxicity. This phenomenon is known as a drug-drug interaction (DDI).[18][19] Regulatory agencies like the FDA recommend testing for inhibition of the most clinically relevant CYP isoforms, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[20][21]

Experimental Protocol:

  • Assay Setup:

    • This assay is typically run in a 96-well plate format.

    • For each CYP isoform, a specific probe substrate with a known metabolic pathway is used (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4).

    • Prepare a reaction mixture containing human liver microsomes, phosphate buffer, and the specific CYP probe substrate.

  • Incubation:

    • Add the pyridazine test compound to the wells at various concentrations (typically a 7-point serial dilution, e.g., from 100 µM down to 0.1 µM). Include a vehicle control (no inhibitor).

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding an NADPH-regenerating system.

    • Incubate for a short, predetermined time (e.g., 10-15 minutes) where metabolite formation is linear.

  • Termination and Analysis:

    • Stop the reaction by adding ice-cold acetonitrile with an internal standard.

    • Centrifuge the plate to pellet proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.[22]

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[21]

    • A potent IC50 value (e.g., < 1 µM) may trigger further investigation into the potential for clinical DDIs.

ParameterAssayPurposeFavorable Profile Indication
t½ (min) HLM StabilityMeasures rate of metabolic clearance> 30 minutes
CLint (µL/min/mg) HLM StabilityPredicts hepatic clearanceLow value
fu (%) Plasma Protein BindingDetermines free fraction available for activity> 1% (highly target-dependent)
IC50 (µM) CYP InhibitionAssesses potential for drug-drug interactions> 10 µM

Part 2: Definitive In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted to understand how the compound behaves within a complex biological system.[23][24] These studies are essential for determining key PK parameters that inform dose selection for efficacy and toxicology studies.[25]

Workflow for a Preclinical Pharmacokinetic Study

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Sampling Phase cluster_post Analysis Phase Formulation Compound Formulation & Vehicle Selection Dosing Dosing Administration IV (Tail Vein) & PO (Gavage) Formulation->Dosing Animals Animal Acclimatization & Health Check (e.g., Sprague-Dawley Rats) Animals->Dosing MethodDev Bioanalytical Method Development (LC-MS/MS) Validation Bioanalytical Method Validation (per FDA/ICH) MethodDev->Validation Sampling Serial Blood Sampling (e.g., Saphenous Vein) Dosing->Sampling Processing Plasma Processing & Storage (-80°C) Sampling->Processing Quant Sample Quantification (Plasma Concentration vs. Time) Processing->Quant Validation->Quant PK_Analysis Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) Quant->PK_Analysis G cluster_main Metabolic Cascade Parent Pyridazine Parent Drug (R-Pyridazine-R') PhaseI_1 Phase I Metabolite (N-Oxide) Parent->PhaseI_1 CYP-mediated N-Oxidation PhaseI_2 Phase I Metabolite (Hydroxylated-R') Parent->PhaseI_2 CYP-mediated Hydroxylation PhaseII Phase II Metabolite (Glucuronide Conjugate) PhaseI_2->PhaseII UGT-mediated Glucuronidation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6-Methylpyridazin-3-yl)methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthesis for higher yields and purity.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry, often utilized for its unique physicochemical properties imparted by the pyridazine core. The most common and direct route to this primary amine is the reductive amination of 6-Methylpyridazine-3-carbaldehyde. This method involves the in-situ formation of an imine from the aldehyde and an ammonia source, which is then reduced to the desired amine. While conceptually straightforward, this synthesis is not without its challenges. The electron-deficient nature of the pyridazine ring can influence the reactivity of the aldehyde and the stability of intermediates, necessitating careful control of reaction conditions to maximize yield and minimize side-product formation.

This guide will delve into the critical parameters of this reaction, providing you with the knowledge to troubleshoot and optimize your experimental outcomes.

Core Synthesis Pathway: Reductive Amination

The primary synthetic route involves the reaction of 6-Methylpyridazine-3-carbaldehyde with an ammonia source, followed by reduction.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aldehyde 6-Methylpyridazine-3-carbaldehyde Imine_Formation Imine Intermediate (in situ) Aldehyde->Imine_Formation + Ammonia_Source Ammonia Source (e.g., NH4OAc, NH3 in MeOH) Ammonia_Source->Imine_Formation + Product This compound Imine_Formation->Product Reduction Reduction Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) Reduction->Product caption General workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the reductive amination of 6-Methylpyridazine-3-carbaldehyde can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Imine Formation: The initial condensation to form the imine is a critical equilibrium-driven step.

    • Cause: Insufficient concentration of the ammonia source or the presence of excess water can shift the equilibrium back towards the starting materials.

    • Solution:

      • Ammonia Source: Use a high concentration of ammonia in methanol or use ammonium acetate as the ammonia source. Ammonium acetate can also act as a mild acid catalyst to promote imine formation.[1][2]

      • Water Scavenging: Ensure your solvents are anhydrous. The addition of a dehydrating agent, such as molecular sieves (3Å or 4Å), can be beneficial in driving the imine formation forward.

  • Inefficient Reduction: The choice and handling of the reducing agent are paramount.

    • Cause: The reducing agent may be degraded or not potent enough to reduce the imine under the reaction conditions. Sodium borohydride (NaBH₄) can be too reactive and may reduce the starting aldehyde before imine formation.

    • Solution:

      • Choice of Reductant: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for reductive aminations as they are more selective for the imine/iminium ion over the aldehyde.[1][2][3] NaBH(OAc)₃ is often favored due to its lower toxicity compared to NaBH₃CN.

      • pH Control: The reduction of the imine is most efficient under mildly acidic conditions (pH 5-6). This is because the imine is protonated to form an iminium ion, which is more electrophilic and readily reduced. If using NaBH₃CN, the addition of a catalytic amount of acetic acid can be beneficial.[1][2]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Cause: Over-reduction of the pyridazine ring or polymerization of the starting aldehyde can occur under harsh conditions.

    • Solution:

      • Temperature Control: Maintain a controlled temperature, typically between 0°C to room temperature. Avoid excessive heating, which can promote side reactions.

      • Stoichiometry: Use a slight excess of the ammonia source (1.1-1.5 equivalents) and the reducing agent (1.1-1.5 equivalents) relative to the aldehyde.

ParameterRecommendation for Yield Optimization
Ammonia Source Anhydrous ammonia in methanol, Ammonium acetate
Reducing Agent Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃)
Solvent Anhydrous Methanol, Dichloromethane (DCM), or Tetrahydrofuran (THF)
pH Mildly acidic (pH 5-6)
Temperature 0°C to Room Temperature

Q2: I am observing a significant amount of an impurity with a similar polarity to my product, making purification difficult. What could this impurity be and how can I prevent its formation?

A2: A common impurity in this reaction is the secondary amine, formed by the reaction of the newly formed primary amine product with another molecule of the starting aldehyde, followed by reduction.

Side_Reaction Product This compound (Primary Amine) Secondary_Imine Secondary Imine Intermediate Product->Secondary_Imine + Aldehyde 6-Methylpyridazine-3-carbaldehyde Aldehyde->Secondary_Imine Secondary_Amine Bis((6-methylpyridazin-3-yl)methyl)amine (Secondary Amine Impurity) Secondary_Imine->Secondary_Amine Reduction caption Formation of the secondary amine impurity.

Caption: Formation of the secondary amine impurity.

  • Cause: The primary amine product is nucleophilic and can compete with ammonia in reacting with the starting aldehyde. This is more likely to occur if the concentration of ammonia is low or if the reaction is allowed to proceed for an extended period after the initial formation of the primary amine.

  • Prevention and Mitigation:

    • Excess Ammonia Source: Use a significant excess of the ammonia source (e.g., a saturated solution of ammonia in methanol or >10 equivalents of ammonium acetate). This will outcompete the primary amine product in reacting with the aldehyde.

    • Slow Addition of Aldehyde: In some cases, slow addition of the aldehyde to the reaction mixture containing the ammonia source and reducing agent can help maintain a low concentration of the aldehyde, thus minimizing the formation of the secondary amine.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting aldehyde is consumed to prevent further reaction of the product.

    • Purification: If the secondary amine does form, purification can be challenging due to similar polarities. Column chromatography with a carefully selected solvent gradient may be effective. Alternatively, derivatization of the primary amine or selective extraction based on pH differences might be explored.

Q3: My reaction seems to stall and does not go to completion, even after extended reaction times. What could be the issue?

A3: A stalled reaction can be frustrating. Here are some potential culprits and their solutions:

  • Inactive Reducing Agent:

    • Cause: Borohydride reagents can degrade upon exposure to moisture or acidic conditions over time.

    • Solution: Use a fresh bottle of the reducing agent. It is good practice to purchase smaller quantities more frequently to ensure reagent activity.

  • Poor Solubility:

    • Cause: The starting aldehyde or the imine intermediate may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Solution:

      • Solvent System: While methanol is commonly used, you could try a co-solvent system, such as methanol/DCM or methanol/THF, to improve solubility.

      • Temperature: Gently warming the reaction mixture (e.g., to 40°C) might improve solubility and reaction kinetics, but this should be done cautiously and with careful monitoring to avoid side reactions.

  • pH Drift:

    • Cause: The optimal pH for imine formation and reduction is a delicate balance. If the pH drifts too far into the acidic or basic range, the reaction can slow down or stop.

    • Solution: Consider using a buffered system. For instance, using ammonium acetate provides a source of ammonia and helps maintain a suitable pH.

Frequently Asked Questions (FAQs)

Q: What is the recommended work-up and purification procedure for this compound?

A: A typical work-up and purification protocol is as follows:

  • Quenching: Once the reaction is complete, cautiously quench the reaction mixture by adding water or a saturated aqueous solution of sodium bicarbonate to decompose any remaining reducing agent.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The basic nature of the amine product means it will be in its free base form and soluble in organic solvents.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% methanol in DCM), often with a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to prevent the amine from tailing on the silica gel.

Q: Can I use catalytic hydrogenation for this transformation?

A: Yes, catalytic hydrogenation is a viable alternative.

  • Procedure: This would typically involve reacting the 6-Methylpyridazine-3-carbaldehyde with ammonia in a suitable solvent (like methanol) in the presence of a hydrogenation catalyst such as Raney Nickel or Palladium on carbon (Pd/C), under a hydrogen atmosphere.[4][5]

  • Advantages: This method avoids the use of hydride reducing agents and can be more cost-effective on a larger scale.

  • Considerations: Over-reduction of the pyridazine ring is a potential side reaction. Careful optimization of the catalyst, hydrogen pressure, and temperature is necessary to achieve high selectivity for the desired amine.

Q: Are there any alternative synthetic routes to this compound?

A: Yes, another common route is the reduction of 6-Methylpyridazine-3-carbonitrile.

Alternative_Route Nitrile 6-Methylpyridazine-3-carbonitrile Product This compound Nitrile->Product Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4, Catalytic Hydrogenation) Reducing_Agent->Product caption Alternative synthesis via nitrile reduction.

Caption: Alternative synthesis via nitrile reduction.

  • Procedure: The nitrile can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF, or through catalytic hydrogenation (e.g., using Raney Nickel or Pd/C under a hydrogen atmosphere).[6]

  • Advantages: This route can be very efficient if the starting nitrile is readily available.

  • Considerations: LiAlH₄ is a very reactive and moisture-sensitive reagent that requires careful handling. Catalytic hydrogenation may require optimization to avoid side reactions.

Experimental Protocol: A Representative Procedure

The following is a representative, non-optimized protocol based on general procedures for reductive amination. Researchers should optimize the conditions for their specific setup and scale.

Materials:

  • 6-Methylpyridazine-3-carbaldehyde

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-Methylpyridazine-3-carbaldehyde (1.0 eq) in anhydrous methanol, add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 0-10% Methanol in DCM with 0.5% triethylamine).

References

Technical Support Center: Purification of (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of (6-Methylpyridazin-3-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar heteroaromatic amines. The unique combination of a basic primary amine and a polar pyridazine core presents specific challenges that require carefully considered purification strategies. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the most common issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to planning your purification strategy.

Q1: What are the primary challenges in purifying this compound?

The main difficulties stem from the compound's physicochemical properties. As a primary amine, it is basic and highly polar. This leads to several common issues:

  • Strong Interaction with Silica Gel: The basic amine functionality interacts strongly with the acidic silanol groups on the surface of standard silica gel, a common stationary phase for chromatography.[1][2] This can result in significant peak tailing (streaking), incomplete elution, or even irreversible adsorption, leading to low recovery.[1]

  • High Polarity: The compound's polarity makes it highly soluble in polar solvents like methanol and water, but poorly soluble in non-polar solvents like hexanes. This can make finding a suitable single-solvent system for recrystallization challenging and complicates elution during normal-phase chromatography.

  • Potential for Salt Formation: The amine can react with acidic impurities or even atmospheric CO₂ to form salts, which can alter its chromatographic behavior and solubility.

Q2: Should I purify the free base or the hydrochloride salt form of the amine?

The choice depends on your objective. The compound is often supplied or synthesized as a hydrochloride or dihydrochloride salt.[3][]

  • Purifying the Salt: Salts are typically crystalline solids and are often easier to handle and store than the free base. Recrystallization of the salt can be an effective purification method if a suitable solvent system is found. However, salts are generally not suitable for standard silica gel chromatography.

  • Purifying the Free Base: The free base is required for many chemical reactions and is amenable to chromatographic purification, provided the correct conditions are used. It is typically generated by neutralizing the salt with a base (e.g., NaOH, NaHCO₃) and extracting it into an organic solvent. The free base can be an oil or a low-melting solid and may be less stable over long-term storage.

For most applications requiring high purity, the recommended workflow is to convert the salt to the free base, purify by a suitable method like modified column chromatography, and if desired, convert it back to a stable salt for storage.

Q3: What are the most common impurities I might encounter?

Impurities are typically process-related and depend on the synthetic route.[5][6] Common pyridazine syntheses may involve precursors like γ-keto acids or dicarbonyl compounds.[7] Potential impurities could include:

  • Unreacted Starting Materials: For instance, if the amine is prepared by reduction of a nitrile or an azide, residual starting material may be present.

  • By-products: Side reactions can lead to isomers or related pyridazine derivatives.

  • Reagents from Workup: Residual acids, bases, or solvents from previous steps.

  • Degradation Products: Amines can be susceptible to oxidation over time.

Identifying potential impurities through techniques like LC-MS is crucial for developing a targeted purification strategy.

Q4: How should I store the purified this compound?

Proper storage is critical to maintain purity.

  • Free Base: The free base should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) to minimize oxidation and reaction with atmospheric CO₂.[8] It should be kept in a tightly sealed container.

  • Hydrochloride Salt: The salt form is generally more stable. Store it in a tightly sealed container in a cool, dry place.[][9] Some salts can be hygroscopic, so storage in a desiccator is recommended.

Section 2: Troubleshooting Purification Issues

This guide provides solutions to common problems encountered during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Severe Streaking on Normal Phase (Silica) TLC/Column The basic amine is interacting strongly with acidic silanol groups on the silica surface.1. Add a Basic Modifier: Incorporate a small amount of a volatile base into your eluent system. A common starting point is 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide (NH₄OH) in a solvent system like Dichloromethane/Methanol.[1] 2. Use a Different Stationary Phase: Switch to a more inert or basic stationary phase. Basic alumina can be effective. Alternatively, reversed-phase (C18) silica is an excellent choice for polar compounds.[1]
Low or No Recovery from Silica Gel Column The compound is irreversibly binding to the silica gel. This is an extreme case of the interaction causing streaking.1. Deactivate the Silica: Prepare a slurry of silica gel in your non-polar solvent and add 1-2% triethylamine or ammonium hydroxide. Let it stir before packing the column. This pre-treats the acidic sites.[1] 2. Avoid Silica Altogether: Use reversed-phase chromatography or crystallization as your primary purification method.
Product Co-elutes with an Impurity The product and impurity have very similar polarities under the chosen chromatographic conditions.1. Change the Solvent System: Alter the nature of the solvents to exploit different intermolecular interactions. For example, if using Ethyl Acetate/Hexanes, switch to a Dichloromethane/Methanol system. 2. Switch Chromatographic Mode: If normal phase fails, try reversed-phase HPLC or HILIC.[10] HILIC is particularly useful for separating polar compounds and can offer very different selectivity compared to normal or reversed phase.[10][11]
Failure to Crystallize or "Oiling Out" The compound is too impure to form a crystal lattice, or the chosen solvent is inappropriate.1. Increase Purity: Perform a preliminary purification step. A quick pass through a small plug of silica (with a modified basic eluent) or an acid-base extraction can remove enough impurities to facilitate crystallization. 2. Screen Multiple Solvents: Test solubility in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). 3. Use a Co-Solvent System: Dissolve the compound in a good solvent (e.g., methanol) and slowly add a poor solvent (an "anti-solvent" like hexanes or diethyl ether) until turbidity persists. Warm to redissolve and then cool slowly.
Product Decomposes on the Column The stationary phase (e.g., acidic silica) is catalyzing the degradation of the sensitive amine.1. Neutralize the System: Use the basic modifiers or basic stationary phases discussed above. 2. Work Quickly and at Low Temperature: Do not let the compound sit on the column for extended periods. If possible, perform the chromatography in a cold room. 3. Consider Non-Chromatographic Methods: Rely on crystallization or acid-base extraction if the compound is highly unstable.
Section 3: Detailed Purification Protocols
Protocol 1: Liquid-Liquid Acid-Base Extraction (Workup & First Pass Purification)

This technique is excellent for removing neutral or acidic organic impurities from your crude product.[12]

Objective: To isolate the basic amine from non-basic impurities.

Methodology:

  • Dissolution: Dissolve the crude material (either free base or salt) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The this compound will become protonated and move into the aqueous layer. Neutral or acidic impurities will remain in the organic layer.

  • Separation: Separate the layers. Keep the aqueous layer and wash it once more with fresh ethyl acetate or DCM to remove any remaining organic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or solid sodium bicarbonate (NaHCO₃), while stirring until the pH is >10. This deprotonates the amine salt, regenerating the free base.

  • Extraction of Free Base: Extract the now basic aqueous layer three times with a fresh portion of an organic solvent (DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Flash Column Chromatography (Modified Normal Phase)

This protocol is designed to overcome the challenge of purifying basic amines on standard silica gel.

Objective: To achieve high purity by separating the target compound from closely related impurities.

Methodology:

  • Solvent System Selection: Using TLC, find a suitable eluent. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Add 1% triethylamine (TEA) to the pre-mixed solvent. Adjust the DCM:MeOH ratio to achieve an Rf value of ~0.3 for the target compound.

    • Example System: 94:5:1 (DCM:MeOH:TEA)

  • Column Packing: Pack a silica gel column using the selected eluent system (e.g., starting with a less polar mix like 98:1:1 DCM:MeOH:TEA). Do not let the column run dry.

  • Sample Loading: Dissolve your crude amine in a minimal amount of the eluent or DCM. Alternatively, adsorb the crude material onto a small amount of silica gel, dry it, and load the powder onto the top of the column (dry loading). Dry loading is preferred as it often results in better separation.

  • Elution: Run the column, collecting fractions. You can run the column isocratically (with the same solvent mixture) or by gradually increasing the polarity (gradient elution) by slowly increasing the percentage of methanol.

  • Analysis: Monitor the fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization

This is the preferred method if the compound is solid and a suitable solvent can be found. It is highly effective for achieving excellent purity. Several pyridazine derivatives have been successfully crystallized from ethanol.[13][14]

Objective: To obtain high-purity crystalline material.

Methodology:

  • Solvent Screening: Test the solubility of your compound in small amounts of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and upon heating. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This step must be done quickly to prevent premature crystallization.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass and letting it stand undisturbed will promote the formation of larger, purer crystals.

  • Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch. If the solution remains clear, further cooling in an ice bath or refrigerator may be necessary.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Visualization of Workflow
Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the most appropriate purification technique based on the initial state of your sample.

Purification_Strategy start Crude this compound Sample check_purity Assess Initial Purity & Physical State (TLC, LCMS, NMR) start->check_purity extraction Perform Acid-Base Liquid-Liquid Extraction check_purity->extraction  Major impurities present (>10%) crystallize Attempt Recrystallization check_purity->crystallize  Relatively pure solid (<10% impurities) chromatography Perform Modified Flash Column Chromatography check_purity->chromatography  Oily product or multiple close-running spots check_purity_post_ext Assess Purity extraction->check_purity_post_ext check_purity_post_ext->crystallize  Purity <98% and solid check_purity_post_ext->chromatography  Purity <98% and oily/multiple impurities final_product Pure Product check_purity_post_ext->final_product  Purity >98% crystallize->chromatography  Fails or 'Oils Out' crystallize->final_product  Successful chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

Section 5: References
  • Taylor & Francis. (2011). Synthesis and Liquid Crystalline Phases of Pyridazine Derivatives II. Molecular Crystals and Liquid Crystals, 133(3-4). 15

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. 16

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. 11

  • ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. 7

  • DIAL@UCLouvain. (2019). Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. 17

  • PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. 10

  • Reddit. (2022). Chromotography with free amines?. r/chemhelp. 1

  • Columbia University. (n.d.). Column chromatography. 2

  • MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. 13

  • PMC - NIH. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. 14

  • PubChem. (n.d.). This compound dihydrochloride. 3

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. 12

  • BOC Sciences. (n.d.). This compound hydrochloride - CAS 1337879-71-6.

  • BLD Pharm. (n.d.). (6-Methoxypyridazin-3-yl)methanamine - CAS 944896-30-4. 8

  • Rlavie. (n.d.). (6-Chloropyridazin-3-Yl)Methanamine Hydrochloride - CAS 1420961-44-9. 9

  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. 5

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. 6

References

Stability testing of (6-Methylpyridazin-3-yl)methanamine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the stability testing of (6-Methylpyridazin-3-yl)methanamine. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental outcomes. Our approach is grounded in established scientific principles and regulatory expectations for stability testing.

I. Understanding the Stability Profile of this compound

This compound is a heterocyclic compound featuring a pyridazine ring, a six-membered ring with two adjacent nitrogen atoms. The stability of this molecule is influenced by the inherent properties of the pyridazine core, as well as the attached methyl and methanamine functional groups. The pyridazine ring itself is an electron-deficient aromatic system, which can impact its reactivity.[1] The primary amine of the methanamine group is a key site for potential degradation reactions.

Forced degradation studies are crucial to understanding the intrinsic stability of the molecule and identifying potential degradation products.[2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, such as high temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[2][3][4][5]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the stability testing of this compound in a question-and-answer format.

A. Hydrolytic Stability

Question 1: I am observing significant degradation of this compound in my acidic hydrolysis study, but it appears stable under neutral and basic conditions. Why is this happening and how can I confirm the degradation pathway?

Answer:

The observed instability under acidic conditions is likely due to the protonation of the nitrogen atoms in the pyridazine ring and the primary amine of the methanamine group. Protonation increases the molecule's susceptibility to nucleophilic attack by water, leading to hydrolysis. The pyridazine ring itself can be susceptible to ring-opening under harsh acidic conditions, although this is less common for simple pyridazines. More likely, the degradation pathway involves the aminomethyl side chain.

Troubleshooting Protocol:

  • pH Profiling: Conduct a more detailed pH stability study across a range of acidic pH values (e.g., pH 1 to 5) to determine the pH at which degradation begins and its rate. This will help in identifying the pKa of the ionizable groups involved in the degradation.

  • Degradant Identification: Utilize LC-MS/MS to identify the mass of the degradation products. A potential primary degradation product could be (6-methylpyridazin-3-yl)methanol, formed via deamination of the methanamine group.

  • Kinetic Studies: Perform kinetic studies at different temperatures under acidic conditions to determine the activation energy of the degradation reaction. This can provide further insight into the reaction mechanism.

Question 2: My HPLC analysis shows a new peak appearing over time in my aqueous formulation buffered at a neutral pH. Is this expected?

Answer:

While pyridazine derivatives can be relatively stable, long-term instability in aqueous solutions, even at neutral pH, is possible.[6] The primary amine of the methanamine group is a potential site for oxidative degradation, especially if dissolved oxygen is present. Additionally, interactions with buffer components or excipients in a formulation can catalyze degradation.

Troubleshooting Protocol:

  • Inert Atmosphere: Prepare and store a sample of your formulation under an inert atmosphere (e.g., nitrogen or argon) and compare its stability to a sample stored under normal atmospheric conditions. A significant reduction in degradation in the inerted sample would point towards oxidation.

  • Excipient Compatibility Study: If your formulation contains other excipients, conduct a compatibility study by preparing binary mixtures of this compound with each excipient and monitoring for degradation.

  • Forced Oxidation: To confirm oxidative susceptibility, subject a solution of the compound to a mild oxidizing agent (e.g., 0.1% hydrogen peroxide) and compare the resulting degradant profile with that observed in your stability study.

B. Oxidative Stability

Question 3: I am seeing multiple degradation products in my oxidative stress study using 30% hydrogen peroxide. How can I control the degradation to identify the primary pathway?

Answer:

Using a high concentration of a strong oxidizing agent like 30% H₂O₂ can lead to multiple, and sometimes irrelevant, degradation pathways that may not be observed under real-world storage conditions. The goal of forced degradation is to achieve 5-20% degradation to understand the most likely degradation products.[3]

Troubleshooting Protocol:

  • Milder Oxidizing Conditions:

    • Reduce the concentration of hydrogen peroxide (e.g., 0.1% - 3%).

    • Use a milder oxidizing agent, such as AIBN (azobisisobutyronitrile), which initiates free-radical oxidation.

    • Expose the sample to atmospheric oxygen in the presence of light or metal ions (e.g., Cu²⁺), which can catalyze oxidation.

  • Time-Course Study: Sample the reaction mixture at multiple time points to observe the formation and potential subsequent degradation of the primary oxidation products.

  • Structural Elucidation: The pyridazine ring itself can be oxidized to form N-oxides.[7][8] The primary amine is also susceptible to oxidation. Utilize LC-MS/MS and NMR to characterize the major degradation products. A potential product could be the corresponding N-oxide of the pyridazine ring or oxidation of the aminomethyl group.

C. Thermal Stability

Question 4: My solid-state thermal stability study at 80°C shows a change in the physical appearance of the compound (color change), but my HPLC-UV analysis shows minimal degradation. What could be the reason for this discrepancy?

Answer:

A change in physical appearance, such as color change, can occur due to the formation of very low levels of highly colored impurities or due to solid-state polymerization, which may not be readily detectable by a standard reversed-phase HPLC method. Some pyridazine derivatives are known to have high thermal stability, with decomposition occurring at much higher temperatures.[9]

Troubleshooting Protocol:

  • Alternative Detection Methods:

    • Use a photodiode array (PDA) detector with your HPLC to check for any changes in the UV spectrum of the main peak, which might indicate the presence of co-eluting impurities.

    • Employ a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) that can detect compounds with poor UV chromophores.

  • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to investigate potential phase transitions, melting, or decomposition events that may not result in soluble degradants. TGA can indicate sublimation, which has been observed for some pyridazine derivatives.[9]

  • Forced Thermal Degradation: To induce more significant degradation, increase the temperature or perform the study under high humidity conditions (thermo-hygrometric stress).

D. Photostability

Question 5: My photostability study (ICH Q1B) of this compound in solution resulted in a slight loss of the main peak and the appearance of several small, poorly resolved peaks in the chromatogram. How can I improve my analysis and understand the degradation?

Answer:

Photodegradation can lead to a complex mixture of products. Pyridazine N-oxides, for instance, are known to undergo photochemical reactions.[7][10] The poor peak shape could be due to the nature of the degradants or interactions with the stationary phase.

Troubleshooting Protocol:

  • Chromatographic Optimization:

    • Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH, or add an ion-pairing agent) to improve the resolution and peak shape of the degradants.

    • Consider using a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for the photoproducts.

  • Wavelength Selection: Analyze the chromatograms at different UV wavelengths. Photodegradation products may have different absorption maxima compared to the parent compound.

  • Mechanistic Probes: Conduct the photostability study in the presence of quenchers or sensitizers to gain insight into the photochemical mechanism (e.g., singlet oxygen vs. free radical pathways).

  • LC-MS Analysis: Use LC-MS to obtain the mass of the photoproducts, which is a critical first step in their identification.

III. Experimental Protocols & Data Presentation

A. Recommended Forced Degradation Conditions

The following table summarizes recommended starting conditions for forced degradation studies of this compound. The goal is to achieve 5-20% degradation.[3] These conditions should be optimized for your specific drug substance or product.

Stress ConditionRecommended ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursDeamination of the methanamine group, potential ring opening under harsh conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursGenerally expected to be more stable than under acidic conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursN-oxidation of the pyridazine ring, oxidation of the methanamine group.
Thermal (Solid) 80°C for 48 hoursFormation of colored impurities, potential for sublimation.
Thermal (Solution) 60°C in aqueous solution for 48 hoursSimilar to hydrolysis and oxidation, depending on the solution composition.
Photostability ICH Q1B option 2 (light cabinet)Complex mixture of photoproducts, potential for ring rearrangement.
B. General Purpose HPLC Method for Stability Indicating Assay

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC with a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the λmax of the compound).

  • Injection Volume: 10 µL.

Note: This method will likely require optimization to achieve adequate separation of all degradation products from the parent peak and from each other. The use of a base-deactivated column may be beneficial to improve the peak shape of the basic amine compound.[6]

IV. Visualizing Experimental Workflows

A. Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis DS Drug Substance/ Product Acid Acid Hydrolysis DS->Acid Expose to stress Base Base Hydrolysis DS->Base Expose to stress Oxidation Oxidation DS->Oxidation Expose to stress Thermal Thermal DS->Thermal Expose to stress Photo Photolysis DS->Photo Expose to stress HPLC HPLC-UV/PDA Analysis Acid->HPLC Analyze samples Base->HPLC Analyze samples Oxidation->HPLC Analyze samples Thermal->HPLC Analyze samples Photo->HPLC Analyze samples LCMS LC-MS for Degradant ID HPLC->LCMS Characterize unknown peaks Report Data Interpretation & Reporting HPLC->Report LCMS->Report Degradation_Pathways cluster_products Potential Degradation Products Parent This compound C₆H₉N₃ Deamination (6-Methylpyridazin-3-yl)methanol C₆H₈N₂O Parent->Deamination  Acid Hydrolysis   N_Oxide This compound N-oxide C₆H₉N₃O Parent->N_Oxide  Oxidation   Ring_Opened Ring-Opened Products Parent->Ring_Opened  Harsh Conditions (Acid/Photo)  

References

Technical Support Center: Crystallization of (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for troubleshooting the crystallization of (6-Methylpyridazin-3-yl)methanamine.

Welcome to the technical support guide for the crystallization of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this polar, heterocyclic amine. The guidance provided herein is synthesized from established crystallization principles and field-proven insights to accelerate your research and development efforts.

Introduction

This compound is a primary amine featuring a polar pyridazine core. This structure presents unique crystallization challenges, including a high affinity for polar solvents, the potential for strong hydrogen bonding, and a tendency to remain as an oil or amorphous solid. Successful crystallization is paramount for purification, structural elucidation via Single Crystal X-ray Diffraction (SCXRD), and ensuring the solid-state stability of the final compound.[1] This guide provides a structured, question-and-answer approach to troubleshoot and optimize your crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial considerations for choosing a solvent for this compound?

A1: The primary consideration is the principle of "like dissolves like." Given the molecule's polarity, polar solvents are the best starting point.[2] However, the ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3]

  • For the Free Base: Start with polar protic solvents like ethanol, methanol, or isopropanol, or polar aprotic solvents such as acetonitrile, acetone, or ethyl acetate.[4]

  • For Salt Forms (e.g., dihydrochloride): The solubility profile will shift dramatically. Water, or mixtures of water with alcohols (e.g., water/ethanol), are often excellent starting points for crystallizing amine salts.[5]

Q2: Should I crystallize the free base or convert it to a salt first?

A2: This is a critical strategic decision. Primary amines, especially those that are oils or low-melting solids at room temperature, can be notoriously difficult to crystallize.

  • Crystallizing the Free Base: This is preferred if the goal is to obtain the neutral form of the molecule. However, it is often more challenging.

  • Converting to a Salt: Forming a salt, such as a hydrochloride (HCl) or dihydrochloride, is a highly effective strategy to promote crystallinity.[5][6] The introduction of ionic character enhances the crystal lattice energy, often leading to well-defined, stable crystals. For initial characterization or if the free base fails to crystallize, salt formation is the recommended path.[7]

Q3: How does pH influence the crystallization of this compound?

A3: For an amine, pH is one of the most powerful variables you can control.[8] The pH of the solution dictates the protonation state of the aminomethyl group and the nitrogen atoms in the pyridazine ring.

  • At low pH (acidic): The amine will be protonated (e.g., -CH₂NH₃⁺), forming a salt. This increases water solubility but can also drive crystallization by forming a stable, ordered lattice with the counter-ion (e.g., Cl⁻).[9]

  • At high pH (basic): The compound will exist as the neutral free base. Manipulating the pH is a key technique for inducing crystallization, as changing the ionization state fundamentally alters the molecule's intermolecular interactions.[10][11]

Troubleshooting Guide

Problem 1: My compound is "oiling out" instead of crystallizing.

This common issue, also known as liquid-liquid phase separation, occurs when the solute separates from a supersaturated solution as a liquid instead of a solid.[6] It often happens when the solution is too concentrated or cooled too quickly.[12]

Q: I've dissolved my compound in a hot solvent, but upon cooling, it forms an oil at the bottom of the flask. What should I do?

A: Oiling out is a sign that the level of supersaturation is too high for nucleation to occur properly. Here are several corrective strategies:

  • Reduce Supersaturation: Re-heat the solution until the oil redissolves completely. Add a small amount (5-10% by volume) of additional hot solvent to decrease the concentration. Allow this slightly more dilute solution to cool slowly.[6][12]

  • Slow Down the Cooling Rate: Rapid cooling favors oil formation.[6] After dissolving the compound, let the flask cool undisturbed to room temperature on a benchtop before transferring it to a colder environment like a refrigerator or ice bath. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool) can be very effective.[13]

  • Use a Seed Crystal: If you have any solid material, even a tiny amount, add a seed crystal to the solution once it has cooled slightly below the saturation point. This provides a template for ordered crystal growth and can bypass the kinetic barrier to nucleation.[12]

  • Change the Solvent System: The melting point of your compound might be lower than the temperature of the solution. Try a solvent with a lower boiling point.[2] Alternatively, use a solvent/anti-solvent system (see Problem 3).

  • Convert to a Salt: As a robust solution, convert the free base to its hydrochloride salt and attempt crystallization from a different solvent system (e.g., ethanol/water). The salt will have a much higher melting point and different solubility properties, which often prevents oiling out.[5]

Problem 2: No crystals or precipitate form, even after cooling for an extended period.

Q: My compound remains completely dissolved in the solution, even after cooling in an ice bath. How can I induce crystallization?

A: This indicates that the solution is not sufficiently supersaturated at low temperatures. The compound is too soluble in the chosen solvent.

  • Slow Evaporation: Cover the vial or flask with a cap or parafilm that has a few small holes poked in it.[14] Allow the solvent to evaporate slowly over several days. This will gradually increase the concentration until the point of supersaturation is reached and crystals can form.[1][13] This is a simple and highly effective technique.

  • Introduce an Anti-Solvent (Solvent Layering or Vapor Diffusion):

    • Solvent Layering: Choose an "anti-solvent" in which your compound is insoluble but which is miscible with your current solvent. Carefully layer the anti-solvent on top of your solution. Crystals will form slowly at the interface as the two solvents diffuse into one another.[13][14]

    • Vapor Diffusion: Place your solution in a small, open vial. Place this vial inside a larger, sealed jar that contains a reservoir of the anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, reducing the compound's solubility and promoting crystallization.[13] This is an excellent method for growing high-quality single crystals from milligram quantities of material.

  • Mechanical Agitation: Gently scratching the inside of the flask with a glass rod at the solution's surface can sometimes induce nucleation by creating microscopic imperfections on the glass that serve as nucleation sites.

Problem 3: I'm getting a fine powder or very small, needle-like crystals.

Q: A solid has crashed out of solution, but it's an amorphous powder or a mass of very fine needles, unsuitable for analysis. How can I grow larger, higher-quality crystals?

A: The formation of fine powder or tiny needles suggests that the rate of nucleation was far too high, leading to the rapid formation of many small crystals instead of the slow growth of a few large ones.[15]

  • Decrease Supersaturation: This is the most critical factor. Redissolve the material and add more solvent. The goal is to reach the saturation point at a much slower rate.

  • Optimize the Cooling Process: Slower cooling is almost always better for crystal quality.[3] Use a programmable cooling bath or insulate the flask to ensure a very gradual temperature drop.

  • Use a Solvent Mixture: A carefully chosen solvent/anti-solvent mixture can moderate solubility and promote slower crystal growth.[16] Dissolve the compound in a minimal amount of a "good" solvent and slowly add a "poor" solvent (anti-solvent) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Add another drop of the "good" solvent to clarify it, and then allow it to cool slowly.

  • Re-crystallization: The process of crystallization is also a purification technique.[3] The initial powder you obtained is likely purer than the starting material. Repeating the crystallization process with this purer material, using a more optimized (slower and more dilute) procedure, can yield better crystals.

Troubleshooting Decision Workflow

The following diagram outlines a systematic approach to troubleshooting common crystallization issues.

G start Crystallization Attempt outcome Evaluate Outcome start->outcome oil Problem: 'Oiling Out' outcome->oil Oil Forms no_xtal Problem: No Crystals Form outcome->no_xtal Solution Stays Clear poor_xtal Problem: Poor Quality Crystals (Powder/Needles) outcome->poor_xtal Powder/Fine Needles success Success: High-Quality Crystals outcome->success Good Crystals sol_oil_1 Action: Add More Solvent & Re-cool Slowly oil->sol_oil_1 sol_oil_2 Action: Use Seed Crystal oil->sol_oil_2 sol_oil_3 Action: Change Solvent (Lower Boiling Point) oil->sol_oil_3 sol_oil_4 Action: Form a Salt oil->sol_oil_4 sol_no_1 Action: Slow Evaporation no_xtal->sol_no_1 sol_no_2 Action: Add Anti-Solvent (Vapor Diffusion/Layering) no_xtal->sol_no_2 sol_no_3 Action: Scratch Flask no_xtal->sol_no_3 sol_poor_1 Action: Decrease Supersaturation (More Solvent/Slower Cooling) poor_xtal->sol_poor_1 sol_poor_2 Action: Use Solvent/Anti-solvent Mix poor_xtal->sol_poor_2 sol_poor_3 Action: Re-crystallize Material poor_xtal->sol_poor_3 sol_oil_1->outcome sol_oil_2->outcome sol_oil_3->outcome sol_oil_4->start Restart with salt sol_no_1->success sol_no_2->success sol_no_3->outcome sol_poor_1->outcome sol_poor_2->outcome sol_poor_3->start Restart with purer material

Caption: A decision tree for troubleshooting common crystallization outcomes.

Key Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable single solvent or a solvent/anti-solvent pair.

  • Preparation: Place approximately 5-10 mg of this compound into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent (see Table 1) dropwise at room temperature, vortexing after each drop. Add up to 0.5 mL. Note if the compound dissolves readily.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the boiling point of the solvent. Observe if the compound dissolves completely.

  • Cooling: If the compound dissolved upon heating, allow the tube to cool slowly to room temperature, then place it in an ice bath.

  • Evaluation:

    • Good Single Solvent: The compound is insoluble at room temperature but fully dissolves when hot and crystallizes upon cooling.

    • Potential "Good" Solvent for a Pair: The compound is highly soluble in it, even at room temperature.

    • Potential "Anti-Solvent" for a Pair: The compound is insoluble or poorly soluble, even when hot.

Table 1: Suggested Solvents for Screening
SolventPolarityBoiling Point (°C)Potential Use for Free BasePotential Use for Salt Form
WaterHigh100Poor Solvent / Anti-SolventGood Solvent
MethanolHigh65Good SolventGood Solvent
EthanolHigh78Good SolventGood Solvent
IsopropanolMedium-High82Good SolventGood Solvent / Anti-Solvent
AcetonitrileMedium-High82Good SolventAnti-Solvent
AcetoneMedium56Good SolventAnti-Solvent
Ethyl AcetateMedium77Good Solvent / Anti-SolventAnti-Solvent
DichloromethaneMedium-Low40Good Solvent / Anti-SolventAnti-Solvent
TolueneLow111Anti-SolventAnti-Solvent
Heptane/HexaneLow98 / 69Anti-SolventAnti-Solvent

Data compiled from general chemical principles and solvent property charts.[17]

Protocol 2: Crystallization by Vapor Diffusion
  • Prepare Solution: Dissolve 5-20 mg of your compound in a minimal amount of a "good" solvent (e.g., methanol, dichloromethane) in a small, narrow vial (e.g., a 2 mL HPLC vial).

  • Set Up Chamber: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

  • Add Anti-Solvent: Add 2-5 mL of an appropriate anti-solvent (e.g., diethyl ether, hexane, ethyl acetate) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal and Wait: Seal the larger container tightly. Do not disturb it.

  • Observation: Over hours to days, the anti-solvent vapor will diffuse into the inner vial, gradually lowering the solubility of your compound and promoting the slow growth of high-quality crystals.[13]

References

Technical Support Center: Enhancing Reaction Efficiency with (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (6-Methylpyridazin-3-yl)methanamine. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you optimize your synthetic routes and overcome common challenges encountered in reactions involving this versatile building block. Our expertise is grounded in a deep understanding of heterocyclic chemistry and extensive experience in synthetic methodology.

Understanding the Reactivity of this compound

This compound is a primary amine attached to a pyridazine core. The pyridazine ring is an electron-deficient heterocycle, which can influence the nucleophilicity of the amine.[1][2] The presence of the methyl group at the 6-position has a minor electron-donating effect but can also introduce steric considerations.[3] Understanding these electronic and steric factors is crucial for designing efficient reactions and troubleshooting unexpected outcomes.

The pyridazine ring is generally stable under a variety of reaction conditions, making it a robust scaffold in medicinal chemistry and materials science.[4] However, the nitrogen atoms in the ring can act as Lewis bases and may interact with reagents or catalysts.

This guide will focus on two of the most common applications of this compound: amide bond formation and reductive amination .

Section 1: Troubleshooting Amide Coupling Reactions

Amide bond formation is a cornerstone of organic synthesis. However, coupling this compound with carboxylic acids can sometimes be challenging due to the electronically modified nature of the amine. Below are common issues and our recommended solutions.

Frequently Asked Questions (FAQs) - Amide Coupling

Q1: My amide coupling reaction shows low to no conversion. What are the likely causes?

A1: Low conversion in amide coupling reactions with this compound can stem from several factors:

  • Insufficiently Activated Carboxylic Acid: Standard coupling reagents may not be potent enough to overcome the potentially reduced nucleophilicity of the amine.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or base selection can hinder the reaction.

  • Steric Hindrance: A bulky carboxylic acid partner can sterically clash with the pyridazine moiety.

  • Reagent Degradation: Moisture can deactivate coupling reagents and hydrolyze activated intermediates.

Troubleshooting Workflow for Low Conversion

Caption: Troubleshooting logic for low conversion in amide coupling.

Q2: I'm observing significant byproduct formation in my reaction. What are they and how can I minimize them?

A2: Common byproducts in amide coupling reactions include:

  • N-Acylurea: Formed when using carbodiimide coupling reagents like EDC or DCC.

  • Epimerization: If your carboxylic acid has a chiral center alpha to the carbonyl group, racemization can occur.

  • Side reactions on the pyridazine ring: While generally stable, harsh conditions could potentially lead to reactions on the ring.

Strategies to Minimize Byproducts:

  • For N-Acylurea: Use a coupling reagent that does not generate this byproduct (e.g., HATU, HBTU) or use an additive like HOBt or OxymaPure to trap the activated intermediate and prevent rearrangement.

  • For Epimerization: Employ coupling reagents known to suppress racemization, such as COMU or those used in combination with additives like HOAt. Running the reaction at lower temperatures can also help.

  • To Preserve the Pyridazine Ring: Avoid excessively high temperatures and strongly acidic or basic conditions if possible.

Q3: How do I choose the right coupling reagent for this compound?

A3: The choice of coupling reagent is critical. Here is a comparative table to guide your selection:

Coupling ReagentProsConsRecommended for this compound?
EDC/HOBt Cost-effective, water-soluble byproducts.Can be less effective for electron-deficient amines. Risk of N-acylurea formation.A good starting point for simple carboxylic acids. May require optimization.
HATU/DIPEA High reactivity, fast reaction times, low epimerization.More expensive, can be moisture-sensitive.Highly Recommended , especially for challenging or sterically hindered carboxylic acids.[5]
COMU Excellent for preventing racemization, high reactivity.Higher cost.Recommended for reactions involving chiral carboxylic acids.
T3P® Generates water-soluble byproducts, easy workup.Can be slower than phosphonium or uronium-based reagents.A good "green" chemistry option with straightforward purification.

Table 1: Comparison of common amide coupling reagents.

Experimental Protocol: Optimized Amide Coupling with HATU

This protocol is designed for a standard 1 mmol scale reaction.

Materials:

  • This compound (1 mmol, 1.0 equiv)

  • Carboxylic acid (1.1 mmol, 1.1 equiv)

  • HATU (1.2 mmol, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid and anhydrous DMF.

  • Stir the solution until the carboxylic acid is fully dissolved.

  • Add HATU to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound in a small amount of anhydrous DMF.

  • Add the amine solution to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Protocol Choices:

  • HATU: Chosen for its high reactivity, which is beneficial for coupling with potentially less nucleophilic amines.[5]

  • DIPEA: A non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing with the primary amine.

  • DMF: An excellent polar aprotic solvent that dissolves a wide range of reactants and reagents.

  • Pre-activation: Activating the carboxylic acid before adding the amine can improve yields by ensuring the activated species is readily available for nucleophilic attack.

Section 2: Troubleshooting Reductive Amination Reactions

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[6][7]

Frequently Asked Questions (FAQs) - Reductive Amination

Q1: My reductive amination is slow or incomplete. How can I improve the reaction rate and yield?

A1: Several factors can contribute to sluggish reductive aminations:

  • Inefficient Imine/Iminium Ion Formation: The equilibrium between the amine/carbonyl and the imine/iminium ion may not favor the latter.

  • Weak Reducing Agent: The chosen reducing agent may not be sufficiently reactive to reduce the imine/iminium ion.

  • Steric Hindrance: Bulky aldehydes or ketones can hinder the initial nucleophilic attack by the amine.

Troubleshooting Workflow for Slow Reductive Amination

Caption: Troubleshooting logic for slow or incomplete reductive amination.

Q2: I am observing the formation of a dialkylated product. How can I favor mono-alkylation?

A2: Over-alkylation can occur if the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another equivalent of the carbonyl compound.

Strategies to Promote Mono-alkylation:

  • Control Stoichiometry: Use a slight excess of the amine relative to the carbonyl compound.

  • Slow Addition: Add the reducing agent slowly to the mixture of the amine and carbonyl to keep the concentration of the newly formed secondary amine low.

  • Stepwise Procedure: Form the imine first, and then add the reducing agent in a separate step.

Q3: Which reducing agent is best for reductive amination with this compound?

A3: The choice of reducing agent depends on the reactivity of the carbonyl compound and the desired reaction conditions.

Reducing AgentProsConsRecommended for this compound?
Sodium Triacetoxyborohydride (STAB) Mild and selective, tolerates a wide range of functional groups. Can be used in a one-pot procedure.[8]Moisture-sensitive.Highly Recommended for its versatility and selectivity.
Sodium Cyanoborohydride (NaBH₃CN) Stable in mildly acidic conditions, selective for iminium ions over carbonyls.[6]Highly toxic (releases HCN in strong acid).A good alternative to STAB, but requires careful handling due to toxicity.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce aldehydes and ketones directly, requiring a two-step procedure (imine formation first).Can be used in a stepwise manner, but one-pot procedures with STAB or NaBH₃CN are often more convenient.

Table 2: Comparison of common reducing agents for reductive amination.

Experimental Protocol: One-Pot Reductive Amination with STAB

This protocol is for a standard 1 mmol scale reaction.

Materials:

  • This compound (1 mmol, 1.0 equiv)

  • Aldehyde or ketone (1.0 mmol, 1.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)

  • Acetic acid (optional, 1-2 drops as a catalyst for less reactive carbonyls)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound, the carbonyl compound, and the anhydrous solvent.

  • If using a less reactive ketone, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add STAB portion-wise over 5-10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Protocol Choices:

  • STAB: A mild and selective reducing agent that allows for a convenient one-pot procedure.[8]

  • DCM/DCE: Common aprotic solvents for reductive amination with STAB.

  • Portion-wise addition of STAB: Helps to control any potential exotherm.

Section 3: General Laboratory Practices and Safety

  • This compound and its dihydrochloride salt should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Many of the reagents used in amide coupling and reductive amination are moisture-sensitive. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere where necessary.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

We are confident that this guide will serve as a valuable resource in your research endeavors. Should you encounter challenges not addressed here, please do not hesitate to contact our technical support team for further assistance.

References

Technical Support Center: Method Development for the Quantification of (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of (6-Methylpyridazin-3-yl)methanamine. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines foundational analytical principles with practical, field-tested advice. This resource is designed to help you develop a robust and reliable quantitative method, troubleshoot common issues, and ensure the integrity of your results.

Analyte at a Glance: this compound

This compound is a heterocyclic compound featuring a pyridazine ring, a methyl group, and a primary amine. Its structure dictates its physicochemical properties, which are critical for analytical method development.

  • Structure:

  • Key Properties:

    • Molecular Formula: C₆H₉N₃[1]

    • Molecular Weight: 123.16 g/mol (as free base)[1]

    • Nature: As a primary amine, this compound is basic. The pyridazine ring also contains basic nitrogen atoms.[2] This polarity and basicity are the most important factors to consider for chromatographic separation. It is often supplied as a dihydrochloride salt to improve solubility and stability.[3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when working with this compound.

Q1: What is the best solvent for preparing stock solutions of this compound?

A1: Due to its polar nature and the likely salt form (dihydrochloride), the compound should be readily soluble in aqueous solutions and polar organic solvents.

  • Primary Recommendation: Start with HPLC-grade water or a dilute acid (e.g., 0.1 M HCl) to ensure the primary amine is fully protonated and solubilized.

  • Organic Solvents: Methanol and Dimethyl Sulfoxide (DMSO) are also excellent choices.

  • Expert Tip: Always use freshly prepared solutions. To assess stability, prepare a stock solution and analyze it over several days, storing it under defined conditions (e.g., 4°C, protected from light). Any significant change in the peak area of the main analyte or the appearance of new peaks would indicate degradation.

Q2: I am seeing significant peak tailing in my initial HPLC runs. What is the most likely cause?

A2: Peak tailing for a basic compound like this is almost always due to secondary interactions between the protonated amine group of your analyte and negatively charged residual silanols on the silica-based column packing material.[4]

  • Immediate Action: The most effective way to counteract this is by controlling the mobile phase pH. Add an acidic modifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase at a concentration of 0.1% (v/v). This serves two purposes: it ensures your analyte is consistently protonated, and it suppresses the ionization of the silanol groups, minimizing unwanted interactions.[4]

Q3: Should I use a UV or a Mass Spectrometry (MS) detector for quantification?

A3: The choice depends on your specific requirements for sensitivity and selectivity.

  • UV Detection: The pyridazine ring is a chromophore, meaning it will absorb UV light. A UV detector is robust, simple, and sufficient for many applications, especially for assay and purity determinations where concentrations are relatively high. You should first run a UV scan of your analyte to determine its wavelength of maximum absorbance (λ-max) for optimal sensitivity.

  • Mass Spectrometry (MS) Detection: For trace-level quantification, analysis in complex matrices (like plasma or tissue extracts), or when high specificity is required, an LC-MS method is superior.[5][6] The compound is expected to ionize well in positive electrospray ionization (ESI+) mode, likely forming a prominent protonated molecule [M+H]⁺.[7]

Part 2: HPLC-UV Method Development and Quantification Protocol

This section provides a step-by-step guide to developing a robust reversed-phase HPLC method for the quantification of this compound.

Experimental Workflow Diagram

MethodDevelopmentWorkflow Analyte Analyte Characterization (Solubility, Stability, pKa) Screening Initial Screening (Column & Mobile Phase) Analyte->Screening Input Optimization Method Optimization (Gradient, Flow Rate, Temp.) Screening->Optimization Refine SST System Suitability Testing (Precision, Tailing Factor) Optimization->SST Verify Validation Method Validation (ICH Q2(R2) Guidelines) SST->Validation Finalize

Caption: Workflow for HPLC method development and validation.

Step-by-Step Protocol

1. Preparation of Standards and Samples

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Using the mobile phase as the diluent is crucial to prevent peak distortion.

  • Sample Preparation: Dilute your unknown samples with the same diluent to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

2. Initial HPLC Conditions This starting point is designed to be robust for a polar, basic analyte.

ParameterRecommended Starting ConditionRationale
HPLC System Standard LC system with UV detectorWidely available and suitable for this compound.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna)A general-purpose C18 column provides a good balance of retention and efficiency for initial screening.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH (~2.7) protonates the analyte's primary amine and suppresses silanol activity, leading to sharp, symmetrical peaks.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes.A broad scouting gradient helps determine the approximate elution conditions quickly.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves reproducibility of retention times and can enhance peak efficiency.
Injection Volume 10 µLA typical starting volume. Adjust based on sensitivity and potential for column overload.
Detection UV at λ-max (determine by scanning, likely ~240-270 nm)Ensures maximum sensitivity for the analyte.

3. Method Optimization

  • Gradient Adjustment: Based on the scouting run, adjust the gradient to provide better resolution around your analyte's retention time. If the peak elutes very early, use a shallower gradient (e.g., 5-40% B over 10 minutes). If it elutes late, make the gradient steeper.

  • Isocratic vs. Gradient: If your analysis is simple (few components), an isocratic method (constant mobile phase composition) can be simpler and faster. However, a gradient is often necessary to clean the column of late-eluting impurities.[8]

4. System Suitability Testing (SST) Before running any samples, perform at least five replicate injections of a mid-range standard to ensure the system is performing correctly.

SST ParameterAcceptance CriteriaPurpose
Retention Time %RSD ≤ 1.0%Demonstrates the stability and precision of the pump and system.
Peak Area %RSD ≤ 2.0%Shows the precision of the injector and detector response.[9]
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. A value outside this range indicates active silanols or other column issues.
Theoretical Plates (N) > 2000Indicates column efficiency. A low plate count suggests a poorly packed or aging column.

Part 3: Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during method development.

Troubleshooting Logic Diagram

TroubleshootingTree Problem Chromatographic Problem (e.g., Poor Peak Shape, RT Shift) CheckSystem 1. Check System Basics (Leaks, Mobile Phase, Flow Rate) Problem->CheckSystem CheckMethod 2. Review Method Parameters (pH, Sample Solvent, Column) Problem->CheckMethod PeakShape Issue: Peak Tailing/Fronting CheckMethod->PeakShape RT_Shift Issue: Retention Time Drift CheckMethod->RT_Shift Sensitivity Issue: Poor Sensitivity CheckMethod->Sensitivity Sol_Tailing Cause: Silanol Interaction Solution: Lower pH, use end-capped column PeakShape->Sol_Tailing Sol_Fronting Cause: Overload / Sample Solvent Solution: Dilute sample, inject in mobile phase PeakShape->Sol_Fronting Sol_RT Cause: Temp/Mobile Phase Fluctuation Solution: Use column oven, remake mobile phase RT_Shift->Sol_RT Sol_Sens Cause: Wrong Wavelength / Degradation Solution: Check λ-max, use fresh sample Sensitivity->Sol_Sens

Caption: A systematic approach to troubleshooting common HPLC issues.

Common Problems and Solutions
ProblemProbable CauseRecommended Solution
Variable Retention Times 1. Inadequate column equilibration: The column chemistry is not stable between gradient runs. 2. Mobile phase composition changing: Inaccurate pump mixing or evaporation of a volatile component.[10] 3. Temperature fluctuations: Lab temperature changes affect retention.1. Ensure the equilibration time is sufficient (at least 10 column volumes). 2. Prepare fresh mobile phase daily. If using an aqueous buffer with an organic solvent, consider pre-mixing to avoid proportioning valve issues.[8] 3. Use a column oven.
Severe Peak Tailing 1. Secondary silanol interactions: The primary amine is interacting with the column packing.[4] 2. Column contamination: Strongly retained basic compounds from previous injections are interfering. 3. Wrong mobile phase pH. 1. Lower the mobile phase pH to 2.5-3.0. Consider adding a competing base like triethylamine (TEA) at low concentrations (0.1%), though this is less common with modern columns. 2. Develop a robust column wash method (e.g., flush with high organic, then water). Use a guard column.[8] 3. Ensure the pH is at least 2 units below the analyte's pKa.
Poor Sensitivity / No Peak 1. Incorrect detection wavelength: You are not monitoring at the analyte's λ-max. 2. Analyte degradation: The compound is not stable in the sample diluent or under ambient conditions. 3. System issue: Injector problem (e.g., clogged needle, air bubble).1. Perform a UV-Vis scan on your standard to confirm the λ-max. 2. Prepare fresh samples and standards. Investigate sample stability. 3. Purge the pump and injector. Check for leaks. Manually inject to confirm the autosampler is working.[10]
Split or Broad Peaks 1. Sample solvent incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile). 2. Column frit blockage: Particulates from the sample or system have clogged the column inlet. 3. Column void: The packed bed has settled, creating a void at the inlet.1. Dissolve and inject samples in the initial mobile phase composition. 2. Filter all samples and mobile phases. Try back-flushing the column (if permitted by the manufacturer). 3. Replace the column. This is often irreversible.

Part 4: Method Validation Overview

Once your method is developed and optimized, it must be validated to prove it is fit for its intended purpose.[11] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for this process.[12][13]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[9][14] This is typically demonstrated by analyzing placebo samples and performing forced degradation studies.

  • Linearity: A demonstration that the method's response is directly proportional to the concentration of the analyte over a defined range.[9] This is assessed by a linear regression of at least five concentration levels. The correlation coefficient (r²) should typically be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value.[14] It is determined by analyzing samples with a known concentration (e.g., spiked placebo) and is expressed as percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.[15]

  • Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature), providing an indication of its reliability during normal usage.[14]

By following this guide, you will be well-equipped to develop a scientifically sound, robust, and reliable analytical method for the quantification of this compound.

References

Technical Support Center: Scaling Up (6-Methylpyridazin-3-yl)methanamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (6-Methylpyridazin-3-yl)methanamine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic routes. Our aim is to equip you with the knowledge to optimize your process, improve yield and purity, and ensure successful scale-up.

I. Synthetic Strategies and Key Challenges

The production of this compound on a larger scale typically proceeds via one of two primary synthetic routes:

  • Reduction of 3-Cyano-6-methylpyridazine: This is often the preferred route due to the commercial availability of the starting nitrile. The primary challenge lies in achieving complete and selective reduction to the primary amine while avoiding the formation of secondary and tertiary amine byproducts.

  • Amination of a 3-(Halomethyl)-6-methylpyridazine derivative: This route involves the synthesis of a reactive intermediate, such as 3-(chloromethyl)-6-methylpyridazine, followed by amination. Key challenges include the handling of the potentially unstable halomethyl intermediate and controlling the amination reaction to prevent over-alkylation.

This guide will address the potential pitfalls and provide solutions for both pathways.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: Which synthetic route is more suitable for large-scale production?

A1: The choice of synthetic route often depends on the cost and availability of starting materials, as well as the capabilities of the manufacturing facility. The reduction of 3-cyano-6-methylpyridazine is frequently favored for scale-up due to the directness of the transformation and the avoidance of handling potentially lachrymatory and unstable halomethyl intermediates. However, if the starting nitrile is expensive or difficult to source, the amination route may be a viable alternative.

Q2: What are the primary impurities I should expect to see in my final product?

A2: The impurity profile will depend on the synthetic route chosen.

  • From Nitrile Reduction: The most common impurities are the corresponding secondary and tertiary amines, formed by the reaction of the product with the intermediate imine.[1] You may also see unreacted starting nitrile or partially reduced intermediates.

  • From Amination: Common impurities include the starting halomethyl derivative, over-alkylated products (secondary and tertiary amines), and potential elimination byproducts.

Q3: My final product is unstable and degrades over time. What storage conditions are recommended?

A3: this compound, like many primary amines, can be susceptible to oxidation and degradation. It is often supplied and stored as a more stable salt, such as the dihydrochloride salt.[2] For the free base, it is recommended to store it under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures (e.g., 2-8 °C) to minimize degradation.

III. Troubleshooting Guide: Nitrile Reduction Route

This section provides a detailed troubleshooting guide for the synthesis of this compound via the reduction of 3-cyano-6-methylpyridazine.

Experimental Protocol: Catalytic Hydrogenation of 3-Cyano-6-methylpyridazine

This protocol is a general guideline and may require optimization based on your specific laboratory or plant conditions.

Materials:

  • 3-Cyano-6-methylpyridazine

  • Raney® Nickel (activated)

  • Potassium Borohydride (KBH₄) or Hydrazine Monohydrate

  • Anhydrous Ethanol

  • Diatomaceous earth (for filtration)

Procedure:

  • To a stirred suspension of Raney® Nickel (approx. 10 mol%) in anhydrous ethanol in a suitable reactor, add potassium borohydride (4 equivalents) in portions.

  • To this mixture, add a solution of 3-cyano-6-methylpyridazine (1 equivalent) in anhydrous ethanol.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Catalyst deactivation. 3. Loss of product during workup.1. Increase reaction time or temperature moderately. Monitor by TLC/HPLC. 2. Use freshly activated Raney® Nickel. Ensure starting materials and solvent are of high purity. 3. Optimize the workup procedure. Consider an extractive workup if the product is volatile.
Formation of Secondary/Tertiary Amine Impurities Reaction of the product amine with the intermediate imine.[1]1. Use a higher catalyst loading to accelerate the reduction of the imine intermediate. 2. Conduct the reaction at a lower temperature to disfavor the intermolecular reaction. 3. In some cases, the addition of ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines.
Presence of Unreacted Starting Nitrile Insufficient reducing agent or catalyst activity.1. Increase the equivalents of the reducing agent (e.g., KBH₄). 2. Ensure the Raney® Nickel is active. Consider preparing a fresh batch.

Workflow for Troubleshooting Nitrile Reduction

troubleshooting_nitrile_reduction cluster_issues Troubleshooting start Start Synthesis reaction Catalytic Reduction of 3-Cyano-6-methylpyridazine start->reaction workup Reaction Workup & Product Isolation reaction->workup analysis Analyze Product (Yield & Purity) workup->analysis low_yield Low Yield? analysis->low_yield end_ok Process Optimized analysis->end_ok Acceptable high_impurities High Impurities? low_yield->high_impurities No optimize_conditions Optimize Reaction: - Time - Temperature - Catalyst Loading low_yield->optimize_conditions Yes end_fail Further Investigation Required low_yield->end_fail Persistent Issue unreacted_sm Unreacted SM? high_impurities->unreacted_sm No modify_reaction Modify Conditions: - Lower Temperature - Add Ammonia high_impurities->modify_reaction Yes high_impurities->end_fail Persistent Issue improve_workup Optimize Workup: - Extraction - Purification unreacted_sm->improve_workup No check_reagents Check Reagent Quality: - Fresh Catalyst - Pure Solvents unreacted_sm->check_reagents Yes unreacted_sm->end_fail Persistent Issue optimize_conditions->reaction improve_workup->workup check_reagents->reaction modify_reaction->reaction troubleshooting_amination cluster_chlorination Step 1: Chlorination cluster_amination Step 2: Amination start Start Synthesis chlorination Synthesis of 3-(Chloromethyl)-6-methylpyridazine start->chlorination chlorination_analysis Analyze Intermediate chlorination->chlorination_analysis low_yield_inter Low Yield? chlorination_analysis->low_yield_inter amination Amination with Ammonia chlorination_analysis->amination Acceptable optimize_chlorination Optimize Chlorination: - Reaction Time - Temperature low_yield_inter->optimize_chlorination Yes use_crude Use Crude Intermediate (Minimize Decomposition) low_yield_inter->use_crude No (Decomposition Suspected) optimize_chlorination->chlorination use_crude->amination amination_workup Reaction Workup & Product Isolation amination->amination_workup final_analysis Analyze Final Product (Yield & Purity) amination_workup->final_analysis low_yield_final Low Yield? final_analysis->low_yield_final end_ok Process Optimized final_analysis->end_ok Acceptable over_alkylation Over-alkylation? low_yield_final->over_alkylation No improve_purification Improve Purification: - Distillation - Salt Recrystallization low_yield_final->improve_purification Yes end_fail Further Investigation Required low_yield_final->end_fail Persistent Issue optimize_amination Optimize Amination: - Excess Ammonia - Slow Addition over_alkylation->optimize_amination Yes over_alkylation->end_fail Persistent Issue optimize_amination->amination improve_purification->amination_workup

References

Validation & Comparative

The Versatile Pyridazine Scaffold: A Comparative Analysis of the Biological Activity of (6-Methylpyridazin-3-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core in Modern Drug Discovery

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the spatial arrangement of substituents, have made it a cornerstone in the design of a diverse array of biologically active molecules. This guide provides an in-depth comparison of the biological activities of derivatives of (6-Methylpyridazin-3-yl)methanamine, a key synthetic intermediate. We will explore how modifications to this core structure lead to potent and selective ligands for distinct biological targets, namely Phosphodiesterase 10 (PDE10), the P2X3 receptor, and the Histamine H3 receptor. This comparative analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals seeking to leverage the pyridazine scaffold in their therapeutic programs.

This compound: A Versatile Synthetic Building Block

This compound serves as a crucial starting material for the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a reactive primary amine on a methyl group attached to the pyridazine ring, allows for straightforward chemical modifications to build more complex molecules. This guide will explore three distinct classes of drugs synthesized from this or structurally analogous pyridazine cores, highlighting the remarkable versatility of this chemical framework.

Comparative Biological Activity: From Enzyme Inhibition to Receptor Antagonism

The true power of the pyridazine scaffold is demonstrated by the diverse biological activities that can be achieved through its derivatization. Below, we compare the activity of pyridazine-containing compounds across three important drug targets.

Phosphodiesterase 10 (PDE10) Inhibition
Compound IDTargetIC50 (nM)Reference
Example Compound from Patent EP2963037A1PDE10< 5[1]

Table 1: Representative biological activity of a pyridazine-containing PDE10 inhibitor.

P2X3 Receptor Antagonism

The P2X3 receptor is an ATP-gated ion channel primarily expressed in sensory neurons and is implicated in chronic pain and cough. Antagonists of this receptor are of significant interest for the development of novel analgesics and antitussives. This compound has been utilized as a building block in the synthesis of P2X3 receptor antagonists[2]. The table below shows representative data for a pyridazine-derived P2X3 antagonist.

Compound IDTargetIC50 (nM)Reference
Representative Amino Quinazoline DerivativeP2X3< 100[2]

Table 2: Representative biological activity of a pyridazine-derived P2X3 receptor antagonist.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. H3 receptor antagonists are being investigated for the treatment of cognitive disorders, narcolepsy, and other CNS conditions. The pyridazine and pyridazinone scaffolds are well-established in the design of potent H3 receptor antagonists[3][4][5][6].

Compound IDTargetKi (nM)Reference
Irdabisant (CEP-26401)Human H3R2.0[3]
BF2.649Human H3R0.16[3]
5qHuman H3RHigh Affinity[4]
5uHuman H3RHigh Affinity[4]

Table 3: Biological activity of representative pyridazine-based Histamine H3 receptor antagonists.

Experimental Protocols: A Guide to In Vitro Characterization

To facilitate the evaluation of novel pyridazine derivatives, we provide detailed, step-by-step protocols for key in vitro assays relevant to the biological targets discussed.

Phosphodiesterase 10 (PDE10) Inhibition Assay: Fluorescence Polarization

This protocol describes a homogeneous, fluorescence polarization (FP)-based assay for screening PDE10 inhibitors.

PDE10_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure P1 Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5) 8.3 mM MgCl2 1.7 mM MnCl2 0.2 mg/mL BSA P2 Dilute PDE10A Enzyme in Assay Buffer P1->P2 P3 Dilute FAM-cAMP (Substrate) in Assay Buffer P1->P3 A2 Add 20 µL of Diluted PDE10A Enzyme P2->A2 P4 Prepare Test Compounds (Serial Dilutions in DMSO) A1 Add 5 µL of Test Compound or DMSO (Control) to Well P4->A1 A1->A2 A3 Incubate at RT for 10 minutes A2->A3 A4 Initiate Reaction: Add 25 µL of Diluted FAM-cAMP A3->A4 A5 Incubate at RT for 30 minutes A4->A5 A6 Read Fluorescence Polarization A5->A6

Caption: Workflow for the PDE10 Fluorescence Polarization Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM MnCl₂, and 0.2 mg/mL BSA.

    • Dilute the recombinant human PDE10A enzyme to the desired concentration in the assay buffer.

    • Dilute the FAM-labeled cAMP substrate to the working concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Execution:

    • In a 96-well black plate, add 5 µL of the test compound solution or DMSO for control wells.

    • Add 20 µL of the diluted PDE10A enzyme solution to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the diluted FAM-cAMP substrate solution to all wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

P2X3 Receptor Antagonism Assay: Calcium Flux

This protocol outlines a cell-based calcium flux assay to determine the potency of P2X3 receptor antagonists.

P2X3_Assay cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_assay Assay Procedure C1 Plate HEK293 cells stably expressing human P2X3 receptor C2 Incubate overnight C1->C2 D2 Incubate cells with Fluo-4 AM for 1 hour at 37°C C2->D2 D1 Prepare Fluo-4 AM loading solution D1->D2 D3 Wash cells to remove excess dye D2->D3 A1 Add Test Compounds to wells D3->A1 A2 Incubate for 15-30 minutes A1->A2 A3 Measure baseline fluorescence A2->A3 A4 Add ATP (Agonist) A3->A4 A5 Measure fluorescence change A4->A5

Caption: Workflow for the P2X3 Calcium Flux Assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human P2X3 receptor in appropriate media.

    • Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye, such as Fluo-4 AM, and Pluronic F-127 in a physiological buffer (e.g., HBSS).

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate for 1 hour at 37°C.

    • Wash the cells to remove any extracellular dye.

  • Assay Execution:

    • Add the test compounds at various concentrations to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add a solution of ATP (the P2X3 receptor agonist) to all wells.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the antagonist's inhibitory effect on the ATP-induced calcium influx.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Histamine H3 Receptor Binding Assay: Radioligand Competition

This protocol details a radioligand competition binding assay to determine the affinity of test compounds for the histamine H3 receptor.

H3_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure R1 Prepare cell membranes expressing H3 receptor A1 Combine in each well: - Cell Membranes - [3H]Nα-methylhistamine - Test Compound or Buffer R1->A1 R2 Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4) R2->R1 R3 Prepare [3H]Nα-methylhistamine (Radioligand) solution R2->R3 R3->A1 R4 Prepare Test Compounds (Serial Dilutions) R4->A1 A2 Incubate at 25°C for 1-2 hours A1->A2 A3 Terminate by rapid filtration A2->A3 A4 Wash filters A3->A4 A5 Measure bound radioactivity by scintillation counting A4->A5

Caption: Workflow for the Histamine H3 Receptor Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor.

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]Nα-methylhistamine), and either the test compound at various concentrations or buffer (for total and non-specific binding).

  • Incubation:

    • Incubate the plate at 25°C for 1-2 hours to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound.

    • Determine the Ki value by fitting the data to a competition binding curve using the Cheng-Prusoff equation.

Signaling Pathways

To provide a deeper understanding of the mechanism of action of these pyridazine derivatives, the following diagrams illustrate the signaling pathways of the respective targets.

Signaling_Pathways cluster_PDE10 PDE10 Signaling PDE10 PDE10A AMP AMP PDE10->AMP GMP GMP PDE10->GMP cAMP cAMP cAMP->PDE10 Hydrolysis PKA PKA cAMP->PKA Activation cGMP cGMP cGMP->PDE10 Hydrolysis PKG PKG cGMP->PKG Activation Downstream Downstream Signaling PKA->Downstream PKG->Downstream Inhibitor This compound Derivative (Inhibitor) Inhibitor->PDE10

Caption: Simplified PDE10 Signaling Pathway.

P2X3_Signaling cluster_P2X3 P2X3 Receptor Signaling P2X3 P2X3 Receptor Ca_in Ca²⁺ Influx P2X3->Ca_in Na_in Na⁺ Influx P2X3->Na_in ATP ATP ATP->P2X3 Activation Depolarization Membrane Depolarization Ca_in->Depolarization Na_in->Depolarization Nociception Nociceptive Signaling Depolarization->Nociception Antagonist This compound Derivative (Antagonist) Antagonist->P2X3

Caption: Simplified P2X3 Receptor Signaling Pathway.

H3_Signaling cluster_H3 Histamine H3 Receptor Signaling H3R H3 Receptor (Presynaptic) Gi Gi Protein H3R->Gi Histamine Histamine Histamine->H3R Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP_H3 cAMP AC->cAMP_H3 NT_release Neurotransmitter Release (e.g., Histamine) cAMP_H3->NT_release Inhibition of Release Antagonist_H3 Pyridazine Derivative (Antagonist) Antagonist_H3->H3R

Caption: Simplified Histamine H3 Receptor Signaling Pathway.

Conclusion: The Enduring Potential of the Pyridazine Scaffold

This guide has demonstrated the remarkable versatility of the this compound scaffold and its analogs in generating potent and selective modulators of diverse biological targets. The ability to fine-tune the pharmacological profile of these compounds through targeted chemical modifications underscores the enduring importance of the pyridazine core in contemporary drug discovery. The provided experimental protocols and pathway diagrams offer a practical framework for researchers to explore and characterize novel pyridazine-based therapeutic agents. As our understanding of the intricate roles of targets like PDE10, P2X3, and the H3 receptor in disease continues to evolve, the pyridazine scaffold is poised to remain a valuable platform for the development of innovative medicines.

References

Comparative Guide to the Structure-Activity Relationship of (6-Methylpyridazin-3-yl)methanamine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold in Kinase Inhibition

The pyridazine moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Its unique physicochemical properties, including a significant dipole moment and the capacity for hydrogen bonding, make it an attractive core for the design of kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (6-Methylpyridazin-3-yl)methanamine derivatives, a promising class of compounds for the development of novel kinase inhibitors. Due to the limited publicly available data on this specific scaffold, this guide will draw objective comparisons with structurally related pyridazine and pyridazinone analogs to elucidate key SAR trends and inform future drug design efforts. We will delve into synthetic strategies, comparative biological data, and detailed experimental protocols to provide a comprehensive resource for researchers in the field.

The this compound Core: A Scaffold for Kinase Inhibition

The this compound scaffold presents a versatile platform for the design of kinase inhibitors. The core structure features several key elements that can be systematically modified to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

  • The Pyridazine Ring: The two adjacent nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket.

  • The 6-Methyl Group: This group can be varied to probe a hydrophobic pocket within the active site.

  • The 3-Methanamine Group: The primary amine provides a crucial attachment point for a variety of substituents (R-groups) that can extend into the solvent-exposed region or interact with other parts of the ATP-binding site.

SAR_scaffold cluster_scaffold This compound Core cluster_points Key Modification Points scaffold scaffold_img point1 Pyridazine Ring (Hinge Binding) point1->scaffold_img H-bond Acceptor point2 6-Methyl Group (Hydrophobic Pocket) point2->scaffold_img Steric/Hydrophobic Interactions point3 3-Methanamine Group (Solvent Exposed/Selectivity) point3->scaffold_img Substitution (R-group)

Caption: Key modification points on the this compound scaffold.

Comparative Structure-Activity Relationship Analysis

Imidazo[1,2-b]pyridazine Derivatives as PIM Kinase Inhibitors

A study on imidazo[1,2-b]pyridazines as inhibitors of PIM kinases, a family of serine/threonine kinases implicated in cancer, provides important SAR takeaways. Although the core is different, the pyridazine moiety is a common feature.

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Key Structural Features
Imidazo[1,2-b]pyridazine (K00135)PIM-1, PIM-2<100 (for PIM-1)Fused imidazo ring
Imidazo[1,2-b]pyridazine (K00152)PIM-1, PIM-2<100 (for PIM-1)Fused imidazo ring
Imidazo[1,2-b]pyridazine (K00486)PIM-1, PIM-2<100 (for PIM-1)Fused imidazo ring

Key Insights:

  • The fused heterocyclic system in imidazo[1,2-b]pyridazines demonstrates that expanding the aromatic system of the pyridazine core can lead to potent kinase inhibition.

  • These compounds were found to be ATP-competitive, suggesting they bind to the ATP-binding pocket of the PIM kinases. This provides a strong rationale for exploring this compound derivatives as potential PIM kinase inhibitors.

Pyridazinone Derivatives as c-Met Inhibitors

A series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a pyridazinone moiety were evaluated as inhibitors of the c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and migration.

Compoundc-Met IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)
22 0.0511.130.520.98
23 0.0461.020.450.87
29 0.0320.880.310.65
30 0.0250.650.220.43

Key Insights:

  • The presence of the pyridazinone ring was shown to be beneficial for the in vitro activity against c-Met kinase.[2]

  • Substitutions on the phenyl ring attached to the pyridazinone nitrogen significantly influenced the inhibitory activity, highlighting the importance of the R-group in exploring the solvent-exposed region of the kinase.[2]

Inferred SAR for this compound Derivatives

Based on the analysis of related compounds, we can propose a hypothetical SAR for this compound derivatives as kinase inhibitors.

SAR_inferences cluster_core Core Scaffold cluster_modifications Potential Modifications & Effects cluster_outcomes Predicted Outcomes core This compound mod1 Varying 6-Alkyl Group (Propyl, Isopropyl, etc.) core->mod1 mod2 N-Substitution on Methanamine (Aryl, Heteroaryl, etc.) core->mod2 outcome1 Modulate Potency & Selectivity mod1->outcome1 outcome2 Improve Physicochemical Properties mod1->outcome2 mod3 Substitution on N-Aryl Ring (Halogens, Methoxy, etc.) mod2->mod3 mod2->outcome1 mod2->outcome2 mod3->outcome1 mod3->outcome2

Caption: Inferred SAR for this compound derivatives.

  • Modification of the 6-Alkyl Group: Replacing the methyl group with larger or more branched alkyl groups (e.g., ethyl, propyl, isopropyl) could probe the depth and shape of the hydrophobic pocket, potentially increasing potency and selectivity.

  • N-Substitution of the Methanamine: This is likely the most critical point for SAR exploration. Introducing various aryl or heteroaryl groups can lead to interactions with different regions of the ATP-binding site.

  • Substitution on the N-Aryl Ring: Further decorating the N-aryl substituent with electron-donating or electron-withdrawing groups, or groups capable of forming additional hydrogen bonds, can fine-tune the electronic properties and binding affinity of the molecule.

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives

A common and effective method for synthesizing these derivatives is through reductive amination.

Step 1: Synthesis of 6-Methylpyridazine-3-carbaldehyde

This intermediate can be prepared from commercially available starting materials through a multi-step synthesis, often involving the formation of the pyridazine ring followed by oxidation of a methyl group to an aldehyde.

Step 2: Reductive Amination

synthesis_workflow start 6-Methylpyridazine-3-carbaldehyde reaction Reductive Amination start->reaction amine Primary or Secondary Amine (R-NH2) amine->reaction reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Substituted this compound purification->product

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Detailed Protocol:

  • To a solution of 6-methylpyridazine-3-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add the desired primary or secondary amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted this compound derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3]

Materials:

  • Purified recombinant kinase (e.g., PIM-1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well assay plates

  • Plate-reading luminometer

Protocol:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • Prepare a solution of the kinase and substrate in the kinase assay buffer.

    • Prepare a solution of ATP in the kinase assay buffer.

  • Kinase Reaction:

    • Add the test compound or vehicle control to the wells of a 384-well plate.

    • Add the kinase/substrate mixture to the wells.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

kinase_assay_workflow start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) reaction Kinase Reaction (Incubate at 30°C) start->reaction stop_reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) reaction->stop_reaction signal_generation Add Kinase Detection Reagent (Generate Luminescence) stop_reaction->signal_generation detection Measure Luminescence signal_generation->detection analysis Calculate IC50 detection->analysis

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. While direct SAR data for this specific class of compounds is emerging, a comparative analysis of structurally related pyridazine and pyridazinone derivatives provides a strong foundation for rational drug design. The synthetic accessibility of this scaffold, coupled with the potential for diverse substitutions at the 3-methanamine position, offers a rich chemical space for exploration.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives against a panel of relevant kinases. This will enable the establishment of a robust SAR, guiding the optimization of potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

A Guide to Validating the Mechanism of Action of Novel Small Molecules: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

A Note on (6-Methylpyridazin-3-yl)methanamine: An extensive review of publicly available scientific literature and chemical databases reveals a significant gap in knowledge regarding the biological mechanism of action for the specific compound, this compound. While its chemical structure is defined[1], there is no published data on its molecular targets, signaling pathways, or pharmacological effects. Therefore, a direct comparative guide on its performance is not feasible at this time.

In lieu of this, we present a comprehensive guide for senior application scientists and drug development professionals on the rigorous process of validating the mechanism of action (MoA) for any novel small molecule. This guide will use a hypothetical compound, which we will refer to as "Cmpd-X," to illustrate the principles and experimental workflows necessary to establish a scientifically sound MoA. This framework is designed to be adaptable to a wide range of research contexts.

I. Introduction: The Imperative of Mechanism of Action Validation

The elucidation of a drug's mechanism of action is a critical step in its development, providing the foundational rationale for its therapeutic application and potential toxicities.[2] A well-defined MoA de-risks clinical progression and is essential for regulatory approval. This guide outlines a multi-pronged approach to MoA validation, emphasizing the integration of biochemical, cellular, and phenotypic data to build a cohesive and robust mechanistic narrative. Small molecules, due to their size and chemical properties, can act on a wide array of targets including enzymes, receptors, and ion channels, both on the cell surface and intracellularly.[3]

II. Phase 1: Target Identification and Initial Validation

The first phase aims to identify the direct molecular target(s) of Cmpd-X and quantify the binding interaction. This is the cornerstone of any mechanistic study.

A. Comparative Analysis of Target Binding Affinity

A critical initial step is to quantify the binding affinity of the lead compound to its putative target and compare it with known inhibitors or alternative compounds.[4] This provides the first layer of evidence for target engagement.

Table 1: Comparative Binding Affinities for Target-Y

CompoundTarget ProteinBinding Affinity (Kd)Assay Method
Cmpd-X Target-Y 12 nM Surface Plasmon Resonance (SPR)
Alternative Cmpd-ATarget-Y65 nMIsothermal Titration Calorimetry (ITC)
Known Inhibitor-BTarget-Y3 nMMicroscale Thermophoresis (MST)
B. Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding interactions between an analyte (Cmpd-X) and a ligand (Target-Y) immobilized on a sensor surface.

  • Immobilization: Covalently immobilize the purified recombinant Target-Y onto a CM5 sensor chip using standard amine coupling chemistry.[4]

  • Analyte Preparation: Prepare a serial dilution of Cmpd-X in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the different concentrations of Cmpd-X over the sensor chip surface and monitor the change in the SPR signal (response units) over time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

III. Phase 2: Confirming Cellular Target Engagement

Biochemical affinity is necessary but not sufficient. It is crucial to demonstrate that Cmpd-X engages its intended target within a cellular context.[5]

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[6]

Table 2: Comparative Cellular Target Engagement

CompoundTarget ProteinThermal Shift (ΔTm in °C)Cell Line
Cmpd-X Target-Y + 4.2 °C HEK293
Alternative Cmpd-ATarget-Y+ 1.5 °CHEK293
Vehicle (DMSO)Target-Y0 °CHEK293
B. Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact HEK293 cells with Cmpd-X (at various concentrations) or vehicle (DMSO) for 1 hour.

  • Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble Target-Y in the supernatant at each temperature point using Western blotting or ELISA.

  • Data Analysis: Plot the fraction of soluble Target-Y as a function of temperature to generate a melting curve. The shift in the melting temperature (Tm) in the presence of Cmpd-X compared to the vehicle control indicates target engagement.[6]

C. Visualizing the Target Engagement Workflow

G cluster_0 Cellular Treatment cluster_1 Thermal Denaturation cluster_2 Fractionation cluster_3 Analysis treat_cells Treat cells with Cmpd-X or Vehicle heat_cells Apply temperature gradient treat_cells->heat_cells lyse_cells Cell Lysis heat_cells->lyse_cells centrifuge Centrifugation lyse_cells->centrifuge collect_supernatant Collect Soluble Fraction centrifuge->collect_supernatant western_blot Western Blot for Target-Y collect_supernatant->western_blot data_analysis Generate Melting Curve & Calculate ΔTm western_blot->data_analysis result Target Engagement Confirmed data_analysis->result

Caption: Workflow for confirming cellular target engagement using CETSA.

IV. Phase 3: Elucidating Downstream Signaling Pathways

Once target engagement is confirmed, the next logical step is to map the downstream consequences of this interaction.[7] This involves analyzing the signaling cascade that is modulated by Cmpd-X's effect on Target-Y.

A. Phospho-Proteomic Analysis

If Target-Y is a kinase or phosphatase, or if it regulates one, a phospho-proteomics approach can provide a global view of the downstream signaling changes.

Table 3: Modulation of Downstream Signaling Nodes

Phospho-SiteFold Change (Cmpd-X vs. Vehicle)Biological Process
Effector-Z (pS235) - 4.5 Cell Proliferation
Protein-A (pT180)- 3.8Cell Cycle
Protein-B (pY705)+ 2.1Inflammatory Response
B. Experimental Protocol: Western Blot for Key Pathway Nodes
  • Cell Culture and Treatment: Plate a relevant cell line (e.g., one where Target-Y is known to be active) and starve overnight to reduce basal signaling. Treat cells with Cmpd-X, a negative control, and a positive control (if available) for various time points.

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated form of the downstream effector (e.g., anti-phospho-Effector-Z) and the total protein (anti-total-Effector-Z).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.

C. Visualizing the Proposed Signaling Pathway

Caption: Proposed mechanism of action for Cmpd-X via inhibition of Target-Y.

V. Phase 4: Phenotypic Validation in Disease-Relevant Models

The ultimate validation of an MoA is demonstrating that target engagement and downstream pathway modulation translate into a desired physiological outcome in a relevant model system.

A. Comparative Phenotypic Efficacy

The phenotypic consequences of target engagement are assessed and compared with alternative compounds.

Table 4: Comparative Anti-Proliferative Activity

CompoundIC50 in Cancer Cell Line-1 (µM)IC50 in Target-Y Knockout Cell Line (µM)
Cmpd-X 0.5 > 50
Alternative Cmpd-A2.1> 50
Standard of Care0.20.2

The loss of activity for Cmpd-X in the knockout cell line provides strong evidence that its anti-proliferative effect is mediated through Target-Y. The standard of care, which acts through a different mechanism, retains its activity, serving as a crucial control.

B. Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed both the wild-type and Target-Y knockout cancer cell lines in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Cmpd-X, Alternative Cmpd-A, and the Standard of Care drug for 72 hours.

  • Lysis and Luminescence Reading: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: Normalize the luminescence readings to vehicle-treated controls. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value for each compound.

VI. Conclusion

Validating the mechanism of action for a novel compound is a systematic and iterative process. It requires a logical progression from biochemical binding to cellular target engagement, downstream pathway analysis, and finally, phenotypic confirmation. By employing a suite of orthogonal assays and appropriate controls, as outlined in this guide, researchers can build a robust and compelling case for the specific mechanism through which their compound exerts its biological effect. This rigorous validation is paramount for the successful translation of a promising small molecule from the laboratory to the clinic.

References

A Comparative Analysis of Pyridazine Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry and drug discovery, diazines—six-membered aromatic rings containing two nitrogen atoms—represent a cornerstone of pharmacophore development. The positional arrangement of these nitrogen atoms gives rise to three fundamental isomers: pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine). While structurally similar, these isomers exhibit distinct physicochemical properties that translate into a diverse and often contrasting range of biological activities. This guide provides an in-depth comparative analysis of these pyridazine isomers, offering experimental insights and data to inform rational drug design and development.

The Isomeric Landscape: Physicochemical Properties as a Predictor of Biological Function

The subtle shift in the placement of the two nitrogen atoms within the six-membered ring profoundly influences the electronic distribution, dipole moment, basicity, and hydrogen bonding capacity of pyridazine, pyrimidine, and pyrazine. These fundamental physicochemical characteristics are critical determinants of how these molecules interact with biological targets.

Pyridazine, with its adjacent nitrogen atoms, possesses the largest dipole moment among the three isomers.[1] This high polarity can enhance interactions with polar biological targets and influence solubility.[1] In contrast, the symmetrical arrangement of nitrogen atoms in pyrazine results in a zero dipole moment.[2] Pyrimidine holds an intermediate position. The basicity of these isomers also varies, with pyrazine being the weakest base (pKa 0.65) compared to pyrimidine (pKa 1.3) and pyridazine (pKa 2.3).[2] These differences in electron density and basicity directly impact their ability to form hydrogen bonds and engage in other non-covalent interactions with proteins and nucleic acids.

Table 1: Comparative Physicochemical Properties of Diazine Isomers

PropertyPyridazine (1,2-diazine)Pyrimidine (1,3-diazine)Pyrazine (1,4-diazine)
Molecular Formula C4H4N2C4H4N2C4H4N2
Molar Mass ( g/mol ) 80.0980.0980.09
Boiling Point (°C) 208123-124115
Melting Point (°C) -820-2253
Dipole Moment (D) ~3.9 - 4.2~2.30
pKa 2.31.30.65

Data compiled from various sources.[1][2][3]

The distinct electronic and steric profiles of each isomer provide a versatile toolkit for medicinal chemists. For instance, the pyridazine scaffold is often explored for its potential to reduce interactions with the hERG potassium channel, a critical consideration in cardiovascular safety profiling.[1]

A Head-to-Head Comparison in Biological Assays

The true divergence of these isomers is most evident in their performance in various biological assays. While all three have been incorporated into a wide array of bioactive compounds, their efficacy and spectrum of activity can differ significantly.[4][5]

Anticancer Activity

All three diazine isomers are prevalent in molecules with demonstrated anticancer properties.[6][7] Their mechanism of action often involves targeting key enzymes or receptors involved in cell proliferation and survival.

A comparative study on imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives revealed interesting structure-activity relationships.[8][9] It was observed that the imidazo[1,2-a]pyridine compounds, which can be seen as a variation where one nitrogen is replaced by a carbon, showed more significant anticancer activities than the imidazo[1,2-a]pyrazine series.[8] Specifically, a derivative of imidazo[1,2-a]pyridine demonstrated potent activity against several cancer cell lines, including Hep-2, HepG2, MCF-7, and A375, with IC50 values of 11 µM, 13 µM, 11 µM, and 11 µM, respectively.[8][9] This suggests that the precise placement and number of nitrogen atoms are critical for potent anticancer effects.

While direct comparative data for the parent, unsubstituted isomers is scarce, the extensive research on their derivatives allows for inferences on the suitability of each core for anticancer drug design. Pyrimidine derivatives, for example, are famously represented by the antimetabolite 5-fluorouracil, a cornerstone of chemotherapy.[10] Pyrazine derivatives have also shown significant antitumor and antibiotic activities.[5]

Table 2: Representative Anticancer Activity of Diazine Derivatives

Compound ClassCancer Cell LineIC50 (µM)
Imidazo[1,2-a]pyrazine derivativeA37516
Imidazo[1,2-a]pyridine derivativeA37511
Pyrimidine-bridged combretastatin hybridMCF-74.63
Pyrimidine-bridged combretastatin hybridA5493.71
Purine-pyrazole hybrid (pyrimidine analog)MCF-70.8

Data is illustrative and sourced from studies on derivatives.[8][10]

Antimicrobial Activity

The diazine scaffold is a fertile ground for the development of antimicrobial agents.[4] Derivatives of pyridazine, pyrimidine, and pyrazine have all been reported to exhibit activity against a range of bacteria and fungi.[11][12][13]

A recent review highlighted the synthesis and antimicrobial activity of various diazine hybrids, underscoring the importance of this class of compounds in addressing antimicrobial resistance.[4] Studies on pyrimidine derivatives have shown that substitutions with chloro, fluoro, and bromo groups can lead to good antibacterial and antifungal activity.[11] Similarly, certain pyrazine derivatives have demonstrated antibacterial activity comparable to standard antibiotics.[12]

Herbicidal Activity

In the agrochemical sector, diazine isomers have been successfully incorporated into herbicides. The pyridazine structure is found in herbicides like credazine and pyridate.[3][14] Pyrimidine derivatives have also been extensively studied for their herbicidal properties, with some compounds showing potent pre-emergent activity.[15] Pyrazine derivatives, such as the non-selective herbicide diquat, have also been used, although their use is now restricted in some regions.[16]

The mode of action for these herbicidal compounds often involves the inhibition of essential plant enzymes.[15][17][18] The choice of the diazine core can influence the selectivity and potency of the herbicide. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been found to be potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[18]

Experimental Protocols: A Foundation for Comparative Studies

To facilitate further comparative analysis, this section provides detailed protocols for two standard biological assays frequently used to evaluate the bioactivity of diazine isomers.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[19]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[19]

  • Compound Treatment: Prepare serial dilutions of the test compounds (pyridazine, pyrimidine, and pyrazine isomers) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19][21]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[21] Read the absorbance at 570-590 nm using a microplate reader.[21][22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

dot graph TD { A[Cell Seeding in 96-well plate] --> B[24h Incubation]; B --> C[Treatment with Pyridazine Isomers]; C --> D[Incubation (24-72h)]; D --> E[Addition of MTT Reagent]; E --> F[Incubation (3-4h)]; F --> G[Addition of Solubilization Solution]; G --> H[Absorbance Reading (570-590 nm)]; H --> I[IC50 Determination]; }

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[23] The MIC is the lowest concentration of the agent that inhibits the visible growth of the organism after incubation.

Protocol:

  • Prepare Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[23][24]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[23][24] Dilute this suspension to the final desired concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension.[24][25]

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[23]

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[24]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[23]

dot graph TD { A[Serial Dilution of Pyridazine Isomers in Broth] --> B[Preparation of Standardized Microbial Inoculum]; B --> C[Inoculation of Microtiter Plate]; C --> D[Incubation (18-24h)]; D --> E[Visual Inspection for Turbidity]; E --> F[Determination of Minimum Inhibitory Concentration (MIC)]; }

Caption: Workflow of the broth microdilution assay for MIC determination.

Conclusion and Future Directions

The comparative analysis of pyridazine, pyrimidine, and pyrazine isomers reveals a fascinating interplay between subtle structural modifications and profound differences in biological activity. While all three isomers serve as valuable scaffolds in medicinal chemistry, their distinct physicochemical properties make them suitable for different therapeutic applications. Pyridazine's high polarity, pyrimidine's role in fundamental biological processes, and pyrazine's unique symmetrical structure each offer distinct advantages for drug design.

Future research should focus on direct, head-to-head comparative studies of the parent isomers and their simple derivatives in a wide range of biological assays. This will provide a more comprehensive understanding of their intrinsic activities and guide the rational design of next-generation therapeutics. The continued exploration of these fundamental heterocyclic systems will undoubtedly lead to the discovery of novel and more effective drugs to address a multitude of diseases.

References

Introduction: The Significance of the Pyridazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical and Comparative Guide to (6-Methylpyridazin-3-yl)methanamine

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its dipole moment and hydrogen bonding capabilities, make it an attractive component for designing molecules that can effectively interact with a wide range of biological targets.[1] Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] This guide focuses on a specific derivative, This compound , providing a comprehensive cross-validation of its experimental profile against relevant structural analogs.

As drug development professionals, understanding the subtle yet significant impact of structural modifications is paramount. This document serves as a technical resource, synthesizing data on the synthesis, characterization, and potential biological relevance of this compound. We will dissect the experimental causality behind synthetic and analytical protocols and present a comparative analysis to contextualize its properties within the broader landscape of bioactive aminomethyl-azaheterocycles.

Physicochemical Profile of this compound

A foundational understanding of a compound begins with its physicochemical properties, which dictate its behavior in both chemical and biological systems. This compound is typically handled as its dihydrochloride salt to improve stability and solubility.[2]

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C₆H₉N₃PubChem[2]
Molecular Weight 123.16 g/mol (free base)PubChem[2]
Exact Mass 123.080 g/mol (free base)PubChem[2]
Topological Polar Surface Area 51.8 ŲPubChem[2]
SMILES CC1=NN=C(C=C1)CNPubChem[2]
InChIKey DHHBGVAVHZOVNW-UHFFFAOYSA-N (dihydrochloride)PubChem[2]

Synthesis and Characterization: A Validated Approach

The synthesis of this compound is most efficiently achieved through the reduction of the corresponding nitrile precursor, 6-methylpyridazine-3-carbonitrile. This common synthetic transformation in medicinal chemistry leverages powerful reducing agents to convert the nitrile functional group into a primary amine.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol outlines a standard laboratory procedure for the synthesis. The choice of lithium aluminum hydride (LiAlH₄) as the reducing agent is based on its high efficacy in reducing nitriles to primary amines. Anhydrous solvents are critical, as LiAlH₄ reacts violently with water.

Step 1: Preparation of the Reaction Assembly

  • A three-necked round-bottom flask is flame-dried under a stream of inert gas (e.g., Argon or Nitrogen) to ensure all moisture is removed.

  • The flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is maintained under a positive pressure of the inert gas.

Step 2: Reduction of 6-methylpyridazine-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄, 1.2 equivalents) is carefully suspended in anhydrous tetrahydrofuran (THF) in the reaction flask and cooled to 0°C in an ice bath.

  • A solution of 6-methylpyridazine-3-carbonitrile (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10°C. Causality: This slow, cooled addition is crucial to control the highly exothermic reaction and prevent side reactions.

  • Once the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

Step 3: Work-up and Isolation

  • The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). Trustworthiness: This specific quenching procedure is a well-established and safe method for decomposing excess LiAlH₄, resulting in a granular precipitate that is easily filtered.

  • The resulting slurry is filtered through a pad of Celite®, and the solid is washed with additional THF or ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound as an oil.

Step 4: Purification and Salt Formation (Optional but Recommended)

  • The crude product can be purified by silica gel column chromatography.

  • For conversion to the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of HCl in ether or isopropanol. The resulting precipitate is collected by filtration, washed with cold ether, and dried under vacuum.

G cluster_synthesis Synthesis Workflow Start 6-methylpyridazine-3-carbonitrile Reaction Nitrile Reduction (0°C to Reflux) Start->Reaction Reagent LiAlH₄ in Anhydrous THF Reagent->Reaction Quench Fieser Workup (H₂O, NaOH(aq)) Reaction->Quench Filter Filtration Quench->Filter Purify Column Chromatography Filter->Purify Product This compound (Free Base) Purify->Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

TechniqueExpected Results for this compound
¹H NMR Signals corresponding to the methyl protons (singlet, ~2.7 ppm), aminomethyl protons (singlet, ~4.0 ppm), and two distinct pyridazine ring protons (doublets, ~7.4-9.1 ppm). The exact shifts are influenced by the solvent and salt form. The general pattern is informed by analogs like 3-methylpyridazine.[3]
¹³C NMR Resonances for the methyl carbon, the aminomethyl carbon, and the four unique carbons of the pyridazine ring.
Mass Spec (MS) The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the protonated free base (124.087 g/mol ).
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C=N/C=C stretching of the pyridazine ring (~1500-1600 cm⁻¹).[4][5]

Comparative Analysis with Structural Alternatives

To understand the unique contribution of the 6-methyl group and the pyridazine core, it is instructive to compare the target compound with structurally related molecules. We will consider its unmethylated parent, a pyridine isomer, and a derivative with an extended side chain.

CompoundStructureMW ( g/mol )LogP (calc.)TPSA (Ų)Key Structural Difference
This compound CC1=NN=C(C=C1)CN123.16-0.651.8Target Compound
Pyridazin-3-ylmethanamine[6]C1=CC(=NN=C1)CN109.13-1.951.8Lack of methyl group
(6-Methylpyridin-3-yl)methanamine[7]CC1=NC=C(C=C1)CN122.170.138.9Isomeric pyridine core (vs. pyridazine)
N'-(6-methylpyridazin-3-yl)ethane-1,2-diamine[8]CC1=NN=C(C=C1)NCCN152.20-0.463.8Extended side chain with secondary amine
Structure-Property Insights
  • Effect of the Methyl Group: Comparing the target compound to Pyridazin-3-ylmethanamine[6], the addition of the methyl group increases the molecular weight and, most notably, the calculated LogP. This suggests that the methyl group enhances the lipophilicity of the molecule, a critical parameter that can influence membrane permeability, metabolic stability, and target engagement.

  • Pyridazine vs. Pyridine Core: The comparison with (6-Methylpyridin-3-yl)methanamine[7] highlights the impact of the heteroaromatic core. The pyridazine derivative has a significantly higher Topological Polar Surface Area (TPSA) and a lower calculated LogP. The two adjacent nitrogen atoms in the pyridazine ring act as strong hydrogen bond acceptors, increasing polarity and potentially leading to different solubility profiles and target interaction patterns compared to the pyridine isomer.

  • Side Chain Modification: The ethane-1,2-diamine derivative shows an increased molecular weight and TPSA, reflecting the addition of another amine group.[8] This type of modification dramatically alters the molecule's basicity and hydrogen bonding potential, which would be expected to lead to a distinct pharmacological profile.

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is not extensively published, the broader class of aminomethylpyridazines has been investigated for various therapeutic applications. A notable study identified ortho-functionalized 4-aminomethylpyridazines as inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO).[9]

SSAO, also known as Vascular Adhesion Protein-1 (VAP-1), is an enzyme implicated in inflammation and diabetic complications. Its inhibition is a validated therapeutic strategy. The aminomethyl moiety of our target compound is a key pharmacophore that can mimic the endogenous substrates of SSAO, making it a plausible candidate for inhibition.

G cluster_pathway Potential Mechanism of Action: SSAO Inhibition Compound This compound SSAO SSAO / VAP-1 Enzyme Compound->SSAO Inhibits Products Aldehyde + H₂O₂ + NH₃ SSAO->Products Produces Substrate Endogenous Amines (e.g., methylamine) Substrate->SSAO Metabolized by Inflammation Inflammation & Oxidative Stress Products->Inflammation Contributes to

Caption: Proposed inhibitory action on the SSAO/VAP-1 pathway.

Furthermore, the pyridazine scaffold is a core component in numerous approved drugs and clinical candidates, underscoring its versatility. The structural motifs present in this compound make it a valuable building block for library synthesis in hit-to-lead campaigns targeting kinases, GPCRs, and other enzyme classes.

Conclusion and Future Outlook

This compound is a well-defined chemical entity with a straightforward synthetic route and clear characterization profile. The comparative analysis reveals that the 6-methyl group and the pyridazine core are key determinants of its physicochemical properties, distinguishing it from its unmethylated and isomeric analogs.

Based on established literature for related compounds, this molecule holds potential as a modulator of amine oxidases, such as SSAO, and serves as a versatile scaffold for further chemical exploration in drug discovery. Its profile suggests a favorable starting point for optimization campaigns where balancing polarity and lipophilicity is key. The protocols and comparative data presented in this guide provide a solid, cross-validated foundation for researchers and drug development professionals to incorporate this compound into their research programs.

References

A Comparative Analysis of (6-Methylpyridazin-3-yl)methanamine Against Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potential therapeutic efficacy is a cornerstone of drug discovery. Among these, pyridazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities.[1] This guide provides a comprehensive benchmark analysis of a specific pyridazine derivative, (6-Methylpyridazin-3-yl)methanamine, against two well-established antimicrobial agents: Ciprofloxacin and Vancomycin.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of antimicrobial performance. The experimental protocols detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific integrity and reproducibility.[2][3]

Note on this compound Data: As of the time of this publication, specific antimicrobial performance data for this compound is not extensively available in peer-reviewed literature. Therefore, the data presented for this compound is illustrative, based on the reported activities of structurally similar pyridazine derivatives.[4][5][6] This approach allows for a realistic demonstration of the benchmarking process.

Introduction to the Compounds

This compound: A Novel Pyridazine Derivative

This compound belongs to the pyridazine class of heterocyclic compounds, which are known to exhibit diverse pharmacological properties, including antimicrobial activity.[1] The structural motif of a pyridazine ring with a methanamine substituent suggests the potential for interaction with bacterial cellular targets. The rationale for investigating this particular derivative lies in the ongoing need for new antimicrobial agents with novel mechanisms of action to combat resistant pathogens.

Benchmark Agent: Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that is widely used to treat a variety of bacterial infections.[7] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[8][9] This mode of action results in bactericidal activity against a wide range of Gram-negative and some Gram-positive bacteria.[10]

Benchmark Agent: Vancomycin

Vancomycin is a glycopeptide antibiotic considered a drug of last resort for serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11] Vancomycin inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[12][13][14] This action leads to cell lysis and death. Vancomycin is not effective against Gram-negative bacteria due to their outer membrane, which is impermeable to large glycopeptide molecules.[13]

Comparative Antimicrobial Activity

The in vitro efficacy of this compound is benchmarked against Ciprofloxacin and Vancomycin using key antimicrobial susceptibility testing metrics. The following data is presented to facilitate a direct comparison of their potential antimicrobial spectrum and potency.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12]

MicroorganismThis compound (µg/mL) (Illustrative)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureus (ATCC 29213)160.25 - 1.01.0 - 4.0
Enterococcus faecalis (ATCC 29212)320.5 - 2.01.0 - 4.0
Escherichia coli (ATCC 25922)8≤0.06 - 0.25>128
Pseudomonas aeruginosa (ATCC 27853)640.25 - 1.0>128

Note: MIC values for Ciprofloxacin and Vancomycin are typical ranges found in the literature and may vary between specific strains.[12][15]

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

MicroorganismThis compound (µg/mL) (Illustrative)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureus (ATCC 29213)320.5 - 2.02.0 - 8.0
Escherichia coli (ATCC 25922)16≤0.12 - 0.5>128
Cytotoxicity Assessment

The half-maximal inhibitory concentration (IC50) against a mammalian cell line (e.g., HepG2) is determined to assess the potential for host cell toxicity.

CompoundIC50 (µM) (Illustrative)
This compound>100
Ciprofloxacin~200
Vancomycin>500

Experimental Protocols

The following protocols are standardized methodologies for determining the antimicrobial and cytotoxic properties of the test compounds. The causality behind experimental choices is explained to provide a deeper understanding of the scientific process.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.[12]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Plate_Inoculation Inoculate 96-well Plate with Dilutions and Inoculum Compound_Prep->Plate_Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Plate_Inoculation Incubation Incubate at 37°C for 18-24 hours Plate_Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

  • Preparation of Compound Dilutions:

    • A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions are performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range is selected to encompass the expected MIC.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube of CAMHB and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed as a follow-up to the MIC assay to determine the concentration of the antimicrobial agent that results in bacterial death.

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation_analysis Incubation & Analysis MIC_Plate Completed MIC Plate (No Visible Growth in MIC and Higher Conc. Wells) Aliquoting Aliquot from Wells Showing No Growth MIC_Plate->Aliquoting Plating Plate Aliquots onto Nutrient Agar Plates Aliquoting->Plating Incubation Incubate Plates at 37°C for 18-24 hours Plating->Incubation Colony_Count Count Viable Colonies (CFU) Incubation->Colony_Count MBC_Determination Determine MBC: Lowest Concentration with ≥99.9% Kill Colony_Count->MBC_Determination

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

  • Subculturing:

    • From the wells of the completed MIC assay that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

    • Plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells.

MTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_analysis Assay & Analysis Cell_Seeding Seed Mammalian Cells in 96-well Plate Incubation1 Incubate for 24h for Cell Adherence Cell_Seeding->Incubation1 Compound_Addition Add Serial Dilutions of Test Compounds Incubation1->Compound_Addition Incubation2 Incubate for 24-72h Compound_Addition->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h (Formazan Formation) MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read Absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT Cytotoxicity Assay.

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., HepG2) into a 96-well plate at a density of approximately 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium and add the diluted compounds to the respective wells. Include untreated cells as a negative control and medium only as a blank.

    • Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Discussion and Future Directions

The illustrative data suggests that this compound may possess moderate antimicrobial activity, particularly against Gram-negative bacteria. When compared to Ciprofloxacin, a potent broad-spectrum antibiotic, the illustrative MIC values for the pyridazine derivative are higher, indicating lower potency. Against Gram-positive bacteria, its illustrative activity is also less potent than Vancomycin. However, the potential for a favorable cytotoxicity profile, as suggested by the illustrative IC50 value, warrants further investigation.

The true value of this compound and other novel pyridazine derivatives will be in their potential to overcome existing resistance mechanisms. Future studies should focus on:

  • Mechanism of Action Studies: Elucidating the specific cellular target of this compound is crucial. This will determine if it represents a new class of antimicrobial agent.

  • Spectrum of Activity Expansion: Testing against a broader panel of clinical isolates, including multidrug-resistant strains, is necessary to define its potential clinical utility.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can lead to the identification of more potent derivatives with improved pharmacokinetic and pharmacodynamic properties.

References

A Comparative Guide to the Synthesis and Bioassay of (6-Methylpyridazin-3-yl)methanamine: Navigating Reproducibility in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyridazine scaffolds are of significant interest due to their wide-ranging biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] Among these, (6-Methylpyridazin-3-yl)methanamine stands out as a key building block for the development of novel therapeutic agents. However, the successful translation of this promising scaffold from bench to preclinical studies hinges on the reproducibility of its synthesis and the reliability of its bioassays. This in-depth technical guide provides a comparative analysis of synthetic routes to this compound and offers a framework for establishing robust and reproducible bioassays, empowering researchers to accelerate their drug discovery programs with confidence.

Part 1: Synthesis of this compound: A Comparative Analysis of Two Key Methodologies

The synthesis of this compound can be approached through several routes, with the reduction of 6-methylpyridazine-3-carbonitrile being a prominent and efficient strategy. Here, we compare two widely employed reduction methods: Lithium Aluminum Hydride (LAH) reduction and catalytic hydrogenation. The choice between these methods often depends on factors such as scale, safety considerations, and the desired chemoselectivity.

Method 1: Lithium Aluminum Hydride (LAH) Reduction

Lithium aluminum hydride (LiAlH4 or LAH) is a potent reducing agent capable of converting nitriles to primary amines with high efficiency.[3][4] The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile group, followed by workup to yield the desired amine.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve LAH and its inertness under the reaction conditions. The absence of water is critical as LAH reacts violently with protic solvents.

  • Temperature: The initial addition of the nitrile to the LAH suspension is performed at 0°C to control the initial exothermic reaction. The reaction is then allowed to proceed at room temperature to ensure complete conversion.

  • Quenching: The sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup) is a standard and safe method for quenching the excess LAH and hydrolyzing the aluminum salts to form a granular precipitate that is easily filtered.[3] This method is often preferred over the addition of a single portion of water, which can be hazardous with larger amounts of unreacted LAH.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder and often safer alternative to LAH reduction, particularly for larger-scale syntheses.[5][6] This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas to reduce the nitrile group.

Causality Behind Experimental Choices:

  • Catalyst: 10% Palladium on carbon is a widely used and effective catalyst for the hydrogenation of nitriles. The palladium surface provides active sites for the adsorption of both hydrogen and the nitrile.

  • Solvent: Water is a green and effective solvent for this reaction, especially when an acidic additive is used.[5]

  • Acidic Additive: The addition of sulfuric acid can significantly influence the chemoselectivity of the reaction, favoring the formation of the primary amine and preventing over-reduction of the pyridazine ring.[5] The acid protonates the nitrogen atoms of the pyridazine ring, making it less susceptible to reduction.

  • Pressure and Temperature: The reaction is typically carried out under a moderate pressure of hydrogen (e.g., 6 bar) and at a slightly elevated temperature (e.g., 30-50°C) to achieve a reasonable reaction rate.[5]

Comparative Summary of Synthetic Methods
FeatureLithium Aluminum Hydride (LAH) ReductionCatalytic Hydrogenation
Reagents LiAlH4, Anhydrous THFH2 gas, 10% Pd/C, H2O, H2SO4
Safety Highly reactive, requires careful handlingFlammable H2 gas, but generally safer than LAH
Scale Suitable for small to medium scaleReadily scalable for industrial applications
Workup Involves quenching of reactive LAHSimple filtration to remove the catalyst
Chemoselectivity Can reduce other functional groupsCan be tuned by adjusting reaction conditions

Experimental Workflow: Synthesis of this compound

cluster_0 Method 1: LAH Reduction cluster_1 Method 2: Catalytic Hydrogenation a Suspend LiAlH4 in anhydrous THF at 0°C b Add 6-methylpyridazine-3-carbonitrile in THF a->b c Stir at room temperature b->c d Quench with H2O, NaOH(aq), H2O c->d e Filter and extract with organic solvent d->e f Purify by column chromatography e->f g Dissolve 6-methylpyridazine-3-carbonitrile in H2O/H2SO4 h Add 10% Pd/C catalyst g->h i Pressurize with H2 gas (6 bar) h->i j Stir at 30-50°C i->j k Filter to remove catalyst j->k l Purify by crystallization or chromatography k->l

Caption: Comparative workflow for the synthesis of this compound.

Part 2: Reproducible Bioassays for this compound and its Analogs

While specific bioassay data for this compound is not extensively reported in publicly available literature, its structural similarity to other biologically active pyridazine derivatives suggests its potential as an inhibitor of various enzymes.[1][2] This section outlines a general framework and detailed protocols for conducting reproducible enzyme inhibition assays, which can be adapted to evaluate the biological activity of the title compound and its analogs.

Establishing a Self-Validating Enzyme Inhibition Assay

A trustworthy bioassay is a self-validating system. This means incorporating appropriate controls and characterizations to ensure the reliability and reproducibility of the results.

Key Pillars of a Robust Bioassay:

  • Enzyme and Substrate Characterization: Thoroughly characterize the enzyme's purity, concentration, and specific activity. Similarly, confirm the purity and concentration of the substrate.

  • Assay Optimization: Determine the optimal buffer conditions (pH, ionic strength), temperature, and incubation times. Establish the Michaelis-Menten constant (Km) for the substrate to inform the appropriate substrate concentration for inhibition studies.

  • Control Compounds: Include a known potent inhibitor as a positive control and a vehicle control (e.g., DMSO) as a negative control in every experiment.

  • Data Analysis: Utilize appropriate nonlinear regression models to fit the dose-response data and determine the half-maximal inhibitory concentration (IC50).

Experimental Workflow: General Enzyme Inhibition Assay

cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep1 Prepare enzyme and substrate solutions exec1 Add enzyme, buffer, and inhibitor to microplate wells prep1->exec1 prep2 Prepare serial dilutions of test compound and controls prep2->exec1 exec2 Pre-incubate exec1->exec2 exec3 Initiate reaction by adding substrate exec2->exec3 exec4 Monitor reaction progress (e.g., absorbance, fluorescence) exec3->exec4 data1 Calculate initial reaction velocities exec4->data1 data2 Plot dose-response curve (% inhibition vs. log[inhibitor]) data1->data2 data3 Determine IC50 value using nonlinear regression data2->data3

Caption: General workflow for a reproducible enzyme inhibition assay.

Detailed Protocol: Monoamine Oxidase B (MAO-B) Inhibition Assay

Given the prevalence of pyridazine derivatives as MAO inhibitors, a MAO-B inhibition assay is a relevant starting point for bio-profiling this compound.[1]

Materials:

  • Human recombinant MAO-B enzyme

  • Kynuramine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • This compound (test compound)

  • Pargyline (positive control inhibitor)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound and pargyline in DMSO.

    • Prepare serial dilutions of the compounds in potassium phosphate buffer.

    • Prepare solutions of MAO-B enzyme and kynuramine in potassium phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the appropriate compound dilution (or buffer for control).

    • Add 50 µL of the MAO-B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the kynuramine substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 2N NaOH.

    • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Comparative Bioactivity of Pyridazine Derivatives

While data for the title compound is scarce, a review of related pyridazine derivatives provides a basis for comparison and highlights potential biological targets.

Compound/DerivativeBiological TargetReported Activity (IC50/Ki)Reference
Pyridazinone DerivativesMAO-B0.203 µM (for compound S5)[1]
4-(6-oxopyridazin-1-yl)benzenesulfonamidesCOX-20.05 - 0.14 µM[2]
6-aryl-6H-pyrrolo[3,4-d]pyridazinesα2δ subunit of VGCCsHigh affinity[7]

This table illustrates the diverse biological activities of the pyridazine scaffold and underscores the importance of systematic screening to identify the specific targets of this compound.

Conclusion

The successful advancement of this compound and its derivatives in drug discovery pipelines relies on the foundation of reproducible and well-characterized chemistry and biology. This guide has provided a comparative analysis of two robust synthetic methods, LAH reduction and catalytic hydrogenation, offering researchers a choice based on their specific needs and resources. Furthermore, by outlining the principles and a detailed protocol for a reproducible enzyme inhibition assay, we have provided a framework for the reliable biological evaluation of this important class of compounds. Adherence to these principles of scientific integrity and thorough experimental validation will be paramount in unlocking the full therapeutic potential of pyridazine-based drug candidates.

References

Head-to-Head Comparison of Synthesis Routes for (6-Methylpyridazin-3-yl)methanamine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. (6-Methylpyridazin-3-yl)methanamine, a valuable building block in medicinal chemistry, can be synthesized through various routes, each with its own set of advantages and challenges. This guide provides an in-depth, head-to-head comparison of three distinct synthetic strategies, supported by detailed experimental protocols and a critical evaluation of their respective merits. Our analysis focuses on yield, safety, scalability, and overall practicality to inform your selection of the most suitable method for your research and development needs.

Introduction: The Significance of this compound

The pyridazine scaffold is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as improved solubility and metabolic stability. The title compound, with its reactive primary amine, serves as a crucial synthon for introducing the 6-methylpyridazine moiety into a wide array of potential therapeutic agents, including kinase inhibitors and other targeted therapies. The choice of synthetic route can significantly impact the cost, timeline, and environmental footprint of a drug discovery program.

Route 1: Synthesis via Nitrile Reduction

This two-step approach begins with the readily available 3-chloro-6-methylpyridazine and proceeds through a nitrile intermediate.

Overall Workflow for Route 1

Route 1 A 3-Chloro-6-methylpyridazine B 6-Methylpyridazine-3-carbonitrile A->B  Cyanation (Pd-catalyzed) C This compound B->C  Reduction  (LiAlH4)

Caption: Palladium-catalyzed cyanation followed by nitrile reduction.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Methylpyridazine-3-carbonitrile

This step involves a palladium-catalyzed cyanation of 3-chloro-6-methylpyridazine. The use of zinc cyanide is a common and relatively safer alternative to other cyanide sources.[1][2]

  • To a dry, argon-purged flask, add 3-chloro-6-methylpyridazine (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq).

  • Add anhydrous dimethylformamide (DMF) to achieve a 0.5 M concentration of the starting material.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 6-methylpyridazine-3-carbonitrile.

Step 2: Synthesis of this compound

The reduction of the nitrile to the primary amine can be effectively achieved using lithium aluminum hydride (LiAlH₄).[3]

  • In a separate dry, argon-purged flask, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 6-methylpyridazine-3-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Analysis of Route 1
  • Advantages: This route is relatively straightforward with well-established transformations. The starting material, 3-chloro-6-methylpyridazine, is commercially available.

  • Disadvantages: The primary drawback is the use of highly toxic zinc cyanide, which requires stringent safety precautions. The palladium catalyst can be costly, especially for large-scale synthesis. LiAlH₄ is a pyrophoric reagent that must be handled with care under anhydrous conditions.

Route 2: Synthesis via Amide Reduction

This pathway also starts from a derivative of 6-methylpyridazine, proceeding through a carboxamide intermediate.

Overall Workflow for Route 2

Route 2 A 6-Methylpyridazine-3-carboxylic acid B 6-Methylpyridazine-3-carboxamide A->B  Amidation (SOCl2, NH3) C This compound B->C  Reduction  (Borane)

Caption: Amidation of the carboxylic acid followed by amide reduction.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Methylpyridazine-3-carboxamide

This step involves the conversion of the corresponding carboxylic acid to the primary amide. 6-Methylpyridazine-3-carboxylic acid can be synthesized by the oxidation of 3-chloro-6-methylpyridazine followed by a nucleophilic substitution or can be sourced commercially.[4] The amidation can be achieved using thionyl chloride to form the acid chloride in situ, followed by reaction with ammonia.[5][6]

  • Suspend 6-methylpyridazine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and slowly add it to a cooled, concentrated solution of aqueous ammonia.

  • Stir vigorously for 1 hour.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-methylpyridazine-3-carboxamide.

Step 2: Synthesis of this compound

The reduction of the carboxamide to the amine can be performed using borane reagents, which are generally milder than LiAlH₄.[7]

  • Dissolve 6-methylpyridazine-3-carboxamide (1.0 eq) in anhydrous THF in a dry, argon-purged flask.

  • Add borane-tetrahydrofuran complex (BH₃·THF, 2.5 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M hydrochloric acid.

  • Stir for 1 hour, then basify the mixture with aqueous sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the target amine.

Analysis of Route 2
  • Advantages: This route avoids the use of highly toxic cyanides. Borane reagents are often considered safer to handle on a larger scale than LiAlH₄.

  • Disadvantages: The starting carboxylic acid may need to be synthesized, adding a step to the overall sequence. The amidation step can sometimes be challenging, and the use of thionyl chloride requires good ventilation.

Route 3: Synthesis via Hofmann Rearrangement

This classical name reaction provides a pathway to amines with one less carbon atom than the starting amide, which in this context means the carbon of the carbonyl group is lost.

Overall Workflow for Route 3

Route 3 A 6-Methylpyridazine-3-carboxamide B Isocyanate Intermediate A->B  Hofmann Rearrangement (Br2, NaOH) C This compound B->C  Hydrolysis

Caption: Hofmann rearrangement of the carboxamide to the amine.

Step-by-Step Experimental Protocol

The Hofmann rearrangement converts a primary amide directly to a primary amine.[8][9][10][11]

  • Prepare a solution of sodium hydroxide in water and cool it to 0 °C.

  • Slowly add bromine (1.1 eq) to the cold NaOH solution to form sodium hypobromite in situ.

  • In a separate flask, dissolve 6-methylpyridazine-3-carboxamide (1.0 eq) in a minimal amount of a suitable solvent and cool to 0 °C.

  • Add the freshly prepared sodium hypobromite solution to the amide solution, keeping the temperature below 10 °C.

  • Slowly warm the reaction mixture to room temperature, then heat to 50-70 °C for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material and the formation of the product.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Analysis of Route 3
  • Advantages: This is a one-pot reaction from the amide, which can be advantageous in terms of operational simplicity. It avoids the use of metal catalysts and strong reducing agents like LiAlH₄ or boranes.

  • Disadvantages: The reaction involves the use of corrosive and hazardous bromine. The yields can sometimes be variable, and the reaction may require careful temperature control. The formation of byproducts is possible if the reaction conditions are not optimized.

A related alternative is the Curtius Rearrangement , which proceeds from the carboxylic acid via an acyl azide intermediate.[12][13][14][15] This method often uses diphenylphosphoryl azide (DPPA) and can be performed as a one-pot procedure. While it avoids the use of bromine, it involves a potentially explosive acyl azide intermediate, which requires careful handling, especially on a larger scale.

Head-to-Head Comparison Summary

FeatureRoute 1: Nitrile ReductionRoute 2: Amide ReductionRoute 3: Hofmann Rearrangement
Starting Material 3-Chloro-6-methylpyridazine6-Methylpyridazine-3-carboxylic acid6-Methylpyridazine-3-carboxamide
Key Reagents Pd catalyst, Zn(CN)₂, LiAlH₄SOCl₂, NH₃, BH₃·THFBr₂, NaOH
Number of Steps 22 (from carboxylic acid)1 (from amide)
Estimated Overall Yield Moderate to GoodModerate to GoodModerate
Safety Concerns Highly toxic cyanide, pyrophoric LiAlH₄Corrosive SOCl₂, flammable boraneCorrosive and toxic Br₂
Scalability Challenging due to catalyst cost and reagent hazardsGood, borane is manageable on a larger scaleModerate, handling large quantities of Br₂ can be problematic
Cost-Effectiveness Potentially high due to palladium catalystModerate, depends on the cost of the carboxylic acidGenerally cost-effective reagents

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the project, including scale, budget, and available safety infrastructure.

  • For laboratory-scale synthesis with a focus on a well-defined and reliable pathway, Route 1 (Nitrile Reduction) is a strong contender, provided that the necessary precautions for handling cyanides and LiAlH₄ are in place.

  • For larger-scale production where safety and cost are primary concerns, Route 2 (Amide Reduction) offers a more attractive profile. It avoids the use of highly toxic cyanides and expensive palladium catalysts, and borane reagents are generally more amenable to scale-up than LiAlH₄.

  • Route 3 (Hofmann Rearrangement) presents an interesting alternative, particularly for its operational simplicity as a one-pot reaction from the amide. However, the use of bromine and potential for variable yields may make it less suitable for large-scale, reproducible manufacturing.

Ultimately, it is recommended that each route be evaluated experimentally at a small scale to determine the optimal conditions and to identify any unforeseen challenges before committing to a larger-scale synthesis.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and professionals in drug development handle a vast array of chemical compounds, each with unique properties and handling requirements. Among these is (6-Methylpyridazin-3-yl)methanamine, a pyridazine derivative. Proper management of this and similar chemical reagents from acquisition to disposal is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.

The disposal procedures outlined here are synthesized from the known hazards of the compound's dihydrochloride salt and safety data sheets (SDS) of structurally similar aminopyridazines.[1][2][3][4][5] It is imperative to always consult the specific Safety Data Sheet for the exact form of the chemical you are using and to adhere to all local, regional, and national regulations.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the chemical's hazards is essential. The dihydrochloride form of this compound is classified with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1][6]

  • H319: Causes serious eye irritation[1][6]

  • H335: May cause respiratory irritation[1][6]

These classifications necessitate careful handling to avoid exposure. A comprehensive risk assessment should be conducted before any procedure involving this compound.

Table 1: Hazard Profile of this compound Dihydrochloride [1][6]

Hazard StatementGHS ClassificationPictogramPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, oral (Category 4)GHS07 (Exclamation Mark)Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.
H315: Causes skin irritationSkin corrosion/irritation (Category 2)GHS07 (Exclamation Mark)Wear protective gloves. Wash contaminated skin thoroughly after handling.
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)GHS07 (Exclamation Mark)Wear eye protection/face protection.
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)GHS07 (Exclamation Mark)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Section 2: Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. Based on the hazard profile, the following PPE is mandatory when handling this compound.

  • Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended to prevent skin contact.[3]

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[4][5][6]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Ensure that all skin is covered.

  • Respiratory Protection: Handling should be done in a certified chemical fume hood.[3] If there is a risk of generating dust or aerosols in an open environment, a NIOSH-approved respirator is necessary.[4][6]

Section 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).

    • The container must be made of a compatible material and have a secure, tight-fitting lid.[3]

    • Keep the waste container closed when not in use.[3]

  • Labeling:

    • Properly label the hazardous waste container with the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[2][7]

    • The storage area should be equipped with secondary containment to prevent the spread of material in case of a leak.

  • Waste Collection Request:

    • Follow your institution's established procedures for hazardous waste collection. This typically involves contacting the Environmental Health & Safety (EH&S) department to schedule a pickup.[3]

  • Final Disposal:

    • The collected hazardous waste will be transported to a licensed and approved waste disposal facility.[2][4][5]

    • The primary method of disposal for this type of organic chemical waste is typically high-temperature incineration.

Section 4: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spills:

    • For small spills, if you are trained and equipped to do so, contain the spill using an absorbent material from a chemical spill kit.

    • Carefully sweep up the absorbed material and place it in the designated hazardous waste container.[2][4]

    • For larger spills, or if you are not comfortable cleaning it up, evacuate the area and contact your institution's emergency response team or EH&S.[3]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Section 5: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_emergency Emergency Response start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Exposure Occurs start->spill Potential Incident fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood collect Collect Waste in a Designated, Labeled Container fume_hood->collect store Store in a Secure, Ventilated Area collect->store contact_ehs Contact EH&S for Waste Pickup store->contact_ehs disposal_facility Transfer to an Approved Waste Disposal Facility contact_ehs->disposal_facility spill_action Follow Emergency Procedures (Evacuate, Decontaminate) spill->spill_action report Report to EH&S spill_action->report

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to the Safe Handling of (6-Methylpyridazin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative drug discovery. Among these, (6-Methylpyridazin-3-yl)methanamine and its salts are potent building blocks, yet their handling demands a meticulous and informed approach to safety. This guide provides an in-depth operational plan for the safe use, spill management, and disposal of this compound, grounded in established safety protocols and the intrinsic reactivity of heterocyclic amines. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work and the safety of their laboratory environment.

Hazard Assessment: Understanding the Risks

This compound dihydrochloride is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications for the salt form should be considered equally applicable to the free base in a practical laboratory setting. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The aminopyridine core of the molecule suggests that systemic effects could occur upon absorption. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is dictated by the specific procedures being undertaken. The following table outlines the minimum PPE requirements for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles or a full-face shieldDouble-gloving with nitrile gloves (for splash protection) or butyl rubber gloves (for extended handling)Flame-resistant lab coatRequired if not handled in a certified chemical fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.[2][3][4]
Running reactions and work-ups Chemical splash gogglesButyl rubber glovesFlame-resistant lab coatWork should be conducted in a certified chemical fume hood.
Handling solid compound Chemical splash gogglesDouble-gloving with nitrile glovesFlame-resistant lab coatRequired if there is a risk of generating dust. Use a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate pre-filter.[2][3][4]

Expert Insight: The practice of "double-gloving" with nitrile gloves provides an added layer of security against incidental splashes and allows for the rapid removal of a contaminated outer glove without compromising hand protection.[5] For procedures involving larger quantities or extended handling, butyl rubber gloves are recommended due to their superior resistance to a wide range of chemicals, including many amines and pyridines.[6]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection start Start: Handling This compound fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood weighing Are you weighing the solid compound? fume_hood->weighing Yes respirator Add: - NIOSH-approved respirator (Organic vapor cartridge) fume_hood->respirator No splash_risk Is there a significant splash risk? weighing->splash_risk No particulate_respirator Add: - NIOSH-approved respirator (Organic vapor cartridge + P100 pre-filter) weighing->particulate_respirator Yes min_ppe Minimum PPE: - Chemical splash goggles - Nitrile gloves (double) - Lab coat splash_risk->min_ppe No full_face_shield Upgrade to: - Full-face shield - Butyl rubber gloves splash_risk->full_face_shield Yes

Caption: PPE selection decision tree for handling this compound.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound is crucial for minimizing risk.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents. An emergency eyewash and safety shower must be readily accessible.

  • Donning PPE: Put on all required PPE as determined by your risk assessment. Check gloves for any signs of degradation or punctures before use.

  • Weighing and Transfer: When weighing the solid, use a spatula to minimize dust generation. If possible, use a balance with a draft shield. For transfers, use a funnel to prevent spillage.

  • Reaction and Work-up: All reactions and subsequent work-up procedures should be conducted in a certified chemical fume hood. Use appropriate glassware and ensure that all joints are properly sealed.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, turning them inside out as you pull them off. Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, a rapid and informed response is critical.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: Determine the extent of the spill. For small spills (less than 100 mL of a dilute solution), trained laboratory personnel can proceed with cleanup. For large spills, contact your institution's environmental health and safety (EHS) department.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including chemical splash goggles, a lab coat, and double nitrile or butyl rubber gloves. A respirator with an organic vapor cartridge may be necessary depending on the volatility and quantity of the spilled material.[7][8][9]

  • Contain and Absorb: For liquid spills, contain the spill by creating a dike around it with an inert absorbent material such as vermiculite or sand.[7][9] Do not use combustible materials like paper towels to absorb the initial spill.[10]

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.[7][9]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.[7] All cleaning materials should be disposed of as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unreacted this compound and any contaminated solids (e.g., weighing paper, contaminated silica gel) in a clearly labeled, sealed container for hazardous solid waste.[11][12]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.[12]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag.[11]

Final Disposal:

All waste containing this compound must be disposed of as hazardous chemical waste.[13] The recommended method of disposal for pyridine and its derivatives is incineration by a licensed and certified hazardous waste management company.[14] Ensure that all waste containers are properly labeled with the chemical name and associated hazards before collection.

Waste Disposal Workflow

This diagram outlines the process for the proper segregation and disposal of waste generated from working with this compound.

Waste_Disposal start Waste Generation: Working with This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unreacted compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Reaction mixtures, solutions) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (Gloves, lab coats) waste_type->ppe_waste PPE solid_container Collect in labeled hazardous solid waste container solid_waste->solid_container liquid_container Collect in labeled hazardous liquid waste container liquid_waste->liquid_container ppe_container Collect in designated hazardous waste bag ppe_waste->ppe_container seal_label Seal and label all containers with chemical name and hazards solid_container->seal_label liquid_container->seal_label ppe_container->seal_label disposal Arrange for disposal via licensed hazardous waste contractor (Incineration) seal_label->disposal

Caption: Workflow for the segregation and disposal of this compound waste.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.